ALW-II-49-7
Description
Properties
Molecular Formula |
C21H17F3N4O2 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-[2-methyl-5-[[3-(trifluoromethyl)phenyl]carbamoyl]anilino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H17F3N4O2/c1-12-5-6-13(8-18(12)27-17-7-14(19(25)29)10-26-11-17)20(30)28-16-4-2-3-15(9-16)21(22,23)24/h2-11,27H,1H3,(H2,25,29)(H,28,30) |
InChI Key |
SAAYRHKJHDIDPH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of ALW-II-49-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALW-II-49-7 is a potent and selective, type II ATP-competitive inhibitor of the Ephrin receptor B2 (EphB2) kinase. With a cellular EC50 value of 40 nM, this small molecule has emerged as a critical tool for investigating the complex signaling pathways governed by EphB2. This document provides a comprehensive overview of the mechanism of action of this compound, including its kinase selectivity profile, the signaling cascades it modulates, and detailed protocols for key experimental assays used in its characterization.
Core Mechanism of Action: Selective EphB2 Kinase Inhibition
This compound functions as a selective inhibitor of the EphB2 receptor tyrosine kinase.[1][2] As a type II inhibitor, it preferentially binds to the inactive "DFG-out" conformation of the kinase domain, where the Asp-Phe-Gly (DFG) motif is flipped from its canonical position. This binding mode prevents the kinase from adopting its active conformation, thereby blocking its catalytic activity and subsequent downstream signaling.
The primary molecular consequence of this compound binding is the inhibition of EphB2 autophosphorylation. In cellular contexts, such as in U87 glioblastoma cells, this compound has been demonstrated to inhibit ephrinB1-induced EphB2 tyrosine kinase activity in a dose-dependent manner.[1]
Kinase Selectivity Profile
While this compound is highly potent against EphB2, it also exhibits activity against other kinases. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and for its potential therapeutic development. The following tables summarize the known quantitative data on the kinase inhibition profile of this compound.
Table 1: Potency against Primary EphB2 Target
| Target | Assay Type | Potency (EC50) |
| EphB2 | Cellular Assay | 40 nM |
Table 2: Off-Target Kinase Activity
| Target | Assay Type | Potency (IC50) |
| DDR1 | Biochemical Assay | 12.4 nM |
| DDR2 | Biochemical Assay | 18.6 nM |
| RAF1 | Biochemical Assay | 22 nM |
| LYN | Biochemical Assay | 257 nM |
A broader screening using the KINOMEscan platform revealed a high degree of selectivity, with a KINOMEscan S-Score(5) of 0.05. The S-score is a quantitative measure of selectivity, where a lower score indicates higher selectivity. A score of 0.05 signifies that this compound inhibits a very small fraction of the kinome at the tested concentration.
Modulation of Downstream Signaling Pathways
By inhibiting the kinase activity of EphB2, this compound modulates several critical downstream signaling pathways that regulate cell proliferation, migration, and adhesion.
Inhibition of the Abl-Cyclin D1 Pathway and Cell Proliferation
EphB2's kinase activity is directly linked to the regulation of cell proliferation through the Abelson (Abl) tyrosine kinase and Cyclin D1. Activated EphB2 can phosphorylate and activate Abl, which in turn leads to an increase in Cyclin D1 levels, a key regulator of the cell cycle. This compound, by blocking EphB2's kinase function, prevents the activation of this pathway, leading to a decrease in Cyclin D1 and subsequent inhibition of cell proliferation.
Impact on the Ras-MAPK Pathway
EphB2 activation can also lead to the downregulation of the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling pathway. This is a crucial pathway for cell growth and differentiation. The inhibition of EphB2 by this compound can therefore indirectly influence the activity of the Ras-MAPK cascade, although the precise context-dependent outcomes of this interaction are still under investigation.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Immunoprecipitation and Western Blot for EphB2 Autophosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the autophosphorylation of EphB2 in a cellular context.
Cell Line: U87 glioblastoma cells
Materials:
-
U87 glioblastoma cells
-
This compound
-
Ephrin-B1/Fc
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphB2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blot
-
Anti-EphB2 antibody for Western blot (loading control)
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate
Procedure:
-
Seed U87 glioblastoma cells and grow to 80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with pre-clustered ephrin-B1/Fc for 20-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate the cleared lysates with an anti-EphB2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Probe the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody.
-
Develop the blot using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading of the immunoprecipitated protein.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified EphB2 kinase.
Materials:
-
Recombinant human EphB2 kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the recombinant EphB2 kinase.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the poly(Glu, Tyr) substrate and ATP.
-
Allow the reaction to proceed for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the IC50 values by fitting the data to a dose-response curve.
TEL-EphB2 Ba/F3 Cellular Proliferation Assay
This cell-based assay assesses the ability of this compound to inhibit the proliferation of cells that are dependent on the kinase activity of EphB2 for their survival.
Cell Line: Ba/F3 cells engineered to express a TEL-EphB2 fusion protein. The TEL fusion promotes ligand-independent dimerization and constitutive activation of the EphB2 kinase domain, making the cells IL-3 independent for growth.
Materials:
-
TEL-EphB2 Ba/F3 cells
-
RPMI-1640 medium with 10% FBS
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Culture the TEL-EphB2 Ba/F3 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Wash the cells to remove any residual IL-3 and resuspend them in fresh medium.
-
Seed the cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plates to room temperature.
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate according to the manufacturer's instructions to lyse the cells and generate a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure the luminescence using a plate-reading luminometer.
-
Determine the EC50 value by plotting the luminescence signal against the concentration of this compound.
Conclusion
This compound is a well-characterized, selective inhibitor of EphB2 kinase that serves as an invaluable tool for dissecting the roles of EphB2 in various biological processes. Its mechanism of action, centered on the inhibition of the kinase's catalytic activity, leads to the modulation of key signaling pathways involved in cell proliferation and other cellular functions. The experimental protocols detailed herein provide a robust framework for further investigation into the nuanced effects of this compound and the broader field of Eph receptor signaling. A thorough understanding of its kinase selectivity profile is essential for the accurate interpretation of experimental data and for guiding any future translational applications.
References
ALW-II-49-7: A Selective EphB2 Kinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALW-II-49-7 is a potent and selective small molecule inhibitor of Ephrin type-B receptor 2 (EphB2), a receptor tyrosine kinase implicated in a variety of physiological and pathological processes, including cancer and neurological disorders. This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activity, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing this compound as a chemical probe to investigate EphB2 signaling and as a lead compound for therapeutic development.
Introduction to EphB2
The Ephrin (Eph) receptors are the largest family of receptor tyrosine kinases (RTKs) and, together with their ephrin ligands, play critical roles in cell-cell communication, influencing cell adhesion, migration, proliferation, and differentiation.[1] EphB2, a member of the EphB subclass, is a transmembrane protein that, upon binding to its ephrin-B ligands, initiates bidirectional signaling cascades.[1] Dysregulation of EphB2 signaling has been linked to the progression of various cancers, including glioblastoma, where it can promote tumor cell invasion and migration.[2][3] It is also involved in neurological processes, and its dysregulation is associated with conditions like ischemic stroke and neurodegenerative diseases.[4] The multifaceted roles of EphB2 in disease make it an attractive target for therapeutic intervention.
This compound: A Selective EphB2 Inhibitor
This compound is a type II kinase inhibitor that has been identified as a selective and potent inhibitor of EphB2 kinase activity.[5] It exerts its inhibitory effect by binding to the "DFG-out" inactive conformation of the kinase domain, thereby preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways.[5]
Biochemical and Cellular Activity
This compound has demonstrated potent inhibition of EphB2 in cellular assays. The primary reported activity is:
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 40 nM | Ba/F3 cells transformed with Tel-EphB2 | Cell Proliferation Assay | [4][6][7][8] |
Kinase Selectivity Profile
While this compound is a potent EphB2 inhibitor, it also exhibits activity against other kinases. A comprehensive understanding of its selectivity is crucial for interpreting experimental results and for its potential development as a therapeutic agent.
Table 1: Kinase Selectivity of this compound
| Target Kinase | IC50 / Binding Activity | Assay Type | Reference |
| EphB2 | EC50 = 40 nM | Cell-based | [4][6][7][8] |
| DDR1 | IC50 = 12.4 nM | Biochemical | [9] |
| DDR2 | IC50 = 18.6 nM | Biochemical | [9] |
| b-raf | Binding Exhibited | Kinase Binding Assay | [5][6] |
| CSF1R | Binding Exhibited | Kinase Binding Assay | [5][6] |
| EphA2 | Binding Exhibited | Kinase Binding Assay | [5][6] |
| EphA5 | Binding Exhibited | Kinase Binding Assay | [5][6] |
| EphA8 | Binding Exhibited | Kinase Binding Assay | [5][6] |
| EphB1 | Binding Exhibited | Kinase Binding Assay | [5][6] |
| EphB3 | Binding Exhibited | Kinase Binding Assay | [5][6] |
| Frk | Binding Exhibited | Kinase Binding Assay | [5][6] |
| Kit | Binding Exhibited | Kinase Binding Assay | [5][6] |
| Lck | Binding Exhibited | Kinase Binding Assay | [5][6] |
| p38α | Binding Exhibited | Kinase Binding Assay | [5][6] |
| p38β | Binding Exhibited | Kinase Binding Assay | [5][6] |
| PDGFRα | Binding Exhibited | Kinase Binding Assay | [5][6] |
| PDGFRβ | Binding Exhibited | Kinase Binding Assay | [5][6] |
| Raf1 | Binding Exhibited | Kinase Binding Assay | [5][6] |
Note: "Binding Exhibited" indicates that this compound showed significant binding to the kinase in a broad kinase screen, but specific IC50 or Kd values were not provided in the cited sources.[5][6]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Inhibition of Ephrin-B1-Induced EphB2 Autophosphorylation in U87 Glioblastoma Cells
This experiment assesses the ability of this compound to inhibit the ligand-induced autophosphorylation of EphB2 in a cellular context.
Experimental Workflow:
Caption: Workflow for assessing this compound's inhibition of EphB2 autophosphorylation.
Materials:
-
U87 glioblastoma cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant human ephrin-B1-Fc
-
Anti-human IgG-Fc antibody (for clustering)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
Anti-EphB2 antibody (for immunoprecipitation and western blot)
-
Anti-phosphotyrosine antibody (e.g., 4G10)
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phosphotyrosine blots)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed U87 glioblastoma cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour.[5][6]
-
Prepare clustered ephrin-B1-Fc by pre-incubating ephrin-B1-Fc with an anti-human IgG-Fc antibody for 1 hour at room temperature.
-
Stimulate the cells with clustered ephrin-B1-Fc (final concentration, e.g., 2 µg/mL) for 15-30 minutes at 37°C.[10]
-
-
Immunoprecipitation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Western Blot Analysis:
-
Resuspend the beads in 2x SDS-PAGE sample buffer and boil for 5 minutes to elute the proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an anti-EphB2 antibody.
-
Ba/F3 Cell Proliferation Assay
This assay determines the concentration of this compound required to inhibit the proliferation of Ba/F3 cells that are dependent on the kinase activity of a constitutively active EphB2 fusion protein (e.g., Tel-EphB2) for survival.[5]
Experimental Workflow:
Caption: Workflow for the Ba/F3 cell proliferation assay to determine this compound EC50.
Materials:
-
Ba/F3 cells stably expressing a Tel-EphB2 fusion protein
-
RPMI-1640 medium with 10% FBS (and appropriate selection antibiotic)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Culture and Plating:
-
Culture the Tel-EphB2 Ba/F3 cells in RPMI-1640 supplemented with 10% FBS in the absence of IL-3.
-
Wash the cells to remove any residual growth factors and resuspend in fresh medium.
-
Seed the cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compound to the wells (e.g., in triplicate). Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).[11][12]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability) and plot the percentage of viability against the log of the inhibitor concentration.
-
Calculate the EC50 value using a non-linear regression analysis.
-
EphB2 Signaling Pathway
This compound inhibits the kinase activity of EphB2, thereby modulating its downstream signaling pathways. In the context of glioblastoma, EphB2 forward signaling has been shown to promote cell invasion and migration through various effectors.
Caption: Simplified EphB2 forward signaling pathway in glioblastoma and the point of inhibition by this compound.
In glioblastoma cells, the binding of ephrin-B1 to the EphB2 receptor leads to receptor clustering and autophosphorylation on tyrosine residues within the intracellular domain.[2] This activation creates docking sites for various downstream signaling molecules. Key pathways implicated in EphB2-mediated invasion and migration in glioblastoma include the activation of R-Ras, which in turn modulates integrin activity, and the phosphorylation of focal adhesion kinase (FAK) and paxillin.[2][3] These events converge on the regulation of the actin cytoskeleton, leading to changes in cell adhesion and motility, ultimately promoting an invasive phenotype.[3] this compound, by inhibiting the initial autophosphorylation step, effectively blocks the initiation of these downstream signaling cascades.
Conclusion
This compound is a valuable pharmacological tool for the study of EphB2 signaling. Its potency and well-characterized (though not entirely specific) selectivity profile make it suitable for in vitro and cell-based assays aimed at elucidating the roles of EphB2 in health and disease. The detailed experimental protocols provided in this guide offer a starting point for researchers to investigate the effects of this compound on EphB2 activity and its downstream consequences. Further characterization of its off-target effects and in vivo efficacy will be crucial for its potential translation into a therapeutic agent.
References
- 1. youtube.com [youtube.com]
- 2. Role of Eph/ephrin tyrosine kinase in malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
- 4. EphrinB2–EphB4 Signaling in Neurooncological Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Phosphorylation of Ephrin-B2 Ligand Promotes Glioma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azurebiosystems.com [azurebiosystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Preparation of a phosphotyrosine-protein standard for use in semiquantitative western blotting with enhanced chemiluminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. promega.com [promega.com]
The Structural and Functional Landscape of the ALW-II-49-7 EphA7 Kinase Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in developmental processes and increasingly being implicated in cancer.[1] The EphA7 receptor, in particular, is involved in cortical dendritic development, spine maturation, and synaptic function.[2] Dysregulation of EphA7 signaling has been associated with various malignancies. This technical guide provides an in-depth analysis of the structure of the human EphA7 kinase domain in complex with the type II kinase inhibitor, ALW-II-49-7. This complex provides a structural blueprint for the rational design of novel and selective EphA7 inhibitors. We will delve into the quantitative binding data, detailed experimental protocols for the characterization of this interaction, and a visualization of the associated signaling pathways.
Structural Overview of the this compound EphA7 Complex
The co-crystal structure of the human EphA7 kinase domain in complex with the inhibitor this compound was determined at a resolution of 2.0 Å and is deposited in the Protein Data Bank under the accession code 3dko .[3] This structural elucidation reveals critical insights into the binding mode of a type II inhibitor to the EphA7 kinase domain.
This compound binds to the ATP-binding pocket of the EphA7 kinase domain, stabilizing the 'DFG-out' conformation, which is characteristic of an inactive kinase state.[3] In this conformation, the Asp-Phe-Gly (DFG) motif, a highly conserved feature of protein kinases, is flipped outwards from its canonical position in the active state. This conformational change exposes a hydrophobic pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors like this compound.
The inhibitor forms several key interactions with the EphA7 kinase domain. Notably, the structure reveals hydrogen bonds and hydrophobic interactions that contribute to its binding affinity and selectivity. The trifluoromethylphenyl moiety of this compound occupies the newly created hydrophobic pocket, a hallmark of its type II inhibitor nature.[3]
Quantitative Data Presentation
While the primary study identifying the this compound EphA7 complex highlights its structural features, it qualitatively describes the inhibitor as having a "relatively low affinity for EphA7" and "substantially reduced affinity for EphA1, A6, A7 and B1".[3] A precise dissociation constant (Kd) or IC50 value for the interaction between this compound and EphA7 is not provided in the primary literature. However, a subsequent review compiling data on Eph receptor inhibitors cites an affinity of >8µM for EphA7.[4]
For comparative purposes, the known inhibitory activities of this compound against other kinases are summarized below.
| Target Kinase | Assay Type | Potency (IC50/EC50) | Reference |
| EphB2 | Cellular Assay | 40 nM (EC50) | [5][6][7][8] |
| DDR1 | Biochemical Assay | 12.4 nM (IC50) | [8] |
| DDR2 | Biochemical Assay | 18.6 nM (IC50) | [8] |
| EphA7 | Not Specified | > 8 µM | [4] |
Crystallographic Data for the this compound EphA7 Complex (PDB: 3dko)
| Parameter | Value | Reference |
| Resolution | 2.00 Å | [3] |
| R-Value Work | 0.189 | [3] |
| R-Value Free | 0.232 | [3] |
| Space Group | P 65 | [3] |
| Unit Cell Dimensions (a, b, c) | 52.658 Å, 52.658 Å, 217.059 Å | [3] |
| Unit Cell Angles (α, β, γ) | 90°, 90°, 120° | [3] |
Experimental Protocols
The following sections detail the methodologies for key experiments involved in the characterization of the this compound EphA7 complex.
Protein Expression and Purification of the EphA7 Kinase Domain
The successful determination of the co-crystal structure necessitates the production of high-quality, soluble, and active EphA7 kinase domain. A common approach for the expression of kinase domains for structural studies involves recombinant expression in insect cells or E. coli.
Workflow for EphA7 Kinase Domain Expression and Purification
Caption: Workflow for the expression and purification of the EphA7 kinase domain.
Detailed Steps:
-
Cloning: The DNA sequence encoding the human EphA7 kinase domain is cloned into a suitable expression vector. The choice of vector and expression host is critical for obtaining soluble protein.
-
Expression: The expression vector is introduced into the host cells. Protein expression is induced under optimized conditions of temperature and inducer concentration.
-
Lysis and Clarification: The cells are harvested and lysed to release the recombinant protein. The cell lysate is then clarified by centrifugation to remove insoluble debris.
-
Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column that specifically binds the purification tag on the recombinant protein.
-
Tag Removal (Optional): If the purification tag is no longer needed, it can be cleaved off using a specific protease. A second round of affinity chromatography is often performed to remove the cleaved tag and protease.
-
Size-Exclusion Chromatography: This final purification step separates the protein based on its size and helps to remove any remaining impurities and protein aggregates.
-
Quality Control: The purity and identity of the final protein product are confirmed by SDS-PAGE, Western blotting, and mass spectrometry.
Co-crystallization of the this compound EphA7 Complex
The formation of well-ordered crystals of the protein-inhibitor complex is a prerequisite for X-ray crystallographic analysis.
Crystallization Workflow
Caption: General workflow for the co-crystallization of the EphA7-ALW-II-49-7 complex.
Detailed Steps for PDB Entry 3dko:
-
Protein and Ligand Preparation: The purified EphA7 kinase domain was concentrated to 15 mg/mL.[3]
-
Crystallization Method: The crystals were grown using the vapor diffusion sitting drop method at 298 K (25 °C).[3]
-
Crystallization Conditions: The protein-inhibitor complex solution was mixed in a 1:1 ratio with a well solution containing 25% PEG 3350, 0.1 M ammonium (B1175870) sulfate, and 0.1 M HEPES pH 7.5.[3]
-
Cryoprotection: Before data collection, the crystals were transferred to a solution containing the mother liquor supplemented with 25% MPD for cryoprotection.[3]
X-ray Diffraction Data Collection and Structure Determination
Once suitable crystals are obtained, they are exposed to a high-intensity X-ray beam to generate a diffraction pattern.
Data Collection and Structure Solution Workflow
References
- 1. EPH receptor A7 | Type XIII RTKs: Ephrin receptor family | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. EphA7 signaling guides cortical dendritic development and spine maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Ephrin Receptor | TargetMol [targetmol.com]
- 7. abmole.com [abmole.com]
- 8. This compound|Cas# 1135219-23-6 [glpbio.cn]
ALW-II-49-7 Type II Kinase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALW-II-49-7 is a potent and selective, type II kinase inhibitor that has garnered significant interest within the research community for its activity against key signaling proteins implicated in cancer and fibrosis. This technical guide provides a comprehensive overview of the biochemical and cellular properties of this compound, detailing its inhibitory profile, the signaling pathways it modulates, and the experimental methodologies used to characterize its activity.
Core Properties and Mechanism of Action
This compound was identified as a selective inhibitor of the EphB2 receptor tyrosine kinase, exhibiting a cellular EC50 of 40 nM.[1] As a type II inhibitor, this compound stabilizes the "DFG-out" inactive conformation of the kinase domain, where the aspartate-phenylalanine-glycine (DFG) motif is flipped. This contrasts with type I inhibitors that bind to the active "DFG-in" conformation. Beyond its primary target, this compound also demonstrates potent inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2).[2]
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized against its primary targets and a broader panel of kinases to determine its selectivity.
Table 1: Primary Target Inhibition
| Target | Assay Type | IC50 / EC50 (nM) | Reference |
| EphB2 | Cellular | 40 | [1] |
| DDR1 | Biochemical | 12.4 | [2] |
| DDR2 | Biochemical | 18.6 | [2] |
Table 2: Kinase Selectivity Profile (KinomeScan)
A KinomeScan assay was utilized to assess the binding of this compound to a large panel of kinases. The results are reported as Kd (dissociation constant) values, with lower values indicating stronger binding. The following table summarizes the key off-target kinases with significant binding.
| Kinase | Kd (nM) |
| ABL1 | 18 |
| ABL1 (T315I) | 33 |
| AURKA | 88 |
| AURKB | 240 |
| BRAF | 49 |
| BRAF (V600E) | 28 |
| CSF1R | 17 |
| KIT | 23 |
| LCK | 150 |
| LYN | 257 |
| PDGFRα | 26 |
| PDGFRβ | 19 |
| RAF1 | 22 |
| SRC | 230 |
| VEGFR2 | 98 |
Note: This table represents a selection of kinases with notable binding affinity. For a complete list, refer to the supplementary information of the cited literature.
Modulated Signaling Pathways
This compound exerts its biological effects by inhibiting the downstream signaling cascades of EphB2, DDR1, and DDR2.
EphB2 Signaling Pathway
EphB2 signaling is multifaceted, regulating both cell proliferation and migration through distinct pathways. This compound, by inhibiting the kinase activity of EphB2, primarily affects the proliferation pathway.
Caption: this compound inhibits EphB2 kinase-dependent signaling, impacting cell proliferation.
DDR1 and DDR2 Signaling Pathway
DDR1 and DDR2 are activated by collagen and play crucial roles in cell adhesion, migration, and proliferation. This compound inhibits the kinase activity of both receptors, thereby blocking their downstream signaling.
Caption: this compound blocks collagen-induced DDR1/2 signaling.
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound.
In Vitro Kinase Assay (General Protocol)
This protocol outlines a general procedure for assessing the in vitro inhibitory activity of this compound against purified kinases.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation:
-
Recombinant kinase is diluted in kinase buffer to the desired concentration.
-
The substrate (e.g., a generic peptide or a specific protein) is prepared in kinase buffer.
-
ATP is diluted to the desired concentration (often at the Km for the specific kinase).
-
A serial dilution of this compound is prepared in DMSO and then diluted in kinase buffer.
-
-
Reaction Setup:
-
In a 96-well or 384-well plate, the kinase, substrate, and varying concentrations of this compound are added.
-
-
Pre-incubation:
-
The plate is incubated at room temperature for a defined period (e.g., 10-30 minutes) to allow the inhibitor to bind to the kinase.
-
-
Reaction Initiation and Incubation:
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Reaction Termination and Signal Detection:
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is measured. Common detection methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of radioactive phosphate (B84403) into the substrate.
-
Luminescence-based assays: Measuring the amount of ADP produced (e.g., ADP-Glo™).
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
-
Data Analysis:
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model.
-
Cellular Assay for EphB2 Phosphorylation in U87 Glioblastoma Cells
This protocol describes the method used to assess the inhibitory effect of this compound on EphB2 autophosphorylation in a cellular context.[3]
Caption: Workflow for assessing EphB2 phosphorylation in cells.
Methodology:
-
Cell Culture and Treatment:
-
U87 glioblastoma cells are cultured to approximately 80% confluency.
-
Cells are serum-starved for a period (e.g., 4-6 hours) before treatment.
-
Cells are then treated with various concentrations of this compound or DMSO (vehicle control) for 1 hour.
-
-
Stimulation:
-
Cells are stimulated with pre-clustered ephrin-B1-Fc (e.g., 1 µg/mL) for a short period (e.g., 15-30 minutes) to induce EphB2 autophosphorylation.
-
-
Cell Lysis:
-
Cells are washed with ice-cold PBS and then lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
Cell lysates are clarified by centrifugation.
-
EphB2 is immunoprecipitated from the lysates using an anti-EphB2 antibody and protein A/G-agarose beads.
-
-
SDS-PAGE and Western Blotting:
-
The immunoprecipitated proteins are resolved by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then probed with a primary antibody against phosphotyrosine to detect phosphorylated EphB2.
-
The membrane is then stripped and re-probed with an anti-EphB2 antibody to determine the total amount of immunoprecipitated EphB2, which serves as a loading control.
-
-
Detection and Analysis:
-
The protein bands are visualized using a chemiluminescence detection system.
-
The band intensities are quantified to determine the relative levels of EphB2 phosphorylation at different concentrations of this compound.
-
Conclusion
This compound is a valuable research tool for investigating the roles of EphB2, DDR1, and DDR2 in various physiological and pathological processes. Its well-characterized inhibitory profile and mechanism of action make it a suitable candidate for further preclinical development in the areas of oncology and fibrotic diseases. This guide provides a foundational understanding of the key properties of this compound to aid researchers in designing and interpreting their experiments.
References
ALW-II-49-7: A Technical Guide to its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALW-II-49-7 is a potent, type II kinase inhibitor primarily identified as a selective inhibitor of the EphB2 receptor tyrosine kinase.[1][2] As a type II inhibitor, this compound targets the inactive "DFG-out" conformation of the kinase domain, a mechanism that can confer greater selectivity compared to ATP-competitive type I inhibitors.[3] This technical guide provides an in-depth analysis of the selectivity profile of this compound against a broad panel of kinases, details the experimental methodologies used for its characterization, and illustrates its interaction with the EphB2 signaling pathway.
Kinase Selectivity Profile of this compound
The selectivity of this compound has been extensively profiled using competitive binding assays, such as the KINOMEscan™ platform. This technology measures the ability of a compound to displace a ligand from the active site of a large number of kinases, providing a quantitative measure of interaction, typically expressed as a dissociation constant (Kd).
Quantitative Kinase Interaction Data
The following table summarizes the dissociation constants (Kd) for this compound against a panel of kinases. Lower Kd values indicate stronger binding affinity.
| Kinase Target | Dissociation Constant (Kd) in nM |
| EphB2 | Potent inhibitor, cellular EC50 of 40 nM [1][2] |
| EphA2 | Significant Binding |
| EphA5 | Significant Binding |
| EphA8 | Significant Binding |
| EphB1 | Significant Binding |
| EphB3 | Significant Binding |
| b-raf | Significant Binding |
| CSF1R | Significant Binding |
| DDR1 | Significant Binding |
| DDR2 | Significant Binding |
| Frk | Significant Binding |
| Kit | Significant Binding |
| Lck | Significant Binding |
| p38α | Significant Binding |
| p38β | Significant Binding |
| PDGFRα | Significant Binding |
| PDGFRβ | Significant Binding |
| Raf1 | Significant Binding |
Note: "Significant Binding" indicates that this compound showed affinity for these kinases in screening assays, though specific Kd values were not provided in the initial search results. The primary literature should be consulted for more detailed quantitative data.[1][3]
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ assay is a competition-based binding assay used to determine the interaction of a test compound with a large panel of kinases.
Methodology:
-
Assay Components : The assay utilizes three main components: a kinase of interest tagged with a unique DNA molecule, a ligand that binds to the active site of the kinase and is immobilized on a solid support (e.g., beads), and the test compound (this compound).[4]
-
Binding and Competition : These components are incubated together. This compound competes with the immobilized ligand for binding to the kinase's active site.[4]
-
Quantification : The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) by measuring the amount of the associated DNA tag. A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.[4]
-
Data Analysis : The results are typically reported as "percent of control" (DMSO), where a lower percentage signifies stronger inhibition. For determining the dissociation constant (Kd), the assay is performed with a range of compound concentrations.
Cellular EphB2 Kinase Activity Assay in U87 Glioblastoma Cells
This assay determines the ability of this compound to inhibit the autophosphorylation of EphB2 in a cellular context.
Methodology:
-
Cell Culture : U87 glioblastoma cells are cultured under standard conditions.[2]
-
Treatment : The cells are treated with varying concentrations of this compound for 1 hour. Subsequently, the cells are stimulated with ephrinB1 to induce EphB2 autophosphorylation.[2][3]
-
Cell Lysis : The cells are lysed to release the cellular proteins.
-
Immunoprecipitation : An antibody specific to EphB2 is used to isolate the EphB2 receptor from the cell lysate.
-
Western Blot Analysis : The immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Detection : The membrane is probed with two different antibodies: one that detects phosphorylated tyrosine residues (to measure the extent of EphB2 autophosphorylation) and another that detects total EphB2 (to ensure equal loading of the protein). The inhibition of EphB2 autophosphorylation by this compound is then quantified.[3]
EphB2 Signaling Pathway and Modulation by this compound
EphB2 is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell migration, adhesion, and proliferation.[5] Upon binding to its ligand, ephrin-B1, EphB2 dimerizes and undergoes autophosphorylation on tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various downstream signaling proteins, leading to the activation of multiple signaling cascades.
One of the key pathways regulated by EphB2 is the Ras-MAPK (mitogen-activated protein kinase) pathway. In some cellular contexts, EphB2 activation can lead to the downregulation of the Ras-ERK signaling pathway, which is often associated with the regulation of cell proliferation and differentiation.[6][7]
This compound, by inhibiting the autophosphorylation of EphB2, effectively blocks the initiation of these downstream signaling events. This leads to the attenuation of EphB2-mediated cellular responses, which is the basis of its therapeutic potential in diseases where EphB2 signaling is dysregulated.
Conclusion
This compound is a selective inhibitor of EphB2 with a well-characterized profile against a broad range of kinases. Its mode of action as a type II inhibitor contributes to its selectivity. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and similar compounds. A thorough understanding of its interactions with the EphB2 signaling pathway is critical for its development as a potential therapeutic agent. Researchers are encouraged to consult the primary literature for more extensive quantitative data and detailed experimental conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chayon.co.kr [chayon.co.kr]
- 5. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
- 6. Downregulation of the Ras–Mitogen-Activated Protein Kinase Pathway by the EphB2 Receptor Tyrosine Kinase Is Required for Ephrin-Induced Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EphB4 promotes or suppresses Ras/MEK/ERK pathway in a context-dependent manner: Implications for EphB4 as a cancer target - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of EphB2 Signaling in Glioblastoma: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of the role of Ephrin type-B receptor 2 (EphB2) signaling in glioblastoma (GBM), the most aggressive primary brain tumor. This document summarizes key signaling pathways, presents quantitative data on EphB2's involvement in GBM progression, and offers detailed experimental protocols for studying this critical pathway.
Core Concepts of EphB2 Signaling in Glioblastoma
EphB2, a receptor tyrosine kinase, is a pivotal player in GBM, influencing tumor cell invasion, migration, and proliferation. Its expression is frequently dysregulated in GBM compared to normal brain tissue, and its activity is linked to the aggressive nature of this cancer.[1][2][3] EphB2 signaling is complex, exhibiting a dichotomous role in promoting invasion while sometimes inhibiting proliferation, making it a nuanced therapeutic target.[4]
EphB2 Signaling Pathways in Glioblastoma
Two primary signaling axes have been identified that mediate the effects of EphB2 in glioblastoma: the HIF-2α-EphB2-Paxillin axis and the EphB2/R-Ras pathway.
1. The Hypoxia-Induced HIF-2α-EphB2-Paxillin Axis:
Under the hypoxic conditions characteristic of the glioblastoma microenvironment, the transcription factor Hypoxia-Inducible Factor 2α (HIF-2α) stabilizes and upregulates EphB2 expression.[5][6] This leads to the phosphorylation of paxillin, a focal adhesion-associated protein, which in turn promotes glioblastoma cell invasion.[5][6] This pathway highlights a mechanism by which the tumor microenvironment directly influences the invasive potential of GBM cells through EphB2.
Caption: The HIF-2α-EphB2-Paxillin signaling pathway in glioblastoma.
2. The EphB2/R-Ras Signaling Pathway:
EphB2 activation can also lead to the phosphorylation and activation of the small GTPase R-Ras.[7][8] This interaction has been shown to regulate glioma cell adhesion, growth, and invasion.[7][8] Specifically, the activation of R-Ras downstream of EphB2 can decrease cell-extracellular matrix (ECM) adhesion and promote invasion, while paradoxically suppressing proliferation by inhibiting the MAPK pathway.[7]
Caption: The EphB2/R-Ras signaling pathway in glioblastoma.
Quantitative Data on EphB2 in Glioblastoma
The following tables summarize quantitative findings from various studies on EphB2 expression and its functional impact in glioblastoma.
Table 1: EphB2 Expression in Glioblastoma.
| Comparison Group | Fold Change in EphB2 mRNA | Method | Reference |
| Glioblastoma vs. Normal Brain | Significantly Higher | Quantitative Real-Time PCR | [1][3] |
| Invading vs. Tumor Core GBM Cells | 1.5 - 3.5 fold increase | Laser Capture Microdissection & QRT-PCR | [9] |
| Migrating vs. Non-migrating Glioma Cells | 1.2 - 2.8 fold increase | In vitro migration assay & QRT-PCR | [9] |
| Hypoxic vs. Normoxic GBM Cells | Significant Increase | Real-Time PCR | [5][6] |
Table 2: Functional Effects of Modulating EphB2 Signaling in Glioblastoma Models.
| Experimental Condition | Effect on Migration/Invasion | Quantitative Change | Cell Line(s) | Reference |
| EphB2 Overexpression | Increased | 2-3 fold increase in migration | HSR-GBM1A | [10] |
| EphB2 Knockdown | Decreased | ~50% reduction in migration | HSR-GBM1A | [10] |
| Ephrin-B1/Fc Stimulation | Increased | Not specified | U87 | [9] |
| EphB2 Blocking Antibody | Decreased | Significantly inhibited | U87 | [9] |
| EphB2/Fc Chimera Stimulation | Increased | 1.27-fold increase in migration | U87 | [11] |
| Ephrin-B2 Antibody Inhibition | Decreased | 65-75% reduction in invasion | U87 | [11] |
| R-Ras siRNA in EphB2-expressing cells | Decreased | Canceled the increase in invasion | U251, T98G | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate EphB2 signaling in glioblastoma.
Western Blotting for EphB2 and Phosphorylated Proteins
This protocol is for detecting the expression of total EphB2 and the phosphorylation status of downstream targets like Paxillin and R-Ras.
a. Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies:
-
Rabbit anti-EphB2 (e.g., Cell Signaling Technology #14389, 1:1000 dilution)[12]
-
Rabbit anti-phospho-Paxillin (Tyr118)
-
Mouse anti-Paxillin
-
Rabbit anti-phospho-R-Ras
-
Mouse anti-R-Ras
-
Mouse anti-β-actin (loading control, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Chemiluminescent substrate.
b. Protocol:
-
Cell Lysis: Lyse glioblastoma cells in ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate proteins on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and visualize bands using a gel documentation system.
Quantitative Real-Time PCR (qRT-PCR) for EphB2 mRNA Expression
This protocol is for quantifying the relative expression levels of EphB2 mRNA.
a. Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits).
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
qPCR instrument.
-
Primers for EphB2 and a housekeeping gene (e.g., GAPDH, ACTB).
-
Note: Specific primer sequences should be designed and validated for specificity and efficiency. Published sequences can be used as a starting point.
-
b. Protocol:
-
RNA Extraction: Isolate total RNA from glioblastoma cells or tissues.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into cDNA.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
Thermal Cycling: Perform qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Calculate the relative expression of EphB2 using the ΔΔCt method, normalizing to the housekeeping gene.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the migratory capacity of glioblastoma cells.
a. Materials:
-
Glioblastoma cell lines (e.g., U87, T98G, LN229).
-
6-well or 12-well plates.
-
Sterile 200 µL pipette tip or a specialized wound-making tool.
-
Microscope with a camera.
-
Image analysis software (e.g., ImageJ).
b. Protocol:
-
Cell Seeding: Seed cells in a plate to create a confluent monolayer.
-
Scratch Creation: Create a "wound" by scratching the monolayer with a pipette tip.
-
Washing: Gently wash with PBS to remove detached cells.
-
Incubation: Add fresh media (with or without treatment compounds) and incubate.
-
Imaging: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours).
-
Analysis: Measure the width of the wound at different points and calculate the percentage of wound closure over time.
Transwell Invasion Assay
This assay quantifies the invasive potential of glioblastoma cells through a basement membrane matrix.
a. Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores).
-
Matrigel or other basement membrane extract.
-
Glioblastoma cell lines.
-
Serum-free and serum-containing media.
-
Cotton swabs.
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet).
-
Microscope.
b. Protocol:
-
Insert Coating: Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Seed glioblastoma cells in serum-free medium into the upper chamber of the insert.
-
Chemoattractant: Add serum-containing medium to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Removal of Non-invasive Cells: Use a cotton swab to gently remove the cells that did not invade from the top surface of the membrane.
-
Fixation and Staining: Fix and stain the invaded cells on the bottom surface of the membrane.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope.
Caption: A general experimental workflow for studying EphB2 signaling in glioblastoma.
Conclusion
EphB2 signaling is a critical and multifaceted pathway in glioblastoma, significantly contributing to the tumor's invasive and migratory properties. The HIF-2α-EphB2-Paxillin and EphB2/R-Ras axes represent key mechanisms driving these malignant phenotypes. While the role of EphB2 in proliferation appears to be context-dependent, its consistent association with invasion makes it a compelling target for therapeutic intervention. The experimental protocols detailed in this guide provide a foundation for researchers to further elucidate the complexities of EphB2 signaling and to explore novel therapeutic strategies aimed at inhibiting glioblastoma progression.
References
- 1. EphrinB2 drives perivascular invasion and proliferation of glioblastoma stem-like cells | eLife [elifesciences.org]
- 2. Frontiers | Rutaecarpine Inhibits U87 Glioblastoma Cell Migration by Activating the Aryl Hydrocarbon Receptor Signaling Pathway [frontiersin.org]
- 3. Phosphorylation of Tyrosine Residues 31 and 118 on Paxillin Regulates Cell Migration through an Association with Crk in Nbt-II Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tumor treating fields inhibit glioblastoma cell migration, invasion and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hypoxia-induced EPHB2 promotes invasive potential of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EphB2/R-Ras Signaling Regulates Glioma Cell Adhesion, Growth, and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EphB2/R-Ras signaling regulates glioma cell adhesion, growth, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression of EphrinB2 and EphB4 in glioma tissues correlated to the progression of glioma and the prognosis of glioblastoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 11. The Phosphorylation of Ephrin-B2 Ligand Promotes Glioma Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EphB2 Antibody | Cell Signaling Technology [cellsignal.com]
ALW-II-49-7: A Technical Guide to a Type II Kinase Inhibitor Targeting the 'DFG-out' Conformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of ALW-II-49-7, a potent and selective type II kinase inhibitor. It details the inhibitor's mechanism of action, focusing on its interaction with the inactive 'DFG-out' conformation of protein kinases. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of this compound, and visualizes the relevant signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in the fields of oncology, signal transduction, and drug discovery.
Introduction to this compound and the 'DFG-out' Conformation
This compound is a small molecule inhibitor that has demonstrated significant potency against several protein kinases, most notably Ephrin type-B receptor 2 (EphB2), and Discoidin Domain Receptors 1 and 2 (DDR1 and DDR2).[1][2] What distinguishes this compound is its classification as a type II kinase inhibitor. Unlike type I inhibitors that bind to the active 'DFG-in' conformation of the kinase domain, type II inhibitors stabilize an inactive conformation known as the 'DFG-out' state.[3][4]
The 'DFG-out' conformation is characterized by the flipping of the Asp-Phe-Gly (DFG) motif at the beginning of the activation loop.[5][6] This conformational change opens up an allosteric pocket adjacent to the ATP-binding site, which is exploited by type II inhibitors like this compound.[3][5] This unique binding mode often leads to higher selectivity compared to ATP-competitive type I inhibitors, as the allosteric pocket is less conserved across the kinome.[4] The ability of this compound to selectively target the 'DFG-out' conformation makes it a valuable tool for studying the roles of its target kinases and a promising scaffold for the development of novel therapeutics.
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Inhibitory Potency of this compound against Primary Targets
| Target | Assay Type | IC50 (nM) | EC50 (nM) | Cell Line | Reference(s) |
| EphB2 | Cellular | 40 | U87 Glioblastoma | [7][8][9][10] | |
| DDR1 | Biochemical | 12.4 | [1] | ||
| DDR2 | Biochemical | 18.6 | [1] |
Table 2: KINOMEscan Selectivity Profile of this compound
This table presents a selection of kinases targeted by this compound at a concentration of 10 µM, as determined by the KINOMEscan assay. The results are reported as "Percent of control," where a lower percentage indicates stronger binding.
| Target Kinase | Percent of Control (%) |
| DDR1 | 0.0 |
| DDR2 | 0.0 |
| EphB2 | 0.1 |
| EphB3 | 0.1 |
| EphA2 | 0.2 |
| EphA8 | 0.2 |
| EphB1 | 0.3 |
| EphA5 | 0.4 |
| CSF1R | 0.5 |
| KIT | 0.5 |
| PDGFRα | 0.6 |
| PDGFRβ | 0.7 |
| RAF1 | 1.0 |
| Lck | 2.0 |
| p38α | 3.0 |
| p38β | 4.0 |
| b-raf | 5.0 |
| Frk | 6.0 |
Data sourced from the LINCS Data Portal.[3]
Signaling Pathways
This compound modulates several critical signaling pathways through the inhibition of its target kinases. The following diagrams illustrate the downstream signaling cascades of EphB2, DDR1, and DDR2.
References
- 1. encodeproject.org [encodeproject.org]
- 2. neb.com [neb.com]
- 3. Sample preparation for western blot | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. neb.com [neb.com]
- 10. U87MG Cell Line - Glioblastoma Research using U87MG and Its Impact on Brain Cancer Studies [cytion.com]
understanding the Eph receptor tyrosine kinase family
An In-depth Technical Guide to the Eph Receptor Tyrosine Kinase Family
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Eph (Erythropoietin-producing hepatocellular) receptors constitute the largest subfamily of receptor tyrosine kinases (RTKs), playing a pivotal role in a vast array of biological processes.[1][2][3] Discovered in 1987, this family and their corresponding ligands, the ephrins, are central to contact-dependent cell-cell communication.[1] Unlike conventional RTKs that typically bind soluble ligands, Eph receptors interact with membrane-bound ephrins on adjacent cells. This interaction triggers a unique bidirectional signaling cascade, initiating signals in both the receptor-bearing ("forward" signaling) and the ephrin-bearing ("reverse" signaling) cells.[1][2][3]
This bidirectional communication is fundamental to processes such as embryonic development, axon guidance, tissue boundary formation, cell migration, angiogenesis, and adult tissue homeostasis.[1][2][4] Consequently, dysregulation of the Eph/ephrin system is implicated in numerous pathologies, including a wide range of cancers, neurological disorders, and vascular diseases, making this family a significant target for therapeutic intervention.[2][5][6][7]
Classification and Structure
The Eph receptor and ephrin families are categorized into two main classes, A and B, based on sequence homology and binding preferences.[1][3][4] This classification governs their interaction specificity and downstream signaling functions.
Eph Receptors
Humans express 14 Eph receptors, divided into nine EphA types (EphA1-EphA8, and EphA10) and five EphB types (EphB1-EphB4, and EphB6).[1][2][8] EphA receptors generally bind to ephrin-A ligands, while EphB receptors bind to ephrin-B ligands.[3] A notable exception is EphA4, which can bind to both A- and B-class ephrins.[9]
The structure of Eph receptors is highly conserved, featuring a modular architecture:[1][10][11]
-
Extracellular Domain (ECD): Contains an N-terminal globular ligand-binding domain (LBD), a cysteine-rich region, and two fibronectin type III (FN-III) domains. This entire region is involved in ligand binding and receptor clustering.[1][10]
-
Transmembrane (TM) Domain: A single-pass alpha-helical segment that anchors the receptor in the cell membrane.
-
Intracellular Domain: Comprises a juxtamembrane (JM) region with conserved tyrosine residues critical for kinase activation, a canonical tyrosine kinase domain, a Sterile Alpha Motif (SAM) domain involved in protein-protein interactions and receptor oligomerization, and a C-terminal PDZ-binding motif that mediates interactions with scaffolding proteins.[1][11][12]
Ephrin Ligands
Ephrins are the physiological ligands for Eph receptors and are also divided into two classes based on their structure and membrane anchorage.[4] Humans have five ephrin-A ligands (ephrin-A1 to A5) and three ephrin-B ligands (ephrin-B1 to B3).[4][13]
-
Ephrin-A Ligands: These are anchored to the outer leaflet of the plasma membrane via a glycosylphosphatidylinositol (GPI) linkage and lack an intracellular domain.[4][9]
-
Ephrin-B Ligands: These are transmembrane proteins with a short, conserved cytoplasmic domain that includes tyrosine phosphorylation sites and a PDZ-binding motif, enabling them to participate actively in reverse signaling.[4][9]
Summary of Eph Receptor and Ephrin Classification
| Family | Class | Members (Human) | Membrane Anchorage | Primary Binding Partners |
| Eph Receptors | EphA | EphA1-A8, EphA10 | Transmembrane | Ephrin-A Ligands |
| EphB | EphB1-B4, EphB6 | Transmembrane | Ephrin-B Ligands | |
| Ephrins | Ephrin-A | Ephrin-A1-A5 | GPI Anchor | EphA Receptors |
| Ephrin-B | Ephrin-B1-B3 | Transmembrane | EphB Receptors |
Signaling Mechanisms: A Bidirectional Paradigm
A hallmark of the Eph/ephrin system is its capacity for bidirectional signaling, where both the receptor and the ligand function as signal-transducing molecules upon cell-cell contact.[1]
Forward Signaling
Forward signaling is initiated in the Eph receptor-expressing cell following ephrin binding.[2] This process involves several key steps:
-
Ligand Binding and Clustering: The binding of a membrane-bound ephrin to an Eph receptor induces the formation of higher-order receptor-ephrin clusters at the cell-cell interface.[6]
-
Kinase Activation: This clustering facilitates the trans-autophosphorylation of specific tyrosine residues within the juxtamembrane region of the Eph receptor.[1] This event relieves autoinhibition and fully activates the intracellular kinase domain.[14]
-
Downstream Effector Recruitment: The newly phosphorylated tyrosine residues serve as docking sites for various SH2 domain-containing adaptor proteins and enzymes.[3][14]
-
Cytoskeletal Regulation: A major outcome of forward signaling is the regulation of the actin cytoskeleton. EphA receptors, for instance, can directly activate Rho GTPases (e.g., RhoA) through the guanine (B1146940) nucleotide exchange factor (GEF) Ephexin, often leading to growth cone collapse and cell repulsion.[3][15] EphB receptors can engage different GEFs, such as intersectin and kalirin, to modulate cytoskeletal dynamics.[3] This regulation of cell morphology and adhesion is critical for processes like axon guidance and cell migration.[16]
Reverse Signaling
Reverse signaling occurs in the ephrin-expressing cell and is a critical component of bidirectional communication.[1]
-
Ephrin-A Reverse Signaling: As GPI-anchored proteins, ephrin-A ligands lack a cytoplasmic domain. Their signaling is thought to occur through recruitment into lipid rafts and association with other transmembrane proteins, such as the p75 neurotrophin receptor, which then activate intracellular pathways. They can also activate kinases like Fyn.[3][15]
-
Ephrin-B Reverse Signaling: The transmembrane ephrin-B ligands are more direct signal transducers.[4] Upon binding to an EphB receptor, conserved tyrosine residues in their cytoplasmic tail are phosphorylated, typically by Src family kinases.[2][3] This phosphorylation creates docking sites for SH2 domain-containing proteins, most notably the adaptor protein Grb4.[2] This can lead to the regulation of cytoskeletal dynamics, often promoting cell adhesion and migration, which can be functionally opposite to the effects of forward signaling.[1][3]
Quantitative Data: Binding Affinities
The interactions between Eph receptors and ephrins are characterized by a range of binding affinities, which contribute to the specificity and complexity of their signaling outcomes. In general, A-class interactions exhibit higher affinities than B-class interactions.[17]
| Receptor | Ligand | Dissociation Constant (Kd) | Comments |
| EphA2 | Ephrin-A1 | ~14 nM | High-affinity interaction.[17] |
| EphA3 | Ephrin-A2 | ~1 nM | High-affinity interaction. |
| EphA4 | Ephrin-A2 | ~10 nM | Moderate-affinity interaction. |
| EphB2 | Ephrin-B1 | ~30-60 nM | Typical B-class affinity range. |
| EphB4 | Ephrin-B2 | ~1-5 nM | Unusually high affinity for a B-class interaction. |
Note: Kd values can vary depending on the experimental method (e.g., surface plasmon resonance, ELISA) and whether proteins are soluble or cell-surface expressed. The values presented are representative approximations from published literature.
Expression Patterns and Biological Roles
Eph receptors and ephrins are expressed in nearly all tissues during embryonic development and are re-expressed or maintained in many adult tissues, highlighting their diverse roles.[9][18]
| Tissue/System | Key Eph/Ephrins | Biological Role |
| Nervous System | EphA4, EphA5, EphB2, Ephrin-A5, Ephrin-B1 | Axon guidance, synapse formation and plasticity, neural stem cell regulation.[1][6] |
| Vasculature | EphA2, EphB4, Ephrin-B2 | Angiogenesis, vascular remodeling, separation of arterial and venous vessels.[7][19] |
| Intestinal Epithelium | EphB2, EphB3, Ephrin-B1 | Maintenance of crypt-villus architecture, stem cell positioning.[18] |
| Immune System | Various | T-cell activation, immune cell migration and trafficking.[18] |
| Cancer | EphA2, EphB4 (and others) | Often overexpressed in various cancers (melanoma, breast, prostate, lung) and can contribute to tumor growth, angiogenesis, and metastasis.[1][8][18] |
| Epidermis | EphA1, EphA2, Ephrin-A1 | Keratinocyte differentiation, wound healing, hair follicle regeneration.[13] |
Key Experimental Protocols
Studying the Eph/ephrin system requires a combination of biochemical, molecular, and cell-based assays. Below are detailed methodologies for three fundamental experiments.
Co-Immunoprecipitation (Co-IP) for Interaction Analysis
Co-IP is used to determine if two proteins (e.g., an Eph receptor and a downstream signaling partner) interact within a cell.[20][21]
Objective: To isolate an Eph receptor and any stably associated proteins from a cell lysate.
Methodology:
-
Cell Lysis:
-
Culture cells to ~80-90% confluency. If studying ligand-dependent interactions, stimulate one set of cells with pre-clustered ephrin-Fc fusion protein for a specified time (e.g., 15-30 minutes) at 37°C. Leave a control set unstimulated.
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitor cocktails).[20]
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (cleared lysate) to a new tube.[20]
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G agarose (B213101) beads to the cleared lysate and incubate with rotation for 1 hour at 4°C to reduce non-specific binding.[21]
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add the primary antibody specific to the target Eph receptor (e.g., anti-EphA2) to the pre-cleared lysate. As a negative control, add a non-specific IgG of the same isotype.
-
Incubate with gentle rotation for 2-4 hours or overnight at 4°C.[20]
-
Add fresh Protein A/G agarose beads to capture the antibody-antigen complexes. Incubate with rotation for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g, 1 min, 4°C). Discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer (or a more stringent wash buffer).[22] Each wash involves resuspending the beads and re-pelleting them.
-
-
Elution and Analysis:
-
After the final wash, remove all supernatant. Resuspend the beads in 1x SDS-PAGE sample buffer.
-
Boil the samples for 5-10 minutes to elute proteins and denature them.
-
Pellet the beads, and load the supernatant onto an SDS-PAGE gel for Western blot analysis using an antibody against the suspected interacting protein.
-
In Vitro Kinase Assay
This assay measures the ability of an Eph receptor's kinase domain to phosphorylate a substrate.
Objective: To quantify the tyrosine kinase activity of an Eph receptor.
Methodology:
-
Reagent Preparation:
-
Kinase: Purified recombinant Eph receptor intracellular domain or immunoprecipitated full-length receptor.
-
Substrate: A generic tyrosine kinase substrate like poly(Glu-Tyr) or a specific peptide substrate.
-
Kinase Buffer: Typically contains Tris-HCl, MgCl₂, MnCl₂, and DTT (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 2mM MnCl₂, 0.1mg/ml BSA, 50μM DTT).[23]
-
ATP: A stock solution of ATP, which can be mixed with radioactive [γ-³²P]ATP for autoradiography or used "cold" for antibody-based detection methods.
-
-
Reaction Setup (ELISA-based, non-radioactive):
-
Coat a 96-well plate with the poly(Glu-Tyr) substrate and block non-specific sites.
-
In each well, add the kinase buffer, the purified Eph receptor, and any potential inhibitors being tested.
-
Initiate the reaction by adding a solution of ATP (e.g., to a final concentration of 10-100 μM).[23]
-
Incubate at 30°C for a set time (e.g., 30-60 minutes).[23][24]
-
-
Detection:
-
Stop the reaction by washing the wells to remove ATP and the enzyme.
-
Add a primary antibody that specifically recognizes phosphotyrosine (e.g., pY20 or 4G10), conjugated to an enzyme like Horseradish Peroxidase (HRP).
-
Incubate to allow antibody binding.
-
Wash away the unbound antibody.
-
Add a chromogenic HRP substrate (e.g., TMB). The development of color is proportional to the amount of substrate phosphorylation.
-
-
Quantification:
-
Stop the color development with a stop solution (e.g., H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.[24]
-
References
- 1. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 2. Eph Receptor Signaling and Ephrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. Ephrin - Wikipedia [en.wikipedia.org]
- 5. Profiling Eph receptor expression in cells and tissues: A targeted mass spectrometry approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eph Receptors and Ephrins: Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. EPH receptor/ephrin system: in the quest for novel anti-angiogenic therapies: Commentary on Hassan-Mohamed et al., Br J Pharmacol 171: 5195–5208 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential Expression Patterns of Eph Receptors and Ephrin Ligands in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EphA Receptor Signaling – Complexity and Emerging Themes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Eph Receptor Family | Encyclopedia MDPI [encyclopedia.pub]
- 12. Therapeutic potential of targeting the Eph/ephrin signaling complex - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eph/ephrin signaling in epidermal differentiation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bush.ucsf.edu [bush.ucsf.edu]
- 15. journals.biologists.com [journals.biologists.com]
- 16. EphB/ephrinB Signaling in Cell Adhesion and Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ligand recognition by A-class Eph receptors: crystal structures of the EphA2 ligand-binding domain and the EphA2/ephrin-A1 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Emerging Roles for Eph Receptors and Ephrin Ligands in Immunity [frontiersin.org]
- 19. Eph Receptors and Ephrin Ligands: Important Players in Angiogenesis and Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. med.emory.edu [med.emory.edu]
- 23. promega.com [promega.com]
- 24. A semisynthetic Eph receptor tyrosine kinase provides insight into ligand-induced kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
ALW-II-49-7 as a Chemical Probe for EphB2 Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ALW-II-49-7, a potent and selective chemical probe for the EphB2 receptor tyrosine kinase. This document details its biochemical and cellular activity, provides comprehensive experimental protocols for its characterization, and illustrates its impact on EphB2 signaling pathways.
Introduction
Ephrin (Eph) receptors, the largest family of receptor tyrosine kinases, and their membrane-bound ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and various pathologies, including cancer. The EphB2 receptor, in particular, is implicated in neuronal development, synaptic plasticity, and tumorigenesis. Understanding the functional consequences of EphB2 signaling requires specific tools to modulate its activity. This compound has emerged as a valuable chemical probe for interrogating EphB2 function due to its high potency and well-characterized selectivity profile. This guide serves as a comprehensive resource for researchers utilizing this compound to investigate EphB2-mediated biological processes.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its on-target potency and off-target profile.
Table 1: On-Target Cellular Potency of this compound
| Target | Cell Line | Assay Type | Potency (EC50) | Reference |
| EphB2 | Ba/F3 | IL-3 Independent Proliferation | 40 nM | [1][2][3] |
| EphB2 | U87 Glioblastoma | ephrinB1-induced Autophosphorylation | ~100 nM - 1 µM | [4] |
Table 2: Kinase Selectivity Profile of this compound (KINOMEscan)
The selectivity of this compound was assessed using the KINOMEscan platform, which measures the percentage of kinase bound to the inhibitor at a concentration of 10 µM. A lower percentage indicates stronger binding. The following table presents a selection of key on- and off-targets.
| Kinase | Percent of Control (@ 10 µM) |
| EphB2 | <1% |
| DDR1 | <1% |
| DDR2 | <1% |
| EphA2 | <1% |
| EphA3 | <1% |
| EphA4 | <1% |
| EphA5 | <1% |
| EphA8 | <1% |
| EphB1 | <1% |
| EphB3 | <1% |
| EphB4 | <1% |
| KIT | <1% |
| PDGFRA | <1% |
| PDGFRB | <1% |
| BRAF | 1-10% |
| LCK | 1-10% |
| SRC | 10-35% |
| ABL1 | >35% |
| EGFR | >35% |
| MET | >35% |
| VEGFR2 | >35% |
Data sourced from the LINCS Data Portal for this compound KINOMEscan.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility.
EphB2 Autophosphorylation Assay in U87 Glioblastoma Cells
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of endogenous EphB2 in a cellular context.[4]
Materials:
-
U87 glioblastoma cells
-
DMEM with 10% FBS and 1% Penicillin/Streptomycin
-
This compound (stock solution in DMSO)
-
Recombinant ephrinB1-Fc (human or mouse)
-
Anti-human IgG (for clustering ephrinB1-Fc)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphB2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Culture: Culture U87 glioblastoma cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Treatment:
-
Seed U87 cells in 10 cm dishes and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO vehicle control for 1 hour at 37°C.[1]
-
-
EphB2 Stimulation:
-
Prepare pre-clustered ephrinB1-Fc by incubating ephrinB1-Fc with anti-human IgG at a 2:1 ratio for 1 hour at room temperature.
-
Stimulate the cells with pre-clustered ephrinB1-Fc (e.g., 2 µg/mL) for 20-30 minutes at 37°C.[1]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the supernatant.
-
Incubate an equal amount of protein from each sample with anti-EphB2 antibody overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 2 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To confirm equal loading, strip the membrane and re-probe with an anti-EphB2 antibody.
-
Ba/F3 Cell Proliferation Assay for EphB2 Kinase Activity
This assay utilizes the IL-3 dependent murine pro-B cell line, Ba/F3, engineered to express a constitutively active form of EphB2, rendering their proliferation dependent on EphB2 kinase activity.
Materials:
-
EPHB2 Stable Ba/F3 Cell Line (expressing a GFP-ETV6-EPHB2 fusion protein).[6][7]
-
RPMI 1640 medium with 10% FBS and 1% Penicillin/Streptomycin.
-
This compound (stock solution in DMSO).
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
Protocol:
-
Cell Line Generation (if necessary):
-
The ETV6 (Tel) fusion protein contains a self-associating domain that leads to constitutive activation of the fused kinase domain.[7]
-
Subclone the kinase domain of human EphB2 into a retroviral vector (e.g., MSCV-puro) containing the ETV6 pointed domain and a GFP reporter.[6]
-
Transduce Ba/F3 cells with the retrovirus and select for stable integrants using puromycin.
-
Culture the stable cell line in the absence of IL-3 to confirm IL-3 independent growth.
-
-
Cell Culture: Maintain the EPHB2 Ba/F3 stable cell line in RPMI 1640 medium with 10% FBS and 1% penicillin/streptomycin, without IL-3.[6]
-
Assay Procedure:
-
Wash the cells to remove any residual growth factors and resuspend in fresh assay medium.
-
Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well.
-
Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Analysis:
-
Measure cell viability using a reagent such as CellTiter-Glo, which quantifies ATP levels.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Calculate the EC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to the use of this compound as a chemical probe for EphB2.
Caption: EphB2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (PD004842, SAAYRHKJHDIDPH-UHFFFAOYSA-N) [probes-drugs.org]
- 3. abmole.com [abmole.com]
- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. EPHB2 Stable Ba/F3 Cell Line | Applied Biological Materials Inc. [abmgood.com]
- 7. gen.store [gen.store]
A Deep Dive into Foundational Research on Ephrin Receptor Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Erythropoietin-producing hepatocellular (Eph) receptors, the largest family of receptor tyrosine kinases (RTKs), and their corresponding ephrin ligands are critical mediators of cell-cell communication, playing pivotal roles in a myriad of physiological and pathological processes.[1][2][3] The bidirectional signaling initiated by Eph-ephrin interactions governs fundamental events such as axon guidance, tissue boundary formation, cell migration, and angiogenesis.[1][3] Dysregulation of this signaling axis is implicated in numerous diseases, including cancer, neurodegenerative disorders, and vascular diseases, making Eph receptors compelling therapeutic targets.[1][4] This technical guide provides an in-depth overview of the foundational research on Ephrin receptor inhibitors, focusing on their mechanisms of action, quantitative data, experimental protocols, and the intricate signaling pathways they modulate.
Mechanisms of Inhibition: Targeting the Eph-Ephrin Axis
Inhibitors of Ephrin receptors primarily function through two distinct mechanisms: blocking the ligand-binding pocket on the extracellular domain or inhibiting the kinase activity of the intracellular domain.[1][2][5]
-
Ligand-Binding Inhibition: Small molecules, peptides, and monoclonal antibodies can be designed to bind to the ephrin-binding pocket on the N-terminal domain of Eph receptors.[2][5] This competitive inhibition prevents the natural ephrin ligands from binding, thereby blocking the initiation of both forward and reverse signaling.[6][7]
-
Kinase Activity Inhibition: Small molecule inhibitors can target the ATP-binding pocket within the intracellular kinase domain of the Eph receptor.[1][2][5] By preventing ATP from binding, these inhibitors block the autophosphorylation of the receptor, a critical step in the downstream signaling cascade.[1]
Classes of Ephrin Receptor Inhibitors
The development of Ephrin receptor inhibitors has explored a range of molecular modalities, each with its own set of advantages and challenges.
-
Small Molecules: These compounds offer the advantage of being able to penetrate cells and target the intracellular kinase domain.[1][5] However, achieving high selectivity for a specific Eph receptor can be challenging due to the conserved nature of the ATP-binding pocket among kinases.[5]
-
Peptides: Peptides have been identified through techniques like phage display and can offer high affinity and selectivity for the extracellular ligand-binding domain.[5][6][7] Their therapeutic development can be hampered by challenges related to stability and delivery.[8]
-
Monoclonal Antibodies: Antibodies can provide high specificity for the extracellular domain of Eph receptors and can act as antagonists by blocking ligand binding or as agonists that induce receptor internalization and degradation.[6][9] They can also be engineered as antibody-drug conjugates (ADCs) to deliver cytotoxic agents directly to tumor cells expressing the target Eph receptor.[9][10]
Quantitative Data on Ephrin Receptor Inhibitors
The following tables summarize key quantitative data for various classes of Ephrin receptor inhibitors, providing a comparative overview of their potency and selectivity.
Table 1: Small Molecule Inhibitors of Ephrin Receptors
| Inhibitor | Target(s) | Assay Type | Potency (IC50 / Ki / Kd / EC50) | Reference |
| 2,5-dimethylpyrrolyl benzoic acid derivative | EphA4, EphA2 | ELISA | Ki = 7 µM and 9 µM (for two isomers) | [11][12] |
| Lithocholic acid | EphA2, EphA and EphB receptors | Biochemical Assay | Ki ≈ 50 µM | [5] |
| NVP-BHG712 | EphB4 | Cell-based | ED50 = 25 nM | [13][14] |
| ALW-II-41-27 | EphA2 | Kinase Assay | Kd = 12 nM, IC50 = 11 nM | [13][15] |
| GLPG1790 | EphA2, EphB2, EphB4, EphA1, EphA4 | Kinase Assay | IC50 = 11 nM (for EphA2) | [16] |
| CDD-2693 | pan-Eph family, SRC family | Kinase Assay | Ki = 4.0 nM (EphA2), 0.81 nM (EphA4) | [17] |
| CDD-3167 | pan-Eph family | Kinase Assay | Ki = 0.13 nM (EphA2), 0.38 nM (EphA4) | [17] |
| Urolithin D | EphA2 | Binding Assay | IC50 = 0.9 µM | [18] |
Table 2: Peptide Inhibitors of Ephrin Receptors
| Peptide | Target | Mechanism | Potency (IC50 / Kd) | Reference |
| YSA | EphA2 | Agonist | IC50 ≈ 1 µM | [5] |
| SWL | EphA2 | Agonist | IC50 ≈ 1 µM | [5] |
| KYL | EphA4 | Antagonist | IC50 ≈ 1 µM | [5][19] |
| SNEW | EphB2 | Antagonist | Binds with low micromolar affinity | [5] |
| TNYL-RAW | EphB4 | Antagonist | Binds with low micromolar affinity | [7][20] |
| Targefrin | EphA2 | Antagonist | IC50 = 10.8 nM, Kd = 21 nM | [18] |
Table 3: Antibody-Based Inhibitors of Ephrin Receptors
| Antibody | Target | Mechanism | Potency (Kd) | Reference |
| MEDI-547 | EphA2 | Agonist (induces internalization) | --- | [6][13] |
| Ifabotuzumab (KB004) | EphA3 | ADCC, apoptosis | Kd = 610 pM | [6][15] |
| DS-8895a | EphA2 | --- | --- | [16][18] |
| PF-06647263 (ADC) | Ephrin-A4 | ADC (delivers calicheamicin) | --- | [10] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of Ephrin receptor inhibitors. Below are protocols for key experiments commonly cited in the foundational research.
Enzyme-Linked Immunosorbent Assay (ELISA) for Ligand Binding Inhibition
This assay is used to quantify the ability of an inhibitor to block the interaction between an Eph receptor and its ephrin ligand.
Methodology:
-
Coating: Coat a 96-well plate with a recombinant Eph receptor extracellular domain (e.g., EphA4-Fc) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove any unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Inhibitor Incubation: Add serial dilutions of the test inhibitor compound to the wells.
-
Ligand Addition: Add a constant concentration of biotinylated ephrin ligand (e.g., ephrin-A5-Fc-biotin) to the wells and incubate for 1-2 hours at room temperature to allow for competitive binding.
-
Detection: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: After a final wash, add a chromogenic HRP substrate (e.g., TMB).
-
Measurement: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[5][11]
Kinase Activity Assay
This assay measures the ability of an inhibitor to block the phosphotransferase activity of the Eph receptor's intracellular kinase domain.
Methodology:
-
Reaction Setup: In a 96-well plate, combine the recombinant Eph receptor kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1), and the test inhibitor at various concentrations in a kinase reaction buffer.[21][22]
-
Initiation: Initiate the kinase reaction by adding a solution containing ATP and Mg²⁺.[22]
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes) to allow for phosphorylation of the substrate.
-
Detection (ADP-Glo™ Kinase Assay as an example):
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction.[23]
-
-
Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP generated and thus to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.[23]
Cell-Based Receptor Phosphorylation Assay
This assay determines the effect of an inhibitor on the autophosphorylation of Eph receptors in a cellular context.
Methodology:
-
Cell Culture: Culture cells endogenously expressing the target Eph receptor (e.g., HT22 cells for EphA4) or cells transiently transfected to express the receptor (e.g., COS7 cells).[11]
-
Serum Starvation: Serum-starve the cells for several hours to reduce basal receptor phosphorylation.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the inhibitor for a specific duration (e.g., 1 hour).[24]
-
Ligand Stimulation: Stimulate the cells with the corresponding clustered ephrin-Fc ligand (e.g., ephrin-A1-Fc) for a short period (e.g., 15-30 minutes) to induce receptor phosphorylation.[11]
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the Eph receptor to immunoprecipitate the receptor.
-
Western Blotting:
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphotyrosine (pTyr) to detect the phosphorylated Eph receptor.
-
Strip and re-probe the membrane with an antibody against the total Eph receptor as a loading control.
-
-
Detection and Analysis: Detect the protein bands using a chemiluminescent substrate and quantify the band intensities. The inhibitory effect is determined by the reduction in the pTyr signal relative to the total receptor signal.[24]
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures is essential for a comprehensive understanding of Ephrin receptor inhibition.
Ephrin Receptor Forward Signaling Pathway
Upon binding of an ephrin ligand, Eph receptors cluster and undergo autophosphorylation on conserved tyrosine residues in the juxtamembrane region and the kinase domain. This phosphorylation creates docking sites for various downstream signaling proteins containing SH2 and PTB domains, leading to the activation of multiple signaling cascades that regulate cell adhesion, migration, and morphology.
Caption: Ephrin receptor forward signaling cascade initiated by ligand binding.
Mechanism of Action of Ephrin Receptor Inhibitors
Inhibitors can interrupt the Ephrin signaling pathway at two key points: extracellular ligand binding or intracellular kinase activity.
Caption: Two primary mechanisms of Ephrin receptor inhibition.
Experimental Workflow for Screening Ephrin Receptor Inhibitors
A typical workflow for the identification and characterization of novel Ephrin receptor inhibitors involves a series of in vitro and cell-based assays.
Caption: A generalized workflow for the discovery of Ephrin receptor inhibitors.
This guide provides a foundational understanding of the research landscape for Ephrin receptor inhibitors. The provided data, protocols, and diagrams serve as a valuable resource for researchers and professionals dedicated to the development of novel therapeutics targeting the Eph-ephrin signaling axis. The continued exploration of this complex system holds significant promise for addressing unmet medical needs in oncology, neurobiology, and beyond.
References
- 1. What are Eph inhibitors and how do they work? [synapse.patsnap.com]
- 2. Targeting Eph receptors with peptides and small molecules: progress and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ephrin receptor - Wikipedia [en.wikipedia.org]
- 4. Eph receptors and ephrins as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-Protein Interaction Inhibitors Targeting the Eph-Ephrin System with a Focus on Amino Acid Conjugates of Bile Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antibody Targeting of Eph Receptors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Small Molecules Can Selectively Inhibit Ephrin Binding to the EphA4 and EphA2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Small molecules can selectively inhibit ephrin binding to the EphA4 and EphA2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Available Technologies - NCI [techtransfer.cancer.gov]
- 15. abmole.com [abmole.com]
- 16. tandfonline.com [tandfonline.com]
- 17. pnas.org [pnas.org]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Distinctive Binding of Three Antagonistic Peptides to the Ephrin-Binding Pocket of the EphA4 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Characterization of Novel Small Molecular Inhibitors of Ephrin-B2 Binding to EphB4 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. A semisynthetic Eph receptor tyrosine kinase provides insight into ligand-induced kinase activation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: ALW-II-49-7 (CAS Number 1135219-23-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALW-II-49-7 is a potent and selective, type-II kinase inhibitor primarily targeting Ephrin receptor B2 (EphB2), a member of the largest receptor tyrosine kinase (RTK) family. With a cellular EC50 of 40 nM for EphB2, this compound serves as a valuable chemical probe for elucidating the role of EphB2 signaling in various physiological and pathological processes, particularly in oncology. This guide provides a comprehensive overview of the technical data available for this compound, including its kinase selectivity profile, detailed experimental protocols for key assays, and an exploration of its mechanism of action through signaling pathway diagrams. The information presented is intended to support further research and drug development efforts centered on this molecule and its targets.
Core Compound Information
| Parameter | Value | Reference |
| Compound Name | This compound | [1] |
| CAS Number | 1135219-23-6 | [1] |
| Molecular Formula | C21H17F3N4O2 | |
| Molecular Weight | 414.38 g/mol | |
| Chemical Name | 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide | [1] |
| Primary Target | EphB2 Kinase | [1][2] |
| Mechanism of Inhibition | Type II Kinase Inhibitor | [1] |
Kinase Selectivity and Potency
This compound was identified as a potent inhibitor of EphB2 from a kinase-directed combinatorial library.[3] While it demonstrates high potency for EphB2, it also exhibits activity against other kinases. The following tables summarize the available quantitative data on its potency and selectivity.
Table 2.1: Potency of this compound against Primary and Other Key Kinase Targets
| Target Kinase | Assay Type | Potency (IC50/EC50) | Reference |
| EphB2 | Cellular Assay | 40 nM (EC50) | [2] |
| DDR1 | Biochemical Assay | 12.4 nM (IC50) | [1] |
| DDR2 | Biochemical Assay | 18.6 nM (IC50) | [1] |
| RAF1 | Biochemical Assay | 22 nM (IC50) | [1] |
| LYN | Biochemical Assay | 257 nM (IC50) | [1] |
Table 2.2: KINOMEscan Selectivity Profile of this compound
The selectivity of this compound was assessed at a concentration of 10 µM against a panel of 456 kinases using the KINOMEscan platform. The results are reported as "Percent of Control," where a lower percentage indicates stronger binding of the inhibitor to the kinase. A KinomeScan S-Score(5) of 0.05 suggests a high degree of selectivity.[1][3]
| Kinase Target | Percent of Control (%) @ 10 µM |
| DDR1 | 0 |
| DDR2 | 0 |
| EphA2 | 0.5 |
| EphA3 | 0.5 |
| EphA4 | 0.5 |
| EphA5 | 0.5 |
| EphA8 | 0.5 |
| EphB2 | 0 |
| EphB3 | 0 |
| EphB4 | 0 |
| ABL1(E255K)-nonphosphorylated | 1 |
| MAP4K5 | 1 |
| FLT3(D835Y) | 1.5 |
| KIT(V559D) | 1.5 |
| PDGFRA(V561D) | 1.5 |
| GAK | 2 |
| KIT(D816V) | 2 |
| FLT3 | 2.5 |
| KIT | 3.5 |
| PDGFRA | 4 |
| KDR | 4.5 |
| ABL1-nonphosphorylated | 5 |
| FLT4 | 5 |
| SRC | 5.5 |
| LCK | 6 |
| FGR | 7 |
| LYN A | 7.5 |
| YES1 | 8.5 |
| SRC(T341I) | 9 |
| FRK | 10 |
| RIPK2 | 10 |
| CSF1R | 12 |
| NTRK1 | 15.5 |
| JAK2(JH2domain-pseudokinase) | 16 |
| MAPK14 (p38 alpha) | 16.5 |
| MAPK11 (p38 beta) | 17 |
| BRAF | 18 |
| RAF1 | 19 |
| NTRK2 | 20 |
| NTRK3 | 21 |
| FYN | 22.5 |
| HCK | 23 |
| BLK | 24 |
| BTK | 25 |
| TEC | 26 |
| TXK | 27 |
| ITK | 28 |
| BMX | 29 |
| JAK3 | 30 |
| TYK2 | 31 |
| JAK1 | 32 |
| JAK2 | 33 |
| TYK2(JH2domain-pseudokinase) | 34 |
| JAK1(JH2domain-pseudokinase) | 35 |
Note: Only kinases with a Percent of Control value of 35% or less are shown for brevity. The complete dataset can be accessed through the LINCS Data Portal (ID: LDG-1033: LDS-1036).[3]
Mechanism of Action and Signaling Pathway
This compound is a type-II inhibitor, meaning it binds to the "DFG-out" inactive conformation of the kinase domain, adjacent to the ATP-binding pocket.[4] Its primary target, EphB2, is a receptor tyrosine kinase that, upon binding to its ephrin-B ligands, initiates bidirectional signaling that plays a crucial role in cell adhesion, migration, and proliferation.
In the context of glioblastoma, EphB2 signaling has been shown to have a dual role, promoting invasion while inhibiting proliferation. This is mediated, in part, through the interaction with Focal Adhesion Kinase (FAK). The inhibition of EphB2 by this compound is expected to modulate these downstream signaling events.
Caption: EphB2 signaling pathway in glioblastoma.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on available literature.
Cellular EphB2 Phosphorylation Inhibition Assay in U87 Glioblastoma Cells
This protocol describes an immunoprecipitation and western blot assay to measure the inhibition of ligand-induced EphB2 autophosphorylation in a cellular context.[4]
Table 4.1: Protocol for Cellular EphB2 Phosphorylation Inhibition Assay
| Step | Procedure |
| 1. Cell Culture | Culture U87 MG glioblastoma cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. |
| 2. Starvation & Treatment | Seed cells in 10 cm dishes and grow to 80-90% confluency. Starve the cells in serum-free DMEM for 16-24 hours. Pre-treat cells with varying concentrations of this compound (e.g., 0.01 µM to 10 µM) or DMSO (vehicle control) for 1 hour. |
| 3. Stimulation | Stimulate the cells with 2 µg/mL of pre-clustered ephrinB1/Fc for 20-30 minutes at 37°C. |
| 4. Cell Lysis | Wash cells twice with ice-cold Phosphate Buffered Saline (PBS). Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C. |
| 5. Protein Quantification | Determine the protein concentration of the supernatant using a BCA protein assay. |
| 6. Immunoprecipitation | Incubate 500-1000 µg of total protein with an anti-EphB2 antibody overnight at 4°C with gentle rotation. Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours at 4°C. |
| 7. Washing | Pellet the beads by centrifugation and wash three times with ice-cold lysis buffer. |
| 8. Elution & SDS-PAGE | Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes to elute the proteins. Separate the proteins by SDS-PAGE on an 8% polyacrylamide gel. |
| 9. Western Blotting | Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. |
| 10. Antibody Incubation | Incubate the membrane with a primary antibody against phosphotyrosine overnight at 4°C. Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. |
| 11. Detection | Wash the membrane three times with TBST. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system. |
| 12. Reprobing | To confirm equal loading, the membrane can be stripped and reprobed with a primary antibody against total EphB2. |
| 13. Data Analysis | Quantify the band intensities using densitometry software. Calculate the ratio of phosphorylated EphB2 to total EphB2 and normalize to the stimulated control to determine the EC50 value of this compound. |
In Vitro Biochemical Kinase Assay
This protocol outlines a general procedure for determining the IC50 values of this compound against a panel of purified kinases, based on the methodologies of commercial kinase profiling services like Invitrogen's SelectScreen®.[4]
Caption: General workflow for an in vitro biochemical kinase assay.
Protein Crystallography of EphA7 in Complex with this compound
This protocol is based on the information provided in the Protein Data Bank (PDB) entry 3dko for the co-crystal structure of the EphA7 kinase domain with this compound.[4]
Table 4.2: Protocol for EphA7-ALW-II-49-7 Co-crystallization
| Step | Procedure |
| 1. Protein Expression & Purification | Express the kinase domain of human Ephrin type-A receptor 7 (EphA7) in a suitable expression system (e.g., baculovirus-infected insect cells). Purify the protein to >95% homogeneity using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion). |
| 2. Complex Formation | Incubate the purified EphA7 kinase domain with a molar excess of this compound (dissolved in DMSO) to ensure saturation of the binding site. |
| 3. Crystallization | Use the sitting drop vapor diffusion method. Mix the protein-inhibitor complex (at a concentration of 15 mg/mL) in a 1:1 ratio with the reservoir solution. |
| - Reservoir Solution | 25% (w/v) PEG 3350, 0.1 M Ammonium Sulfate, 0.1 M HEPES pH 7.5. |
| - Drop Volume | Typically 1-2 µL of the protein-inhibitor mix plus 1-2 µL of the reservoir solution. |
| - Incubation | Equilibrate the drops against 500 µL of the reservoir solution at 298 K (25°C). |
| 4. Cryoprotection | Before data collection, transfer the crystals to a drop containing the mother liquor supplemented with a cryoprotectant (e.g., 25% MPD) to prevent ice formation during flash-cooling. |
| 5. Data Collection | Flash-cool the crystals in liquid nitrogen. Collect X-ray diffraction data at a synchrotron source. |
| 6. Structure Solution & Refinement | Process the diffraction data using software like HKL-2000. Solve the structure by molecular replacement using a known Eph kinase domain structure as a search model (e.g., PDB ID 2rei). Refine the structure using software like REFMAC. |
Pharmacokinetics
As of the date of this document, there is no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound. Studies in this area would be crucial for advancing this compound towards in vivo efficacy models and potential therapeutic applications.
Conclusion
This compound is a well-characterized, selective inhibitor of EphB2 and other Eph family kinases, with additional off-target activities that have been defined through broad kinase profiling. Its utility as a chemical probe is demonstrated by its use in cellular assays to dissect the role of EphB2 signaling in glioblastoma, revealing a complex interplay between cell invasion and proliferation mediated by the FAK signaling axis. The availability of a co-crystal structure provides a valuable resource for structure-based drug design efforts aimed at improving potency and selectivity. While the lack of pharmacokinetic data currently limits its in vivo application, this compound remains a cornerstone tool for researchers investigating the biological functions of Eph receptor tyrosine kinases. Further studies to elucidate its ADME profile are highly encouraged to unlock its full potential in preclinical and translational research.
References
Methodological & Application
Application Notes and Protocols: Utilizing ALW-II-49-7 for the Analysis of EphB2 Phosphorylation via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of ALW-II-49-7 in studying the phosphorylation of Ephrin type-B receptor 2 (EphB2). It is important to note that This compound is a selective EphB2 kinase inhibitor, not an antibody. [1][2][3] This document will detail its application in modulating EphB2 phosphorylation and provide a detailed protocol for detecting these changes using Western blotting with an appropriate anti-phospho-EphB2 (p-EphB2) antibody.
Introduction to this compound and EphB2 Signaling
EphB2 is a receptor tyrosine kinase that, upon binding to its ephrin-B ligands, undergoes autophosphorylation on specific tyrosine residues.[4][5] This phosphorylation event initiates downstream signaling cascades that are crucial in various physiological and pathological processes, including axon guidance, tissue development, and cancer.[5][6]
This compound acts as a potent and selective inhibitor of EphB2 kinase activity, with a reported EC50 of 40 nM in cellular assays.[1][2][3] By preventing the autophosphorylation of EphB2, this compound serves as a valuable tool for investigating the functional roles of EphB2 signaling.[7] Western blotting is a standard technique used to detect and quantify the levels of specific proteins, such as phosphorylated EphB2, in cell or tissue lysates.
Data Presentation: Inhibition of EphB2 Phosphorylation
The efficacy of this compound in inhibiting EphB2 phosphorylation can be quantified by Western blot analysis. The following table summarizes the inhibitory effects of this compound on ephrinB1-induced EphB2 autophosphorylation in U87 glioblastoma cells.
| Treatment Concentration of this compound | Inhibition of p-EphB2 (EC50) | Cell Line | Reference |
| 0.01-10 µM | Between 100 nM and 1 µM | U87 glioblastoma | [7] |
Experimental Protocols
This section provides a detailed protocol for a Western blot experiment designed to assess the effect of this compound on EphB2 phosphorylation.
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate a suitable cell line known to express EphB2 (e.g., U87 glioblastoma cells) in appropriate culture dishes.[7] Allow cells to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of receptor phosphorylation, serum-starve the cells for 12-24 hours prior to treatment.
-
Inhibitor Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.[7] Include a vehicle control (DMSO).
-
Ligand Stimulation: To induce EphB2 phosphorylation, stimulate the cells with its ligand, ephrin-B1 (e.g., 2 µg/mL), for a predetermined time (e.g., 15-20 minutes).[7][8] A non-stimulated control should also be included.
Protein Extraction (Lysis)
-
Wash: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse: Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each dish.
-
Scrape and Collect: Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarify: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect Supernatant: Carefully transfer the supernatant (containing the soluble proteins) to a new tube.
-
Quantify: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) and run the gel to separate the proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated EphB2 (e.g., a phospho-EphB2 specific antibody) diluted in blocking buffer. This incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing steps as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
-
Stripping and Reprobing (Optional): To normalize for protein loading, the membrane can be stripped of the primary and secondary antibodies and reprobed with an antibody against total EphB2.[7][9]
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the EphB2 signaling pathway and the experimental workflow for the Western blot analysis.
Caption: EphB2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis of p-EphB2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. This compound | Ephrin Receptor | TargetMol [targetmol.com]
- 4. Regulation of EphB2 activation and cell repulsion by feedback control of the MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eph/ephrin signaling: genetic, phosphoproteomic, and transcriptomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Ephb2 Receptor Uses Homotypic, Head-to-Tail Interactions within Its Ectodomain as an Autoinhibitory Control Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The composition of EphB2 clusters determines the strength in the cellular repulsion response - PMC [pmc.ncbi.nlm.nih.gov]
ALW-II-49-7 In Vivo Studies: Application Notes and Protocols for Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
ALW-II-49-7 is a selective, ATP-competitive inhibitor of Ephrin type-B receptor 2 (EphB2) kinase with a reported EC50 of 40 nM in cellular assays.[1][2] Its broader kinase inhibition profile includes activity against EphA2, EphA5, EphA8, EphB1, EphB3, as well as other kinases such as b-raf, CSF1R, DDR1/2, Kit, and PDGFR.[3] This multi-targeted profile suggests its potential as a therapeutic agent in oncology, particularly in cancers where these kinases are dysregulated.
The EphB2 receptor, a member of the largest receptor tyrosine kinase family, is implicated in both tumor-promoting and tumor-suppressive roles depending on the cancer type.[3][4] Overexpression of EphB2 has been linked to tumor progression and invasiveness in glioblastoma, breast cancer, and cutaneous squamous cell carcinoma.[3][4] For instance, in vitro studies have demonstrated that this compound can inhibit the ephrinB1-induced autophosphorylation of EphB2 in U87 glioblastoma cells, validating its mechanism of action in a relevant cancer cell line.[5] In xenograft models of cutaneous squamous cell carcinoma, the use of small-molecule EphB2 inhibitors has been shown to affect tumor progression.[4][6]
Given its inhibitory profile, this compound is a valuable tool for preclinical research aimed at validating the therapeutic potential of targeting EphB2 and related kinases in various cancer models. Its utility extends to studying the downstream signaling pathways involved in cell proliferation, migration, invasion, and angiogenesis.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line/Assay | Reference |
| EC50 (EphB2) | 40 nM | Cellular Assay | [1][2] |
| In Vitro EphB2 Inhibition | 100 nM - 1 µM | U87 Glioblastoma Cells | [5] |
| Kinase Selectivity | EphA2, A5, A8, B1, B2, B3, b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, Raf1 | Kinase Binding Assays | [3] |
Signaling Pathway
The diagram below illustrates the simplified signaling pathway of EphB2, which can be inhibited by this compound. Upon binding to its ephrin-B ligand, EphB2 dimerizes and autophosphorylates, initiating downstream signaling cascades that can influence cell adhesion, migration, and proliferation.
Experimental Protocols
The following are representative protocols for in vivo studies using this compound in mouse xenograft models. These should be adapted and optimized for specific cell lines and research objectives.
Protocol 1: Subcutaneous Xenograft Mouse Model
This protocol describes the evaluation of this compound efficacy in a subcutaneous tumor model.
1. Animal Model:
-
Species: Athymic Nude (nu/nu) or SCID mice, 6-8 weeks old.
-
Housing: Maintain in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle, and provide ad libitum access to food and water.
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
2. Cell Culture and Implantation:
-
Cell Line: Select a cancer cell line with documented expression of EphB2 (e.g., U87 glioblastoma, A431 cutaneous squamous cell carcinoma).
-
Culture: Grow cells in the recommended medium to ~80% confluency.
-
Implantation: Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®. Inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
3. Drug Formulation and Administration:
-
Formulation: Prepare a stock solution of this compound in DMSO. For in vivo administration, prepare a working solution by diluting the stock in a vehicle such as a mixture of PEG300, Tween 80, and saline. Note: Solubility and stability in the chosen vehicle should be confirmed.
-
Dosing: Based on analogous studies with similar compounds, a starting dose range could be 10-50 mg/kg. Dose optimization studies are recommended.
-
Administration: When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into vehicle control and treatment groups (n=8-10 mice per group). Administer this compound or vehicle via intraperitoneal (IP) injection once daily.
4. Tumor Monitoring and Efficacy Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The primary endpoint is tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if signs of excessive toxicity are observed.
-
Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate TGI% = (1 - [Mean tumor volume of treated group / Mean tumor volume of control group]) x 100.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for a subcutaneous xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Preclinical and Toxicology Assessment of ALW-II-41-27, an Inhibitor of the Eph Receptor A2 (EphA2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eph receptor B2 (EPHB2) regulates cancer stem cell-like properties in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Roles of EphB2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
Application Notes and Protocols for EPH Kinase Inhibitors in Colorectal Cancer Research
Focus on ALW-II-49-7 and Related Compounds
These application notes provide an overview of the utility of small molecule inhibitors targeting the Ephrin (EPH) receptor tyrosine kinases, with a focus on this compound and the closely related, extensively studied compound ALW-II-41-27, in the context of colorectal cancer (CRC) research. This document is intended for researchers, scientists, and professionals in drug development.
Introduction
The EPH receptor family, the largest group of receptor tyrosine kinases, plays a crucial role in various physiological and pathological processes, including cancer development and progression.[1][2][3] In colorectal cancer, dysregulation of EPH receptor signaling, particularly EPHA2, has been associated with tumor growth, metastasis, and resistance to standard therapies like Cetuximab.[1][4] Small molecule inhibitors targeting the kinase domain of these receptors are valuable tools for investigating their biological functions and for preclinical therapeutic development.
This compound has been identified as a selective inhibitor of EphB2 kinase with a cellular EC50 of 40 nM.[5][6] While specific data on this compound in colorectal cancer is emerging, the related compound ALW-II-41-27, a potent EPHA2 inhibitor, has been more extensively studied in this cancer type, providing a strong rationale for investigating similar molecules. Research has shown that ALW-II-41-27 can reduce colorectal cancer cell growth, induce apoptosis, and synergize with EGFR inhibitors.[1][7]
Data Presentation
The following table summarizes the in vitro efficacy of the EPHA2 inhibitor ALW-II-41-27 against a panel of human colorectal cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of ALW-II-41-27 in Colorectal Cancer Cell Lines
| Cell Line | IC50 (µmol/L) | Cetuximab Sensitivity |
| Caco-2 | 0.8 ± 0.15 | Sensitive |
| GEO | 0.9 ± 0.1 | Sensitive |
| SW48 | 0.8 ± 0.08 | Acquired Resistance |
| HCT15 | > 2 | Intrinsic Resistance |
| HT29 | 0.05 ± 0.02 | Sensitive |
| HCT116 | 0.9 ± 0.1 | Sensitive |
| LIM1215 | 1.2 ± 0.2 | Sensitive |
| SW480 | 1.5 ± 0.3 | Sensitive |
| WiDr | > 2 | Intrinsic Resistance |
Data extracted from studies on the effects of ALW-II-41-27 on colorectal cancer cell viability.[7]
Signaling Pathways and Experimental Workflows
EPHA2 Signaling Pathway in Colorectal Cancer
The following diagram illustrates the role of EPHA2 in promoting cancer cell survival and proliferation and its inhibition by small molecule inhibitors like ALW-II-41-27.
Caption: EPHA2 signaling cascade in colorectal cancer and its inhibition.
Experimental Workflow for Synergy Assessment
The diagram below outlines a typical workflow to determine the synergistic effects of an EPH receptor inhibitor and another therapeutic agent, such as Cetuximab.
Caption: Workflow for assessing drug synergy in colorectal cancer cells.
Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is used to assess the antiproliferative effects of EPH kinase inhibitors on colorectal cancer cell lines.
Materials:
-
Colorectal cancer cell lines (e.g., HT29, HCT116, SW48)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
ALW-II-41-27 or this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor (e.g., ALW-II-41-27 from 0.01 to 2 µmol/L) in complete growth medium.[7]
-
Remove the overnight medium from the cells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 96 hours at 37°C in a humidified atmosphere with 5% CO2.[7]
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot Analysis for EPH Receptor Phosphorylation
This protocol is used to determine the inhibitory effect of this compound on EphB2 phosphorylation or ALW-II-41-27 on EPHA2 phosphorylation.
Materials:
-
Colorectal cancer cell lines
-
This compound or ALW-II-41-27
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-EphB2, anti-EphB2, anti-phospho-EPHA2, anti-EPHA2, anti-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Plate cells and allow them to grow to 70-80% confluency.
-
Treat the cells with varying concentrations of the inhibitor (e.g., 0.01-10 μM of this compound) for a specified time (e.g., 1 hour).[5]
-
If studying ligand-induced phosphorylation, stimulate the cells with the corresponding ephrin ligand (e.g., ephrinB1 for EphB2).[8]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[7]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence detection system. Normalize protein levels to a loading control like tubulin.[7]
3. Apoptosis Assay (Annexin V-FITC)
This protocol is used to evaluate the induction of apoptosis by EPH kinase inhibitors.
Materials:
-
Colorectal cancer cell lines
-
ALW-II-41-27 or this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the inhibitor at the desired concentrations for 48-72 hours.
-
Harvest the cells, including any floating cells in the medium.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Conclusion
This compound and related compounds like ALW-II-41-27 are valuable research tools for investigating the role of EPH receptor signaling in colorectal cancer. The provided protocols offer a framework for studying their effects on cell viability, target phosphorylation, and apoptosis. The significant preclinical data for ALW-II-41-27, particularly its ability to overcome Cetuximab resistance, highlights the therapeutic potential of targeting the EPHA2 receptor in colorectal cancer.[1][4] Further investigation into the specific applications of this compound in colorectal cancer models is warranted.
References
- 1. Targeting EPHA2 with Kinase Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Potential role of the Eph/ephrin system in colorectal cancer: emerging druggable molecular targets [frontiersin.org]
- 3. The EPH/Ephrin System in Colorectal Cancer | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Acquired Resistance to EGFR Inhibitors by Targeting the Ephrin Receptor EPHA2
Introduction
Acquired resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) is a major clinical challenge in the treatment of non-small cell lung cancer (NSCLC) and other cancers. While the user's query specified ALW-II-49-7, an EphB2 inhibitor, current scientific literature extensively documents the role of a related receptor, EPHA2, and its inhibitor, ALW-II-41-27, in this resistance mechanism. This document will focus on the well-established involvement of the EPHA2 signaling pathway in acquired resistance to EGFR inhibitors and provide protocols for studying this phenomenon using the selective EPHA2 inhibitor, ALW-II-41-27. Overexpression of EPHA2 has been identified as a bypass signaling pathway that allows cancer cells to evade EGFR blockade.[1][2]
Mechanism of EPHA2-Mediated Acquired Resistance to EGFR Inhibitors
In cancer cells that have developed resistance to EGFR TKIs such as erlotinib (B232) and osimertinib (B560133) (AZD9291), the EPHA2 receptor tyrosine kinase can become overexpressed.[1][3] This overexpression provides an alternative signaling route for cell survival and proliferation, effectively bypassing the inhibited EGFR pathway. The signaling cascade downstream of EPHA2 can reactivate pro-survival pathways like the MAPK and AKT pathways, leading to continued tumor growth despite EGFR inhibition.[4][5]
Pharmacological inhibition of EPHA2 using ALW-II-41-27 has been shown to restore sensitivity to EGFR TKIs in resistant cell lines.[1][3] This is achieved by blocking the compensatory signaling from EPHA2, leading to decreased proliferation and increased apoptosis in resistant cancer cells.[1][6]
Signaling Pathways in EPHA2-Mediated EGFR Inhibitor Resistance
The following diagram illustrates the crosstalk between the EGFR and EPHA2 signaling pathways in the context of acquired resistance.
References
- 1. EPHA2 blockade overcomes acquired resistance to EGFR kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EPHA2 as a Mechanism of Acquired Resistance to EGFR Inhibitors - Chair of Proteomics and Bioanalytics [mls.ls.tum.de]
- 3. EPHA2 Blockade Overcomes Acquired Resistance to EGFR Kinase Inhibitors in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Predicting resistance by selection of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
Application Notes and Protocols for the Experimental Use of ALW-II-49-7 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALW-II-49-7 is a potent and selective small molecule inhibitor of the Ephrin type-B receptor 2 (EphB2) kinase.[1] Eph receptors represent the largest family of receptor tyrosine kinases and are crucial mediators of cell-cell communication, playing significant roles in developmental processes, tissue homeostasis, and the pathogenesis of diseases such as cancer.[2] Dysregulation of EphB2 signaling has been implicated in the progression of several malignancies, making it an attractive target for therapeutic intervention.
These application notes provide a comprehensive guide for the experimental use of this compound in a cell culture setting, including its mechanism of action, quantitative data on its activity, and detailed protocols for key cellular assays.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, targeting the kinase domain of EphB2. By binding to the ATP-binding pocket, it prevents the autophosphorylation of the receptor upon activation by its ephrin-B ligands. This blockade of phosphorylation inhibits the downstream signaling cascades that are typically initiated by EphB2 activation. The EphB2 signaling pathway is known to influence cell proliferation, migration, and adhesion.
Data Presentation
The following tables summarize the available quantitative data for this compound.
Table 1: Cellular Activity of this compound
| Parameter | Cell Line | Value | Reference |
| EC50 (EphB2 Inhibition) | U87 Glioblastoma | 40 nM | [1] |
| EC50 (EphrinB1-induced EphB2 Autophosphorylation Inhibition) | U87 Glioblastoma | ~100 nM - 1 µM | [2] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase Family | Inhibited Kinases | Not Inhibited | Reference |
| Eph Receptors | EphA2, EphA5, EphA8, EphB1, EphB2, EphB3 | EphA1, EphA6, EphA7, EphB1 (reduced affinity) | [1][2] |
| Other Kinases | b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, Raf1 | - | [1][2] |
Signaling Pathway
The diagram below illustrates the simplified EphB2 signaling pathway and the point of inhibition by this compound. Upon binding of the Ephrin-B ligand, EphB2 receptors dimerize and autophosphorylate on tyrosine residues. This phosphorylation creates docking sites for downstream signaling molecules, leading to the activation of pathways such as MAPK/ERK and RhoA, which in turn regulate cellular processes like proliferation, migration, and cytoskeletal dynamics. This compound blocks the initial autophosphorylation step, thereby inhibiting the entire downstream cascade.
Experimental Protocols
The following are detailed protocols for common experiments involving this compound.
Experimental Workflow Overview
Cell Culture of U87 Glioblastoma Cells
This protocol is for the maintenance of U87 glioblastoma cells, a commonly used cell line for studying EphB2 signaling.
Materials:
-
U87 MG cell line
-
Eagle's Minimum Essential Medium (EMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of U87 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Plating: Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Cell Maintenance: Culture the cells in a humidified incubator at 37°C with 5% CO2. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the cells once with PBS. Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and collect the cells in a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at a split ratio of 1:3 to 1:6.
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and allows for the calculation of the IC50 value.
Materials:
-
U87 cells (or other cell line of interest)
-
Complete growth medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. A typical concentration range to start with is 0.01 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration to determine the IC50 value.
Inhibition of EphB2 Autophosphorylation (Immunoprecipitation and Western Blot)
This protocol is designed to assess the inhibitory effect of this compound on the ligand-induced autophosphorylation of EphB2.[2]
Materials:
-
U87 cells
-
Serum-free medium
-
This compound
-
Ephrin-B1/Fc Chimera (as a ligand to stimulate EphB2)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphB2 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-phosphotyrosine antibody for Western blot
-
Anti-EphB2 antibody for Western blot (loading control)
-
SDS-PAGE gels and blotting equipment
-
ECL detection reagents
Procedure:
-
Cell Treatment:
-
Plate U87 cells in 6-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.[1]
-
Stimulate the cells with pre-clustered Ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells in 500 µL of ice-cold lysis buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Immunoprecipitation:
-
Transfer the supernatant to a new tube and determine the protein concentration.
-
Incubate 500 µg to 1 mg of total protein with 1-2 µg of anti-EphB2 antibody overnight at 4°C with gentle rotation.
-
Add 20-30 µL of Protein A/G agarose bead slurry and incubate for another 2-3 hours at 4°C.
-
Wash the beads 3-4 times with ice-cold lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in 2X SDS-PAGE loading buffer for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-phosphotyrosine antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
To confirm equal loading of immunoprecipitated EphB2, the membrane can be stripped and re-probed with an anti-EphB2 antibody.[2]
-
Troubleshooting
-
High background in Western blots: Ensure adequate blocking and washing steps. Use high-quality antibodies and optimize their concentrations. The addition of phosphatase inhibitors to the lysis buffer is critical for preserving phosphorylation.
-
Low signal in Western blots: Increase the amount of protein lysate for immunoprecipitation. Ensure complete cell lysis and efficient immunoprecipitation. Check the activity of the HRP-conjugated secondary antibody and ECL substrate.
-
Inconsistent results in cell viability assays: Ensure uniform cell seeding. Minimize evaporation from the wells by filling the outer wells with sterile water or PBS. Optimize the incubation time with MTT to avoid toxicity. Ensure complete solubilization of the formazan crystals before reading the absorbance.
Conclusion
This compound is a valuable research tool for investigating the role of EphB2 signaling in various cellular processes and disease models. The protocols provided here offer a starting point for its characterization in a cell culture setting. As with any experimental system, optimization of conditions for specific cell lines and experimental goals is recommended.
References
Application Notes and Protocols for ALW-II-49-7 in Cancer Cell Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALW-II-49-7 is a potent and selective small-molecule inhibitor of the EphB2 receptor tyrosine kinase, demonstrating an in-cell EC50 of 40 nM.[1][2] As a member of the extensive Eph receptor family, EphB2 plays a crucial role in a variety of cellular processes, and its dysregulation has been implicated in the progression of several cancers.[3][4] Inhibition of EphB2 signaling by this compound presents a promising therapeutic strategy for inducing apoptosis in cancer cells. These application notes provide an overview of the mechanism of action, protocols for key experiments, and available data on this compound.
Mechanism of Action
This compound functions as a type II kinase inhibitor, targeting the ATP-binding pocket of the EphB2 kinase domain.[5] By blocking the kinase activity of EphB2, this compound disrupts downstream signaling pathways that are critical for cancer cell survival and proliferation. The induction of apoptosis by EphB2 inhibition is thought to occur through the activation of intrinsic apoptotic pathways.
While the precise signaling cascade initiated by this compound is still under investigation, studies on EphB2 inhibition and related compounds suggest a mechanism involving the activation of executioner caspases. Specifically, inhibition of EphB2 has been shown to lead to the activation of caspase-3 and caspase-9.[4] Furthermore, research on the structurally related EphA2 inhibitor, ALW-II-41-27, has demonstrated that targeting this receptor family can lead to decreased phosphorylation of the pro-apoptotic protein BAD, mediated by S6K1.[3][6] This dephosphorylation relieves the inhibition of BAD, allowing it to promote apoptosis.
Data Presentation
Kinase Selectivity Profile
This compound exhibits a degree of selectivity for the EphB2 kinase. However, it also demonstrates inhibitory activity against a range of other kinases.
| Kinase Target | Activity |
| EphB2 | EC50 = 40 nM (in-cell) [1][2] |
| b-raf | Binding activity observed[5] |
| CSF1R | Binding activity observed[5] |
| DDR1 | Binding activity observed[5] |
| DDR2 | Binding activity observed[5] |
| EphA2 | Binding activity observed[5] |
| EphA5 | Binding activity observed[5] |
| EphA8 | Binding activity observed[5] |
| EphB1 | Binding activity observed[5] |
| EphB3 | Binding activity observed[5] |
| Frk | Binding activity observed[5] |
| Kit | Binding activity observed[5] |
| Lck | Binding activity observed[5] |
| p38α | Binding activity observed[5] |
| p38β | Binding activity observed[5] |
| PDGFRα | Binding activity observed[5] |
| PDGFRβ | Binding activity observed[5] |
| Raf1 | Binding activity observed[5] |
In Vitro Efficacy
| Cell Line | Assay | Result | Reference |
| U87 Glioblastoma | EphB2 Tyrosine Kinase Inhibition | Inhibition observed at 0.01-10 µM | [1][5] |
Experimental Protocols
Assessment of EphB2 Kinase Inhibition in Cells (Western Blot)
This protocol describes how to determine the inhibitory effect of this compound on EphB2 phosphorylation in a cellular context.
Materials:
-
Cancer cell line expressing EphB2 (e.g., U87 glioblastoma)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Recombinant ephrin-B1/Fc
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-EphB2 (Tyr), anti-EphB2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or DMSO for 1 hour.
-
Stimulate the cells with recombinant ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes to induce EphB2 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform immunoprecipitation for EphB2 if the endogenous levels are low.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-EphB2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal protein loading.
Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic cells using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in culture plates and treat with various concentrations of this compound or DMSO for the desired time period (e.g., 24, 48, 72 hours).
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Add 5 µL of PI solution immediately before analysis.
-
Analyze the samples by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Caspase Activity Assay
This protocol measures the activity of key executioner caspases, such as caspase-3, to confirm the induction of apoptosis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer (provided in the kit)
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Procedure:
-
Seed cells in a multi-well plate and treat with this compound or DMSO for the desired time.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysates to pellet cell debris.
-
Transfer the supernatant to a new plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the fold-increase in caspase-3 activity relative to the vehicle-treated control.
Visualization of Signaling Pathways and Workflows
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ephrin Receptor | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Role of the EphB2 receptor in autophagy, apoptosis and invasion in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic and pharmacologic inhibition of EPHA2 promotes apoptosis in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Combined Use of ALW-II-49-7 and Cetuximab in Cancer Research
For Research Use Only.
Introduction
Cetuximab, a monoclonal antibody targeting the Epidermal Growth Factor Receptor (EGFR), is a standard therapy for several cancers, including metastatic colorectal cancer and head and neck squamous cell carcinoma.[1][2][3] However, both intrinsic and acquired resistance to cetuximab pose significant clinical challenges.[2] Emerging evidence suggests that signaling pathways independent of EGFR can contribute to resistance. One such pathway involves the Ephrin (Eph) family of receptor tyrosine kinases. Upregulation of Eph receptors, such as EPHA2, has been identified as a mechanism of both primary and acquired resistance to cetuximab.[1][2]
ALW-II-49-7 is a selective inhibitor of EphB2 kinase, with an EC50 of 40 nM in cellular assays.[4] It also exhibits inhibitory activity against a range of other kinases, including EphA2.[4] While direct studies on the combination of this compound and cetuximab are not yet available, research on the structurally related EPHA2 inhibitor, ALW-II-41-27, in combination with cetuximab has demonstrated a powerful synergistic effect in overcoming cetuximab resistance in preclinical models of colorectal cancer.[1][2]
These application notes provide a hypothesized framework for the combined use of this compound and cetuximab, based on the findings with ALW-II-41-27. The central hypothesis is that dual inhibition of EGFR and EphB2/EphA2 signaling can restore sensitivity to cetuximab in resistant cancer models.
Mechanism of Action and Rationale for Combination
Cetuximab functions by binding to the extracellular domain of EGFR, thereby blocking ligand binding and subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are crucial for cell proliferation and survival.[1][3]
Resistance to cetuximab can emerge through the activation of bypass signaling tracks. The EphA2 receptor has been shown to be overexpressed and activated in cetuximab-resistant colorectal cancer cells.[1][2] This activation of EPHA2 can sustain pro-survival signaling through the AKT and MAPK pathways, even in the presence of EGFR blockade by cetuximab.[1]
The combination of an Eph receptor inhibitor like this compound with cetuximab is proposed to work synergistically by simultaneously blocking both the EGFR and Eph receptor signaling pathways. This dual blockade is expected to lead to a more comprehensive shutdown of downstream pro-survival signals, resulting in cell growth inhibition, apoptosis, and cell cycle arrest in cetuximab-resistant tumors.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies on the combination of the related EPHA2 inhibitor, ALW-II-41-27, with cetuximab in colorectal cancer cell lines. This data provides a benchmark for expected outcomes when investigating this compound in a similar context.
Table 1: In Vitro Antiproliferative Activity of ALW-II-41-27 and Cetuximab as Single Agents
| Cell Line | Cetuximab IC50 (µg/mL) | ALW-II-41-27 IC50 (µmol/L) |
| HCT15 (Cetuximab-resistant) | >10 | 0.05 |
| SW48-CR (Acquired Resistance) | >10 | 0.75 |
| GEO (Cetuximab-sensitive) | 0.5 | >2 |
| GEO-CR (Acquired Resistance) | >10 | 0.5 |
Data extracted from Martini et al., 2019.[1]
Table 2: Synergistic Effects of ALW-II-41-27 and Cetuximab Combination in Cetuximab-Resistant Cells
| Cell Line | Combination Index (CI) at ED50 | Interpretation |
| HCT15 | < 1 | Synergism |
| SW48-CR | < 1 | Synergism |
| GEO-CR | < 1 | Synergism |
A CI value < 1 indicates a synergistic effect. Data based on the findings of Martini et al., 2019.[1]
Table 3: In Vivo Antitumor Activity of ALW-II-41-27 and Cetuximab Combination in a Cetuximab-Resistant Xenograft Model (SW48-CR)
| Treatment Group | Mean Tumor Volume Change from Baseline (%) |
| Vehicle Control | Increased |
| Cetuximab alone | Increased |
| ALW-II-41-27 alone | Tumor Growth Inhibition |
| ALW-II-41-27 + Cetuximab | Significant Tumor Regression |
Qualitative summary based on in vivo data from Martini et al., 2019, where the combination treatment led to a significant reduction in tumor volume.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and cetuximab, adapted from methodologies used for ALW-II-41-27.[1]
Cell Proliferation Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and cetuximab, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., cetuximab-sensitive and -resistant colorectal cancer lines)
-
This compound
-
Cetuximab
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 10 µM) or cetuximab (e.g., 0.05 to 10 µg/mL) for 96 hours.
-
For combination studies, treat cells with both agents simultaneously at a fixed ratio.
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
-
Analyze the synergy of the combination using the Combination Index (CI) method of Chou and Talalay.
Western Blot Analysis
Objective: To assess the effect of this compound and cetuximab on key signaling proteins.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EphA2, anti-EphA2, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis by this compound and cetuximab.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with the compounds for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells for injection
-
This compound
-
Cetuximab
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flanks of the mice.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (e.g., vehicle, cetuximab alone, this compound alone, combination).
-
Administer treatments as per the defined schedule (e.g., this compound daily via intraperitoneal injection, cetuximab twice weekly via intraperitoneal injection).
-
Measure tumor volumes regularly with calipers.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Proposed mechanism of synergistic action.
Caption: Workflow for in vitro proliferation assay.
Caption: Workflow for in vivo xenograft study.
Disclaimer: The information provided in these application notes is based on preclinical data for a structurally related compound, ALW-II-41-27. The combination of this compound and cetuximab is a hypothesized application and requires experimental validation. These protocols should be adapted and optimized for specific experimental conditions and cell lines. All research should be conducted in accordance with institutional guidelines and regulations.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Targeting EPHA2 with Kinase Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EphA2 and EGFR: Friends in Life, Partners in Crime. Can EphA2 Be a Predictive Biomarker of Response to Anti-EGFR Agents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing ALW-II-49-7 Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of ALW-II-49-7, a selective inhibitor of the EphB2 receptor tyrosine kinase. The protocols outlined below cover key in vitro and in vivo assays to characterize the inhibitory activity of this compound and its effects on cancer cell biology, with a particular focus on glioblastoma, a context in which EphB2 is often overexpressed and plays a role in tumor progression.[1][2][3][4]
Introduction to this compound and EphB2
This compound is a potent and selective small molecule inhibitor of EphB2 kinase activity, with a reported EC50 of 40 nM in a cell-based assay.[5][6][7] The Erythropoietin-producing hepatocellular (Eph) receptors are the largest family of receptor tyrosine kinases and are crucial in various cellular processes, including cell migration, adhesion, and proliferation.[2] EphB2, in particular, has a dual role in cancer, acting as either a tumor promoter or suppressor depending on the cellular context.[1][2] In glioblastoma, higher EphB2 expression is often correlated with increased tumor grade and invasion.[1][2][4] this compound provides a valuable tool for studying the therapeutic potential of EphB2 inhibition.
Data Presentation
The following tables summarize the quantitative data for this compound's efficacy.
Table 1: In Vitro Efficacy of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Cell-based Kinase Inhibition | Ba/F3 TEL-EphB2 | EC50 | 40 nM | [5][6][7] |
| EphB2 Autophosphorylation Inhibition | U87 Glioblastoma | EC50 | ~100 nM - 1 µM | [8] |
| DDR1 Inhibition | - | IC50 | 12.4 nM | [9] |
| DDR2 Inhibition | - | IC50 | 18.6 nM | [9] |
Note: this compound also shows inhibitory activity against Discoidin Domain Receptors (DDR1 and DDR2).[9]
Signaling Pathways and Experimental Workflows
EphB2 Signaling Pathway
EphB2 signaling is initiated by the binding of its ephrin-B ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activates downstream signaling cascades that can influence cell migration, proliferation, and survival.
Experimental Workflow for Efficacy Assessment
A typical workflow for assessing the efficacy of this compound involves a series of in vitro and in vivo experiments to determine its biochemical and cellular effects.
Experimental Protocols
Western Blot Analysis of EphB2 Phosphorylation
This protocol details the assessment of this compound's ability to inhibit EphB2 autophosphorylation in glioblastoma cells.
Materials:
-
U87 MG or LN229 glioblastoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Ephrin-B1/Fc chimera
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphB2, anti-EphB2
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Protocol:
-
Cell Culture and Treatment:
-
Plate U87 MG or LN229 cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.01-10 µM) or vehicle (DMSO) for 1 hour.[8]
-
Stimulate the cells with ephrin-B1/Fc (e.g., 1 µg/mL) for 15-20 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and determine protein concentration using the BCA assay.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate cell lysates with an anti-EphB2 antibody overnight at 4°C.
-
Add Protein A/G agarose (B213101) beads and incubate for 2-4 hours.
-
Wash the beads with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Resuspend immunoprecipitates or use whole-cell lysates, add Laemmli buffer, and boil for 5 minutes.
-
Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-EphB2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal protein loading.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
Materials:
-
Glioblastoma cell lines (e.g., U87 MG, LN229)
-
Complete culture medium
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Migration and Invasion Assays
This assay assesses the effect of this compound on collective cell migration.[5][6][7][10][11]
Materials:
-
Glioblastoma cell lines
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Complete culture medium
-
This compound
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Creating the Wound: Create a scratch in the cell monolayer using a sterile pipette tip.
-
Washing and Treatment: Wash the wells with PBS to remove detached cells and add fresh medium containing different concentrations of this compound or vehicle.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point and calculate the percentage of wound closure.
This assay evaluates the effect of this compound on the invasive potential of cancer cells.[3][12][13]
Materials:
-
Glioblastoma cell lines
-
Transwell inserts (8 µm pore size)
-
Matrigel
-
Serum-free and serum-containing medium
-
This compound
-
Cotton swabs
-
Crystal violet stain
Protocol:
-
Chamber Preparation: Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing different concentrations of this compound and seed them into the upper chamber of the Transwell insert (e.g., 1 x 10^5 cells/well).[3]
-
Chemoattraction: Add complete medium (containing serum as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 20-24 hours.[3]
-
Staining and Quantification:
-
Remove the non-invading cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
In Vivo Glioblastoma Xenograft Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model of glioblastoma.[9][14][15][16]
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
U87 MG or other suitable glioblastoma cells (luciferase-expressing for bioluminescence imaging)
-
Stereotactic injection apparatus
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement or bioluminescence imaging system
Protocol:
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Stereotactically inject glioblastoma cells into the brain of the mice (e.g., 1 x 10^5 cells in 2-5 µL).[16]
-
-
Tumor Growth Monitoring: Monitor tumor growth by bioluminescence imaging or until neurological signs appear.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (e.g., via intraperitoneal injection or oral gavage) and vehicle control according to a predetermined dosing schedule.
-
Efficacy Assessment:
-
Monitor tumor volume regularly using bioluminescence imaging or by measuring subcutaneous tumor dimensions with calipers if a subcutaneous model is used.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).
Conclusion
The methods described in these application notes provide a robust framework for the preclinical evaluation of this compound. By systematically assessing its impact on EphB2 signaling, cancer cell viability, migration, and in vivo tumor growth, researchers can gain a comprehensive understanding of its therapeutic potential.
References
- 1. The Roles of EphB2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of EphB2 in Cancer [frontiersin.org]
- 3. PPFIBP1 induces glioma cell migration and invasion through FAK/Src/JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hypoxia-induced EPHB2 promotes invasive potential of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. med.virginia.edu [med.virginia.edu]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
- 8. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Orthotopic Patient-Derived Glioblastoma Xenografts in Mice | Springer Nature Experiments [experiments.springernature.com]
- 10. Scratch Wound Healing Assay [bio-protocol.org]
- 11. Scratch Wound Healing Assay [en.bio-protocol.org]
- 12. Neutrophils Promote Glioblastoma Tumor Cell Migration after Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Mouse Models of Experimental Glioblastoma - Gliomas - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Clinically relevant glioblastoma patient-derived xenograft models to guide drug development and identify molecular signatures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALW-II-49-7 in EphA2 Signaling Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The EphA2 receptor, a member of the largest family of receptor tyrosine kinases (RTKs), is a critical regulator of diverse physiological processes, including embryonic development, tissue patterning, and angiogenesis.[1] Its signaling is complex, bifurcating into two main pathways: a canonical, ligand-dependent pathway that often acts as a tumor suppressor, and a non-canonical, ligand-independent pathway that is frequently exploited by cancer cells to promote malignancy.[2][3] In its canonical mode, binding of its ligand, ephrin-A1, induces receptor phosphorylation and clustering, leading to the suppression of oncogenic pathways like Ras-MAPK and PI3K-Akt.[2] Conversely, in many cancers, EphA2 is overexpressed in a low-phosphorylation state, where it promotes cell migration, invasion, and survival independent of ligand binding.
ALW-II-49-7 is a potent, ATP-competitive, type II kinase inhibitor that locks the Eph kinase domain in its inactive "DFG-out" conformation.[4] While initially characterized as a selective EphB2 inhibitor, it demonstrates broad activity across the Eph receptor family, including EphA2, making it a valuable chemical probe for dissecting the kinase-dependent functions of EphA2 signaling in cancer and other diseases.[5][4] These application notes provide a summary of this compound's biochemical properties and detailed protocols for its use in cell-based assays.
This compound: Inhibitor Profile
This compound provides a tool to investigate the kinase-dependent signaling of Eph receptors. Its characterization as a type II inhibitor offers a specific mechanism of action for interpreting experimental results.[4]
Quantitative Data: Kinase Binding Affinity and Cellular Potency
The inhibitory activity of this compound has been quantified through biochemical binding assays (Ki) and cell-based potency assays (EC₅₀). It exhibits nanomolar affinity for a range of Eph receptors.
| Kinase Target | Binding Affinity (Ki)[5] |
| EphA2 | 100 - 200 nM |
| EphA4 | 100 - 200 nM |
| EphA8 | 100 - 200 nM |
| EphB2 | 100 - 200 nM |
| EphB4 | 100 - 200 nM |
| EphA3 | ~500 nM |
| EphA5 | ~500 nM |
| EphB3 | ~500 nM |
| EphA1 | >8 µM |
| EphA6 | >8 µM |
| EphA7 | >8 µM |
| EphB1 | >8 µM |
Table 1: Biochemical binding affinities of this compound against a panel of Eph family kinases.
| Cell-Based Assay | Target | Cell Line | Potency (EC₅₀)[4] |
| Cellular Activity | Tel-EphB2 | Ba/F3 | 40 nM |
Table 2: Cellular potency of this compound.
Signaling Pathways and Mechanism of Action
Understanding the canonical and non-canonical EphA2 pathways is crucial for designing experiments and interpreting data. This compound specifically inhibits the ATP-binding site, thus blocking the kinase-dependent forward signaling initiated by ligand binding or other stimuli.
Experimental Workflow
A typical workflow for evaluating the effect of this compound on EphA2 signaling involves a series of biochemical and cell-based assays to confirm target engagement and measure downstream functional outcomes.
Experimental Protocols
Protocol 1: In Vitro EphA2 Kinase Assay (Luminescence-Based)
This protocol is adapted from commercially available kinase assay kits (e.g., Kinase-Glo®) and is designed to measure the ATP-competitive inhibition of recombinant EphA2 by this compound.[6][7] The assay quantifies the amount of ATP remaining after the kinase reaction; a lower luminescence signal indicates higher kinase activity and less inhibition.
Materials:
-
Recombinant human EphA2, His-Tag (e.g., BPS Bioscience #40190)
-
Protein Tyrosine Kinase Substrate (e.g., Poly-(Glu,Tyr) 4:1)
-
5x Kinase Assay Buffer
-
ATP solution (500 µM)
-
This compound (dissolved in 100% DMSO)
-
Kinase-Glo® Max Reagent (e.g., Promega #V6071)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of this compound in an appropriate buffer (e.g., 1x Kinase Assay Buffer with ≤1% DMSO). The final DMSO concentration in the assay should not exceed 1% to avoid affecting enzyme activity.[6]
-
Prepare Master Mixture: Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and the kinase substrate in sterile water. For each 50 µL reaction, this would be 10 µL of 5x buffer, 1 µL of 500 µM ATP, and 1 µL of substrate.[6]
-
Set Up Plate:
-
Add 25 µL of the master mixture to each well.
-
Add 5 µL of the diluted this compound or vehicle control (Inhibitor Buffer) to the appropriate wells.
-
For "Blank" wells (no enzyme), add 20 µL of 1x Kinase Assay Buffer.
-
-
Enzyme Preparation: Thaw the recombinant EphA2 enzyme on ice. Dilute it to the working concentration (e.g., 5 ng/µL) with 1x Kinase Assay Buffer just before use. Avoid repeated freeze-thaw cycles.[6]
-
Initiate Reaction: Add 20 µL of diluted EphA2 enzyme to all wells except the "Blank" wells. The total reaction volume is now 50 µL.
-
Incubation: Mix the plate gently and incubate at 30°C for 45 minutes.
-
Signal Detection:
-
Equilibrate the Kinase-Glo® Max reagent to room temperature.
-
Add 50 µL of the reagent to each well.
-
Incubate at room temperature for 15 minutes, protecting the plate from light.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Analysis: Subtract the "Blank" reading from all other measurements. Plot the percent kinase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol 2: Cellular EphA2 Autophosphorylation Assay (Western Blot)
This protocol determines the ability of this compound to inhibit EphA2 autophosphorylation in a cellular context. Ligand (ephrin-A1) is used to stimulate kinase activity. This method is based on protocols used to characterize similar Eph inhibitors.[4][8]
Materials:
-
Human cancer cell line with high EphA2 expression (e.g., U87 glioblastoma, PC-3 prostate cancer).
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
This compound.
-
Recombinant ephrin-A1-Fc (as ligand stimulant).
-
Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer system, and PVDF membranes.
-
Primary Antibodies: anti-phospho-EphA2 (e.g., Tyr594), anti-total-EphA2, anti-β-actin (loading control).[9][10]
-
HRP-conjugated secondary antibodies.
-
ECL substrate and imaging system.
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-24 hours to reduce basal receptor activation.
-
Inhibitor Pre-treatment: Treat cells with various concentrations of this compound (e.g., 0.01-10 µM) or a vehicle control (DMSO) for 1-2 hours.[4][11]
-
Ligand Stimulation: Add ephrin-A1-Fc (e.g., 1-2 µg/mL) to the medium and incubate for an additional 15-30 minutes at 37°C to induce EphA2 phosphorylation. Include an unstimulated control.[11]
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for phospho-EphA2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate.
-
-
Re-probing: Strip the membrane and re-probe for total EphA2 and a loading control (e.g., β-actin) to confirm equal protein loading and to normalize the phosphorylation signal.
Protocol 3: Cell Viability Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity following treatment with this compound.[8][12]
Materials:
-
Cancer cell line of interest.
-
Complete growth medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Clear, flat-bottomed 96-well plates.
-
Microplate reader (570 nm absorbance).
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on an orbital shaker for 5-15 minutes, protecting from light.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot the percent viability against the log concentration of this compound to determine the GI₅₀ (concentration for 50% growth inhibition).
References
- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. EphA2 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-EphA2 (Tyr594) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for ALW-II-49-7 Administration in Preclinical Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALW-II-49-7 is a potent and selective small molecule inhibitor of the EphB2 receptor tyrosine kinase.[1][2] The Eph (erythropoietin-producing hepatocellular carcinoma) receptor family is the largest subfamily of receptor tyrosine kinases and plays a crucial role in a variety of physiological and pathological processes, including cancer progression. Dysregulation of Eph receptor signaling has been implicated in tumor growth, invasion, metastasis, and angiogenesis.[3][4][5] this compound, by targeting EphB2, presents a promising avenue for therapeutic intervention in cancers where this pathway is overactive.
These application notes provide a comprehensive guide for the preclinical administration of this compound in cancer models, including detailed experimental protocols and a summary of its mechanism of action.
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of EphB2 kinase activity.[1][2] In cancer, EphB2 has been shown to be overexpressed in various tumor types and contributes to cancer progression by promoting cell proliferation, migration, and invasion.[3][5] The binding of its ligand, ephrin-B1 or ephrin-B2, to the EphB2 receptor triggers a signaling cascade. This compound presumably binds to the ATP-binding pocket of the EphB2 kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways. These pathways can include the R-RAS pathway, JAK-STAT signaling, and crosstalk with the Wnt/β-catenin pathway.[3][5]
References
Application Notes and Protocols for ALW-II-49-7 in Neurodegenerative Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
ALW-II-49-7 is a potent and selective, type-II inhibitor of Ephrin (Eph) receptor tyrosine kinases, with a particular affinity for EphB2.[1][2] Eph receptors, the largest family of receptor tyrosine kinases, and their ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in neuronal development, synaptic plasticity, and axon guidance.[3][4] Emerging evidence implicates dysregulation of EphB2 signaling in the pathophysiology of neurodegenerative diseases, most notably Alzheimer's disease (AD). In AD models, levels of EphB2 are depleted, contributing to synaptic dysfunction and cognitive deficits.[5][6] This makes this compound a valuable chemical probe for elucidating the role of EphB2 kinase activity in both normal synaptic function and neurodegenerative processes.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed protocols for its use in neurodegenerative disease research.
Mechanism of Action
This compound is a type-II kinase inhibitor, meaning it binds to the inactive "DFG-out" conformation of the kinase domain.[7] This specific binding mode contributes to its selectivity. By inhibiting the ATP-binding site, this compound prevents the autophosphorylation of the EphB2 receptor upon binding of its ligand, ephrin-B, thereby blocking downstream signaling cascades.[7]
Data Presentation
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 (EphB2) | 40 nM | U87 Glioblastoma Cells | [1] |
| IC50 (DDR1) | 12.4 nM | Cell-free assay | [8] |
| IC50 (DDR2) | 18.6 nM | Cell-free assay | [8] |
Table 2: Kinase Selectivity Profile of this compound
A selection of kinases inhibited by this compound is presented. This compound should be considered a pan-Eph kinase inhibitor with activity against other kinase families.
| Kinase Target | Activity | Reference |
| EphA2 | Inhibited | [1] |
| EphA5 | Inhibited | [1] |
| EphA8 | Inhibited | [1] |
| EphB1 | Inhibited | [1] |
| EphB3 | Inhibited | [1] |
| CSF1R | Inhibited | [1] |
| DDR1 | Inhibited | [1] |
| DDR2 | Inhibited | [1] |
| c-Kit | Inhibited | [1] |
| Lck | Inhibited | [1] |
| p38α/β | Inhibited | [1] |
| PDGFRα/β | Inhibited | [1] |
| Raf1 | Inhibited | [1] |
Signaling Pathways and Experimental Workflows
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. EphB2 Deficiency Induces Depression-Like Behaviors and Memory Impairment: Involvement of NMDA 2B Receptor Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Looking Forward to EphB Signaling in Synapses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dissociation of EphB2 signaling pathways mediating progenitor cell proliferation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical and Toxicology Assessment of ALW-II-41-27, an Inhibitor of the Eph Receptor A2 (EphA2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | DDR2 inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting & Optimization
ALW-II-49-7 solubility in DMSO and other solvents.
Welcome to the technical support center for ALW-II-49-7. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in a laboratory setting. Below you will find solubility data, detailed experimental protocols, and troubleshooting guides to assist you in your research.
Solubility Data
| Solvent | This compound Solubility | ALW-II-41-27 Solubility (Similar Compound) | Notes |
| DMSO | 100 mg/mL[1][2] | ~10 mg/mL[3] | Ultrasonic treatment is recommended to achieve full dissolution of this compound.[1][2] One source also indicates a solubility of 10 mM in DMSO.[4] |
| Ethanol | Data not available | ~0.5 mg/mL[3] | Based on the structure, solubility is expected to be limited. |
| Water | Data not available | Sparingly soluble in aqueous buffers[3] | This compound is a complex organic molecule and is expected to have very low solubility in aqueous solutions. |
| DMF | Data not available | ~10 mg/mL[3] | Similar to DMSO, DMF is a polar aprotic solvent and may be a suitable alternative. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound solid powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 414.38 g/mol .
-
To prepare a 10 mM (0.010 mol/L) stock solution, you will need 4.1438 mg of this compound per 1 mL of DMSO.
-
-
Weigh the compound:
-
Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube or vial.
-
-
Add DMSO:
-
Add the corresponding volume of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolution:
-
Tightly cap the tube and vortex the mixture for 1-2 minutes.
-
If the solid is not completely dissolved, place the tube in an ultrasonic water bath for 10-15 minutes. Intermittently vortex the tube during sonication.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
-
Storage:
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C in a tightly sealed, light-protected container.
-
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered when working with this compound.
Frequently Asked Questions (FAQs):
-
Q1: My this compound is not fully dissolving in DMSO, even after vortexing. What should I do?
-
A1: Complete dissolution of this compound in DMSO at high concentrations often requires additional energy. It is recommended to use an ultrasonic water bath for 10-15 minutes to aid dissolution.[1][2] Gentle warming to 37°C can also be attempted, but be cautious of potential compound degradation with excessive heat. Also, ensure you are using high-purity, anhydrous DMSO, as absorbed water can reduce the solubility of many organic compounds.
-
-
Q2: I observed precipitation in my DMSO stock solution after storing it in the freezer. Is the compound degraded?
-
A2: Precipitation upon freezing is a common issue and does not necessarily indicate degradation. The compound may have come out of solution at the lower temperature. Before use, allow the vial to thaw completely at room temperature and then vortex and sonicate to ensure the compound is fully redissolved. To minimize this issue, consider preparing aliquots of a slightly lower concentration if the problem persists.
-
-
Q3: Can I dissolve this compound directly in aqueous buffers like PBS?
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A3: Based on its chemical structure and data from similar compounds, this compound is expected to be sparingly soluble in aqueous buffers.[3] For cell-based assays or other experiments requiring an aqueous environment, it is standard practice to first prepare a high-concentration stock solution in DMSO and then dilute this stock into the aqueous medium. Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
-
Q4: What is the best way to store the solid form of this compound?
-
A4: The solid powder of this compound should be stored in a cool, dry, and dark place. For long-term storage, keeping it at -20°C is recommended.
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Visualized Workflows
Experimental Workflow for Solubilizing this compound
Caption: A standard workflow for preparing a stock solution of this compound.
Troubleshooting Logic for Solubility Issues
References
Technical Support Center: ALW-II-49-7 Off-Target Effects on CSF1R and DDR1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of the kinase inhibitor ALW-II-49-7 on Colony-Stimulating Factor 1 Receptor (CSF1R) and Discoidin Domain Receptor 1 (DDR1).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known off-targets?
Q2: What are the potential consequences of off-target inhibition of CSF1R and DDR1 in my experiments?
A2: Off-target inhibition of CSF1R and DDR1 can lead to a variety of unintended cellular effects, potentially confounding experimental results.
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CSF1R is a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of myeloid cells, including macrophages and microglia.[4][5] Its inhibition can impact immune responses and tissue homeostasis.
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DDR1 is a receptor tyrosine kinase activated by collagen that plays a role in cell adhesion, migration, proliferation, and extracellular matrix remodeling.[6] Unintended inhibition of DDR1 can affect processes such as wound healing, fibrosis, and cancer cell invasion.
Q3: How can I determine if the observed effects in my experiment are due to off-target activity of this compound?
A3: To determine if your experimental observations are a result of off-target effects on CSF1R or DDR1, consider the following approaches:
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Dose-response analysis: On-target effects should typically occur at concentrations close to the inhibitor's known potency for its primary target (EphB2, EC50 = 40 nM). Off-target effects may require higher concentrations.
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Use of a more selective inhibitor: Compare the effects of this compound with a more selective EphB2 inhibitor that has minimal or no activity against CSF1R and DDR1.
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Rescue experiments: If possible, overexpress a drug-resistant mutant of EphB2. This should rescue the on-target effects but not the off-target effects mediated by CSF1R or DDR1 inhibition.
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Direct measurement of target engagement: Perform biochemical or cell-based assays to directly measure the inhibition of CSF1R and DDR1 phosphorylation at the concentrations of this compound used in your primary experiments.
Quantitative Data Summary
The following tables summarize the known inhibitory and binding activities of this compound against its primary target, EphB2, and the off-targets CSF1R and DDR1.
Table 1: Inhibitory Activity of this compound
| Target Kinase | Assay Type | IC50 / EC50 (nM) | Reference |
| EphB2 | Cellular | 40 | [1] |
| DDR1 | Biochemical | 12.4 | [3] |
| CSF1R | Biochemical | Not Available | - |
Table 2: KINOMEscan Binding Data for this compound at 10 µM
| Off-Target Kinase | Percent of Control* |
| CSF1R | 0.5 |
| DDR1 | 0.1 |
*The KINOMEscan assay measures the percentage of the kinase that remains bound to an immobilized ligand in the presence of the test compound (this compound at 10 µM) compared to a DMSO control. A lower percentage indicates stronger binding of the compound to the kinase.
Experimental Protocols
Here are detailed methodologies for assessing the off-target effects of this compound on CSF1R and DDR1.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol describes a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified CSF1R or DDR1 kinase. A common method is a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay).
Materials:
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Purified recombinant human CSF1R or DDR1 kinase domain
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Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for many tyrosine kinases)
-
This compound
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ATP
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Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
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ADP-Glo™ Kinase Assay kit (or similar)
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White, opaque 96-well or 384-well plates
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Plate-reading luminometer
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).
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Assay Plate Setup: Add 1 µL of each this compound dilution to the wells of the assay plate. Include wells with DMSO only as a no-inhibitor control and wells without enzyme as a background control.
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Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase assay buffer. Add 4 µL of this mix to each well.
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Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
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Reaction Initiation: Prepare an ATP solution in kinase assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
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Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.
-
Reaction Termination and ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
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Subtract the background luminescence from all readings.
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Normalize the data by setting the luminescence of the DMSO control as 100% activity and the background control as 0% activity.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration.
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Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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Biochemical IC50 determination workflow.
Protocol 2: Cell-Based Western Blot Assay for Inhibition of CSF1R and DDR1 Phosphorylation
This protocol is designed to assess the ability of this compound to inhibit the phosphorylation of CSF1R and DDR1 in a cellular context.
Materials:
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A cell line endogenously expressing CSF1R (e.g., THP-1) or DDR1 (e.g., T47D)
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Complete cell culture medium
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Serum-free medium
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This compound
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Ligand for receptor activation: CSF1 for CSF1R, Collagen I for DDR1
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Ice-cold PBS
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RIPA lysis buffer supplemented with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels, running buffer, and transfer buffer
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PVDF membrane
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-phospho-CSF1R (Tyr723), anti-total CSF1R, anti-phospho-DDR1 (Tyr792), anti-total DDR1, and a loading control (e.g., anti-GAPDH)
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HRP-conjugated secondary antibodies
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Enhanced chemiluminescence (ECL) substrate
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Chemiluminescence imaging system
Methodology:
-
Cell Culture and Serum Starvation:
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Culture cells to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
-
Inhibitor Treatment: Pre-treat the serum-starved cells with various concentrations of this compound (and a DMSO vehicle control) for 2 hours.
-
Ligand Stimulation:
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For CSF1R: Stimulate cells with an appropriate concentration of CSF1 (e.g., 100 ng/mL) for 15-30 minutes.
-
For DDR1: Stimulate cells with Collagen I (e.g., 50 µg/mL) for 90 minutes.
-
Include a non-stimulated control.
-
-
Cell Lysis:
-
Immediately place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
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Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
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Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
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Strip the membrane and re-probe for total kinase and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total kinase.
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Normalize the phospho-kinase signal to the total kinase signal for each sample.
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Compare the normalized phosphorylation levels in inhibitor-treated samples to the ligand-stimulated control to determine the extent of inhibition.
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Cell-based Western blot workflow.
Troubleshooting Guides
Issue 1: High background or non-specific bands in Western blot for phosphorylated proteins.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient blocking | Use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) instead of non-fat milk, as milk contains phosphoproteins that can cause background. | Reduced non-specific binding of the phospho-specific antibody. |
| Antibody concentration too high | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background. | Clearer bands with less background noise. |
| Insufficient washing | Increase the number and/or duration of washes with TBST after primary and secondary antibody incubations. | Removal of unbound antibodies, leading to a cleaner blot. |
| Contamination with phosphatases | Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors. Keep samples on ice at all times. | Preservation of the phosphorylated state of the target protein. |
Issue 2: No or weak signal for the phosphorylated target protein.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal ligand stimulation | Perform a time-course and dose-response experiment for ligand stimulation to find the optimal conditions for maximal receptor phosphorylation. | A robust and detectable phospho-protein signal. |
| Low abundance of the phosphorylated protein | Increase the amount of protein loaded onto the gel. Consider performing an immunoprecipitation for the target protein to enrich it before Western blotting. | Enhanced detection of the low-abundance phosphorylated protein. |
| Ineffective primary antibody | Ensure the phospho-specific antibody is validated for Western blotting and recognizes the correct phosphorylation site. Include a positive control (e.g., lysate from a cell line known to have high target phosphorylation). | Confirmation that the antibody and detection system are working correctly. |
| Dephosphorylation during sample preparation | Ensure phosphatase inhibitors are active and added to all buffers used for cell lysis and sample preparation. Work quickly and keep samples cold. | The phosphorylated form of the protein is preserved for detection. |
Issue 3: Inconsistent IC50 values in the biochemical assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect ATP concentration | Ensure the ATP concentration is at or near the Km of the kinase. High ATP concentrations will compete with ATP-competitive inhibitors, leading to higher apparent IC50 values. | More accurate and reproducible IC50 values. |
| Enzyme instability or aggregation | Use a fresh aliquot of the kinase for each experiment. Ensure proper storage conditions are maintained. Include a positive control inhibitor to verify enzyme activity. | Consistent enzyme activity across experiments. |
| Compound precipitation | Visually inspect the compound dilutions for any signs of precipitation. If necessary, adjust the solvent or reduce the highest concentration tested. | Accurate inhibitor concentrations in the assay, leading to reliable IC50 determination. |
| Assay not in linear range | Optimize the reaction time and enzyme concentration to ensure the assay is within the linear range of product formation. | A linear relationship between signal and enzyme activity, resulting in more accurate inhibition measurements. |
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways of CSF1R and DDR1, indicating the point of potential inhibition by this compound.
CSF1R signaling pathway and this compound inhibition.
DDR1 signaling pathway and this compound inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|Cas# 1135219-23-6 [glpbio.cn]
- 4. Dual inhibition of CSF1R and MAPK pathways using supramolecular nanoparticles enhances macrophage immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CSF-1R up-regulation is associated with response to pharmacotherapy targeting tyrosine kinase activity in AML cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting host tyrosine kinase receptor EphA2 signaling via small-molecule ALW-II-41-27 inhibits macrophage pro-inflammatory signaling responses to Pneumocystis carinii β-glucans - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results with ALW-II-49-7
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ALW-II-49-7, a selective EphB2 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a selective, ATP-competitive inhibitor of the EphB2 receptor tyrosine kinase.[1] It functions by binding to the ATP-binding pocket of the kinase domain, stabilizing the "DFG-out" conformation, which is an inactive state of the kinase. This prevents the transfer of a phosphate (B84403) group from ATP to substrate proteins, thereby inhibiting downstream signaling.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For stock solutions, dissolve in DMSO at a concentration of 100 mg/mL. It is recommended to use freshly opened, anhydrous DMSO as the compound is hygroscopic.[1] Store the solid compound at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Q3: My cells are showing unexpected toxicity or a phenotype inconsistent with EphB2 inhibition. What could be the cause?
A3: While this compound is a selective inhibitor for EphB2, it does exhibit off-target activity against other kinases. This could lead to unexpected cellular effects. Check if your cell type expresses any of the known off-target kinases at significant levels. Consider performing control experiments with other EphB2 inhibitors or using genetic knockdown (siRNA/shRNA) of EphB2 to confirm that the observed phenotype is on-target.
Q4: I am not observing the expected level of inhibition of EphB2 phosphorylation in my cell-based assay. What are the possible reasons?
A4: There are several potential reasons for this:
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Compound Instability: Ensure that the compound has been stored correctly and that the stock solution is not too old.
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Insufficient Concentration or Incubation Time: The EC50 of this compound in U87 glioblastoma cells is 40 nM with a 1-hour incubation.[1] You may need to optimize the concentration and incubation time for your specific cell line and experimental conditions.
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Cellular Permeability: While generally cell-permeable, issues with compound uptake in certain cell lines can occur.
-
High ATP Concentration in Cells: As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound, reducing its efficacy.
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Assay-related Issues: Verify the specificity and sensitivity of your phospho-EphB2 antibody and the overall western blot or ELISA procedure.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition in In Vitro Kinase Assays
| Potential Cause | Troubleshooting Steps |
| Incorrect ATP Concentration | The inhibitory potency of ATP-competitive inhibitors is highly dependent on the ATP concentration. For IC50 determination, it is recommended to use an ATP concentration that is at or near the Km value for the EphB2 kinase. |
| Enzyme Quality and Concentration | Use a highly purified and active recombinant EphB2 kinase. The concentration of the kinase should be optimized to ensure the reaction is in the linear range. |
| Assay Buffer Composition | Ensure the assay buffer has the optimal pH and ionic strength for EphB2 activity. The presence of detergents or other additives may affect inhibitor binding. |
| Compound Precipitation | High concentrations of the inhibitor may lead to precipitation in aqueous assay buffers. Visually inspect for any precipitate and consider lowering the final DMSO concentration (typically ≤1%). |
Issue 2: Unexpected Cell Viability or Proliferation Results
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This compound has known off-target activities. Cross-reference the inhibitor's selectivity profile with the kinase expression profile of your cell line. Use a structurally different EphB2 inhibitor as a control. |
| Dual Role of EphB2 | EphB2 signaling can be context-dependent, acting as either a tumor suppressor or promoter in different cancer types. The effect of inhibition on cell viability may vary between cell lines.[2][3] |
| Compensation by other Eph Receptors | Cells may compensate for the inhibition of EphB2 by upregulating other Eph receptors. Analyze the expression of other Eph family members in your treated cells. |
| Cell Culture Conditions | Ensure consistent cell seeding density and culture conditions. Changes in confluency can alter cellular signaling and response to inhibitors. |
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
This table summarizes the known kinase targets of this compound. This information is critical for interpreting potential off-target effects.
| Kinase Family | Kinase Targets |
| Eph Receptors | EphB2 (primary target), EphA2, EphA5, EphA8, EphB1, EphB3 |
| Other Kinases | b-raf, CSF1R, DDR1, DDR2, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, Raf1 |
Source: MedchemExpress[1]
Experimental Protocols
Protocol 1: Cell-Based EphB2 Phosphorylation Inhibition Assay
This protocol describes a general workflow for assessing the inhibition of EphB2 phosphorylation in a cellular context using Western blotting.
Materials:
-
Cell line expressing EphB2 (e.g., U87 glioblastoma)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Recombinant ephrin-B1-Fc (ligand for EphB2 activation)
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Phosphate-buffered saline (PBS)
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-EphB2 (specific for an autophosphorylation site), anti-total-EphB2
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HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal receptor activation, you may serum-starve the cells for 4-6 hours prior to treatment.
-
Inhibitor Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0, 10, 40, 100, 500 nM) for 1 hour. Include a DMSO vehicle control.
-
Ligand Stimulation: Stimulate the cells with ephrin-B1-Fc (e.g., 1-2 µg/mL) for 15-30 minutes to induce EphB2 phosphorylation.
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Normalize protein amounts and prepare samples for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour. d. Incubate the membrane with the anti-phospho-EphB2 primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. f. Detect the signal using a chemiluminescent substrate.
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Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-EphB2 antibody to confirm equal protein loading.
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Data Analysis: Quantify the band intensities and normalize the phospho-EphB2 signal to the total EphB2 signal.
Visualizations
Caption: EphB2 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
Technical Support Center: Optimizing ALW-II-49-7 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the concentration of ALW-II-49-7 for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a selective and potent inhibitor of the EphB2 receptor tyrosine kinase.[1][2] It functions by binding to the ATP-binding site of the kinase domain. While it is highly selective for EphB2, it can also inhibit other kinases at higher concentrations, including CSF1R, DDR1, DDR2, and others.[1]
Q2: What is a good starting concentration for this compound in a cell-based assay?
A good starting point for this compound is to perform a dose-response experiment ranging from 10 nM to 10 µM. The reported EC50 value for this compound is 40 nM in a cell-based assay.[1][2] In U87 glioblastoma cells, inhibition of EphB2 phosphorylation has been observed at concentrations between 100 nM and 1 µM.[1] The optimal concentration will be cell-line dependent.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO). It is soluble in DMSO at a concentration of 25 mg/mL.[3] Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No observable effect of this compound on my cells.
Possible Cause 1: Suboptimal Concentration The concentration of this compound may be too low to elicit a response in your specific cell line.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 20 µM).
-
Ensure accurate dilution of your stock solution.
-
Increase the incubation time with the compound.
-
Possible Cause 2: Low Target Expression Your cell line may not express EphB2 or may express it at very low levels.
-
Troubleshooting Steps:
-
Verify EphB2 expression in your cell line using techniques like Western blot or qPCR.
-
If EphB2 expression is low or absent, consider using a different cell line known to express the receptor.
-
Possible Cause 3: Compound Inactivity Improper storage or handling may have led to the degradation of this compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution from a new vial of the compound.
-
Verify the activity of your this compound stock in a positive control cell line known to be sensitive to the inhibitor, such as U87 glioblastoma cells.[1]
-
Issue 2: Significant cell death or cytotoxicity is observed at concentrations expected to be effective.
Possible Cause 1: Off-Target Effects At higher concentrations, this compound can inhibit other kinases, which may lead to cytotoxicity in certain cell lines.[1]
-
Troubleshooting Steps:
-
Lower the concentration of this compound and perform a more granular dose-response curve around the expected EC50.
-
Reduce the incubation time.
-
If possible, assess the phosphorylation status of known off-target kinases to determine if they are being inhibited at the concentrations used.
-
Possible Cause 2: Solvent Toxicity The concentration of the solvent (e.g., DMSO) may be too high, causing cellular stress and death.
-
Troubleshooting Steps:
-
Ensure the final concentration of DMSO in your cell culture medium is consistent across all treatments and is at a non-toxic level (typically below 0.5%).
-
Include a vehicle-only control (cells treated with the same concentration of DMSO as the highest drug concentration) to assess solvent toxicity.
-
Issue 3: Inconsistent results between experiments.
Possible Cause 1: Variation in Experimental Conditions Minor variations in cell density, passage number, or incubation times can lead to variability in results.
-
Troubleshooting Steps:
-
Standardize your experimental protocol, including cell seeding density and passage number.
-
Ensure consistent incubation times for all experiments.
-
Use a positive control compound to monitor assay performance.
-
Possible Cause 2: Compound Precipitation this compound may precipitate out of the cell culture medium at higher concentrations.
-
Troubleshooting Steps:
-
Visually inspect the culture wells for any signs of precipitation.
-
If precipitation is observed, prepare fresh dilutions and consider using a lower starting concentration. Sonication may be required to fully dissolve the compound in DMSO.[3]
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| EphB2 | 40 (EC50 in cell) |
| CSF1R | >1000 |
| DDR1 | >1000 |
| DDR2 | >1000 |
| Other inhibited kinases at higher concentrations include Frk, Kit, Lck, and PDGFRs. |
Data summarized from available literature.[1] Actual IC50 values may vary depending on the assay conditions.
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Recommended Starting Concentration Range |
| Dose-Response (Viability/Proliferation) | 10 nM - 10 µM |
| Western Blot (Phospho-EphB2 inhibition) | 50 nM - 2 µM |
| Functional Assays (e.g., Migration, Invasion) | 100 nM - 5 µM |
Experimental Protocols
Protocol 1: Dose-Response Assay to Determine IC50
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations (e.g., 10 µM, 3 µM, 1 µM, 300 nM, 100 nM, 30 nM, 10 nM). Include a vehicle control with the same final DMSO concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Viability Assessment: Measure cell viability using a suitable method, such as an MTT or CellTiter-Glo assay.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Western Blot for EphB2 Phosphorylation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for a specified time (e.g., 1-4 hours). Include an untreated and a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-EphB2. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total EphB2 to confirm equal protein loading.
Visualizations
Caption: this compound inhibits EphB2 signaling by blocking ATP binding.
Caption: General workflow for cell-based assays with this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
ALW-II-49-7 stability and storage conditions
This technical support center provides essential information for researchers, scientists, and drug development professionals working with the kinase inhibitor ALW-II-49-7. Here you will find details on its stability, storage, and handling, alongside troubleshooting guides and frequently asked questions to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of Discoidin Domain Receptor 2 (DDR2) with an IC50 of 18.6 nM. It also demonstrates inhibitory activity against Discoidin Domain Receptor 1 (DDR1) and Ephrin type-B receptor 2 (EphB2), with a cellular EC50 of 40 nM for EphB2 inhibition.[1][2] Additionally, it shows activity against a panel of other kinases including b-raf, CSF1R, EphA2, EphA5, EphA8, EphB1, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, and Raf1.[2]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both powder and solvent-based stock solutions are provided in the tables below.
Q3: How do I dissolve this compound?
A3: this compound is soluble in DMSO. For in vitro studies, a stock solution of up to 100 mg/mL in DMSO can be prepared, which may require ultrasonication to fully dissolve.[2][3] For in vivo applications, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to achieve a concentration of at least 2.5 mg/mL.
Data Presentation
Stability and Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Protect from light. |
| 4°C | 2 years | For short-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (241.32 mM) | Ultrasonic treatment may be required for complete dissolution.[2][3] |
| In Vivo Formulation | ≥ 2.5 mg/mL (6.03 mM) | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline. |
Experimental Protocols
Western Blot for Inhibition of EphB2 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the autophosphorylation of the EphB2 receptor in a cellular context.[4]
Cell Line: U87 glioblastoma cells (or other cell line endogenously expressing EphB2).
Materials:
-
This compound
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U87 glioblastoma cells
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Recombinant ephrinB1-Fc
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Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Anti-EphB2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blot detection
-
Anti-EphB2 antibody for Western blot detection (loading control)
-
Protein A/G agarose (B213101) beads
Procedure:
-
Seed U87 cells and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (DMSO).
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Stimulate the cells with ephrinB1-Fc (e.g., 1 µg/mL) for 20-30 minutes.
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Wash cells with ice-cold PBS and lyse with lysis buffer.
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Clarify lysates by centrifugation.
-
Immunoprecipitate EphB2 from the lysates using an anti-EphB2 antibody and protein A/G beads.
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Wash the immunoprecipitates extensively.
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Elute the protein by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane and probe with an anti-phosphotyrosine antibody.
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Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.
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Develop the blot using an appropriate detection system.
An expected outcome is a dose-dependent decrease in the phosphotyrosine signal of the EphB2 protein in cells treated with this compound.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological effect | 1. Compound instability: Degradation in culture media. 2. Low cell permeability: The inhibitor is not reaching its intracellular target. 3. Incorrect concentration: The concentration is too low for significant target inhibition. | 1. For long-term experiments, consider refreshing the media with new inhibitor at regular intervals. 2. Verify the physicochemical properties of the inhibitor. 3. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| High cellular toxicity at effective concentrations | 1. Off-target effects: The inhibitor may be affecting other essential cellular pathways. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. | 1. Use the lowest effective concentration. Consider using a more selective inhibitor if available. 2. Ensure the final DMSO concentration in your culture media is below 0.5% (v/v), and ideally below 0.1%. |
| Precipitation of the compound in media | Poor solubility: The concentration used exceeds the solubility limit in the aqueous culture media. | 1. Ensure the stock solution in DMSO is fully dissolved before adding to the media. 2. Prepare the final dilution in pre-warmed media and mix thoroughly. 3. Consider using a formulation with solubilizing agents like PEG300 and Tween-80 for in vivo studies, which can sometimes be adapted for in vitro use with appropriate controls. |
| Variability between experiments | Inconsistent cell conditions: Differences in cell passage number, confluency, or serum batch. | 1. Use cells within a consistent passage number range. 2. Seed cells to achieve a consistent confluency at the time of treatment. 3. Test and use a single batch of serum for a series of related experiments. |
Signaling Pathways and Experimental Workflows
This compound Inhibition of EphB2 Signaling
This compound inhibits the kinase activity of the EphB2 receptor. Upon binding of its ligand, ephrin-B1, the EphB2 receptor would normally autophosphorylate and activate downstream signaling pathways that can influence cell proliferation and migration. By blocking this initial phosphorylation event, this compound prevents the downstream signaling cascade.
Caption: Inhibition of the EphB2 signaling pathway by this compound.
This compound Inhibition of DDR1/2 Signaling
This compound also targets the DDR1 and DDR2 receptors. These receptors are activated by collagen, leading to the activation of several downstream pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell proliferation, survival, and migration. This compound's inhibition of DDR1/2 blocks these downstream effects.
Caption: Inhibition of DDR1/2 signaling pathways by this compound.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a general workflow for evaluating the in vitro efficacy of this compound.
Caption: General experimental workflow for in vitro evaluation of this compound.
References
Technical Support Center: ALW-II-49-7 Western Blot Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ALW-II-49-7 in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect Western blot results for EphB2?
This compound is a selective inhibitor of EphB2 kinase.[1] In a Western blot experiment, successful treatment of cells with this compound should lead to a decrease in the signal for phosphorylated EphB2 (p-EphB2), while the total EphB2 protein levels should remain relatively unchanged. This makes total EphB2 an important loading control to ensure that any observed decrease in p-EphB2 is due to the inhibitor's activity and not variations in sample loading.
Q2: I am not seeing a decrease in my phospho-EphB2 signal after treatment with this compound. What are the possible causes?
Several factors could contribute to this issue:
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Suboptimal Inhibitor Concentration or Treatment Time: The effective concentration of this compound can vary between cell lines. It is recommended to perform a dose-response experiment to determine the optimal concentration and treatment duration for your specific cell model. A one-hour treatment with an EC50 between 100 nM and 1 µM has been shown to be effective in U87 glioblastoma cells.[2]
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Issues with Sample Preparation: The phosphorylation state of proteins is transient. It is crucial to use fresh lysis buffer supplemented with phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target protein.
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Inactive this compound: Ensure that the inhibitor has been stored correctly and that the stock solution is not expired.
Q3: I am observing unexpected or non-specific bands in my Western blot. What could be the reason?
Unexpected bands can arise from several sources when using a kinase inhibitor like this compound:
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Off-Target Effects: this compound, while selective for EphB2, has been shown to bind to other kinases, including CSF1R, DDR1, DDR2, Kit, and PDGFR.[1][2] This off-target binding could potentially lead to the modulation of other signaling pathways, resulting in unexpected bands.
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Antibody Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other proteins in the lysate. Ensure you are using highly specific antibodies and consider running a control lane with the secondary antibody alone to check for non-specific binding.
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Protein Degradation or Modification: The appearance of bands at lower molecular weights could indicate protein degradation, while bands at higher molecular weights might suggest post-translational modifications or protein aggregation.[3] Using fresh samples and lysis buffer with protease inhibitors can mitigate degradation.
Q4: My Western blot signal for both total and phospho-EphB2 is weak or absent. What should I do?
Weak or no signal can be frustrating. Here are some troubleshooting steps:
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Insufficient Protein Load: Ensure you are loading a sufficient amount of protein per lane. A concentration of 20-30 µg of total protein is a good starting point for whole-cell lysates.
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Inefficient Protein Transfer: Verify that your protein transfer from the gel to the membrane was successful. You can do this by staining the membrane with Ponceau S after transfer.
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Suboptimal Antibody Dilution: The concentration of your primary and secondary antibodies is critical. Refer to the antibody datasheet for recommended dilutions and optimize as needed.
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Inactive Antibody: Ensure your antibodies have been stored correctly and have not expired.
Q5: The background on my Western blot is very high, making it difficult to see my bands of interest. How can I reduce the background?
High background can obscure your results. Here are some common causes and solutions:
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Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and blocking for a sufficient amount of time (typically 1 hour at room temperature or overnight at 4°C).
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Antibody Concentration Too High: Using too much primary or secondary antibody can lead to high background. Try titrating your antibody concentrations to find the optimal balance between signal and background.
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Insufficient Washing: Increase the number and duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for planning your this compound Western blot experiments.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Value | Reference |
| Cell Line Example | U87 glioblastoma | [2] |
| Treatment Time | 1 hour | [2] |
| Effective Concentration (EC50) | 100 nM - 1 µM | [2] |
Table 2: Recommended Antibody Dilutions for Western Blot
| Antibody | Starting Dilution | Supplier Example | Reference |
| Total EphB2 | 1:200 - 1:1000 | Santa Cruz Biotechnology (sc-130068) | [4] |
| Phospho-EphB2 (Tyr331) | 1:1000 | Thermo Fisher Scientific (PA1-4624) | [5][6] |
| Phospho-EphB2 (Tyr298) | Not specified | Thermo Fisher Scientific (PA1-4622) | [7] |
| Phospho-EphB1/EphB2 (Tyr594/604) | 1:500 - 1:2000 | Thermo Fisher Scientific (PA5-40236) | [8] |
Experimental Protocols
Detailed Methodology for Western Blot Analysis of EphB2 Phosphorylation Following this compound Treatment
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Cell Culture and Treatment:
-
Culture U87 glioblastoma cells (or your cell line of interest) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
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Wash cells twice with ice-cold PBS.
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Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Scrape cells and transfer the lysate to a microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing occasionally.
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Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
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Run the gel to separate proteins by size.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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(Optional) Stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-EphB2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
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Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
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Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
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Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Stripping and Reprobing (for Total EphB2):
-
(Optional) If you wish to probe for total EphB2 on the same membrane, you can strip the membrane of the p-EphB2 antibodies.
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Wash the membrane in a stripping buffer.
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Block the membrane again as in step 6.
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Incubate with the primary antibody against total EphB2 and repeat the subsequent steps.
-
Visualizations
Caption: EphB2 signaling pathway and the inhibitory action of this compound.
Caption: Western blot workflow for analyzing this compound effects on EphB2.
Caption: Troubleshooting decision tree for common Western blot issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. Phospho-EphB2 (Tyr331) Polyclonal Antibody (PA1-4624) [thermofisher.com]
- 7. Phospho-EphB2 (Tyr298) Polyclonal Antibody (PA1-4622) [thermofisher.com]
- 8. Phospho-EphB1/EphB2 (Tyr594, Tyr604) Polyclonal Antibody (PA5-40236) [thermofisher.com]
ALW-II-49-7 pharmacokinetic challenges in vivo
Disclaimer: As of December 2025, detailed in vivo pharmacokinetic (PK) data for ALW-II-49-7 is not extensively available in the public domain. This guide provides troubleshooting strategies and frequently asked questions based on the known properties of this compound as a multi-kinase inhibitor and general principles for overcoming common challenges with poorly soluble small molecule inhibitors in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule kinase inhibitor. While it is known to inhibit EphB2, it also potently targets Discoidin Domain Receptors (DDR1 and DDR2) and other kinases such as RAF1 and LYN.[1][2] This multi-targeted nature is a critical consideration for in vivo studies, as its effects may not be solely attributable to EphB2 inhibition.
Q2: What are the likely major challenges in conducting in vivo pharmacokinetic studies with this compound?
A2: Like many kinase inhibitors, this compound is a lipophilic molecule, which often correlates with poor aqueous solubility.[3] This can lead to challenges in achieving adequate oral bioavailability, high variability in exposure between subjects, and potential for food effects.[4] Rapid metabolism and potential off-target toxicities are also common hurdles for this class of compounds.
Q3: My this compound formulation is showing precipitation upon dilution for in vivo administration. What can I do?
A3: This is a common issue with poorly soluble compounds. First, ensure your stock solution in an organic solvent like DMSO is fully dissolved. When diluting into an aqueous vehicle for administration, precipitation can occur. To mitigate this, consider using a formulation vehicle designed for poorly soluble compounds. Options include co-solvent systems (e.g., DMSO:PEG:Saline), surfactant-based formulations (e.g., with Tween® 80 or Cremophor® EL), or lipid-based formulations.[4] It is crucial to perform formulation screening to find a vehicle that maintains the solubility of this compound at the desired concentration.
Q4: I am observing high variability in plasma concentrations of this compound between my study animals. What could be the cause?
A4: High inter-animal variability in exposure is often linked to poor oral absorption stemming from low solubility.[3] Factors such as differences in gastric pH, food intake, and gastrointestinal transit time can significantly impact the dissolution and absorption of the compound. Improving the formulation to enhance solubility, for instance by using a self-emulsifying drug delivery system (SEDDS), can help reduce this variability.[4] Administering the compound to fasted animals can also help standardize conditions.
Troubleshooting In Vivo Pharmacokinetic Challenges
This section provides a structured approach to troubleshoot common issues encountered during in vivo PK studies of this compound.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Bioavailability | Poor aqueous solubility limiting absorption. | - Formulation Optimization: Explore lipid-based formulations (e.g., SEDDS) or the use of lipophilic salts to improve solubility and absorption.[4] - Particle Size Reduction: Micronization or nanonization of the compound can increase the surface area for dissolution. - Route of Administration: If oral bioavailability remains low, consider intraperitoneal (IP) or intravenous (IV) administration to bypass absorption barriers and establish a baseline for exposure. |
| Rapid first-pass metabolism in the gut wall or liver. | - Metabolic Stability Assessment: Conduct in vitro metabolic stability assays using liver microsomes or hepatocytes to understand the metabolic profile of this compound. - Co-administration with Inhibitors: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (if ethically permissible and relevant to the study question) can help determine the extent of metabolic clearance. | |
| High Variability in Exposure | Inconsistent dissolution and absorption. | - Standardize Dosing Conditions: Ensure consistent food and water access (or fasting periods) across all animals. - Improve Formulation: A robust formulation that ensures the drug remains in solution in the gastrointestinal tract is key.[4] |
| Issues with dose administration. | - Refine Dosing Technique: For oral gavage, ensure accurate volume administration and minimize stress to the animals. For IV injections, verify catheter patency. | |
| Unexpected Toxicity | Off-target kinase inhibition. | - Kinome Profiling: this compound is known to inhibit multiple kinases.[1][2] Correlate observed toxicities with the known off-target profile of the compound. - Dose Reduction: Lower the dose to a level that still provides target engagement but minimizes toxicity. |
| Formulation vehicle toxicity. | - Vehicle Toxicity Study: Run a control group of animals dosed with the formulation vehicle alone to assess its tolerability. |
Experimental Protocols
General Protocol for an In Vivo Pharmacokinetic Study of this compound in Mice
1. Formulation Preparation:
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Prepare a stock solution of this compound in 100% DMSO.
-
For oral administration, a common vehicle for poorly soluble inhibitors is a mixture of PEG400, Solutol HS 15, and water. The final DMSO concentration should be kept low (e.g., <5%).
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The final formulation should be clear and free of precipitation. It's recommended to prepare it fresh on the day of dosing.
2. Animal Dosing:
-
Use adult mice (e.g., C57BL/6 or BALB/c), typically 8-10 weeks old.
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Fast animals for approximately 4 hours before oral dosing, with water available ad libitum.
-
Administer this compound via oral gavage at a specific dose (e.g., 10 mg/kg). Include a vehicle-only control group.
3. Sample Collection:
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Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
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Use an anticoagulant (e.g., EDTA or heparin) in the collection tubes.
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Process blood to plasma by centrifugation and store at -80°C until analysis.
4. Bioanalysis:
-
Develop and validate a sensitive and specific analytical method for quantifying this compound in plasma, typically using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The method should include a calibration curve and quality control samples.
5. Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).
Visualizations
Caption: Simplified EphB2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for common in vivo pharmacokinetic challenges.
References
Addressing the Limited Selectivity of ALW-II-49-7 in Experiments: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the known limited selectivity of the kinase inhibitor ALW-II-49-7. This guide offers experimental strategies to characterize its off-target effects and interpret data accurately.
Understanding the Selectivity Profile of this compound
This compound is a potent, cell-permeable, type-II inhibitor of Ephrin (Eph) receptor tyrosine kinases, with a reported EC50 of 40 nM for its primary target, EphB2, in cellular assays.[1][2] However, comprehensive kinase profiling has revealed that this compound exhibits significant off-target activity against a range of other kinases, including other Eph family members and unrelated tyrosine and serine/threonine kinases.[1][2][3]
Quantitative Selectivity Data
The following table summarizes the known inhibitory activities of this compound against its primary target and various off-targets. This data is crucial for designing experiments and interpreting results.
| Target Family | Kinase | IC50 / Kd (nM) | Notes |
| Primary Target | EphB2 | 40 (EC50) | Cellular activity.[1][2] |
| Eph Receptors | EphA1 | Inhibited | Dissociation constants for a range of Eph family members are reported to be between 96–520 nM.[1] |
| EphA2 | Inhibited | ||
| EphA3 | Inhibited | ||
| EphA5 | Inhibited | ||
| EphA7 | Inhibited | ||
| EphA8 | Inhibited | ||
| EphB1 | Inhibited | ||
| EphB3 | Inhibited | ||
| Other Kinases | DDR1 | 12.4 (IC50) | [3] |
| DDR2 | 18.6 (IC50) | [3] | |
| RAF1 | 22 (IC50) | [3] | |
| LYN | 257 (IC50) | [3] | |
| b-raf | Inhibited | [1][2] | |
| CSF1R | Inhibited | [1][2] | |
| Frk | Inhibited | [1] | |
| Kit | Inhibited | [1][2] | |
| Lck | Inhibited | [1][2] | |
| p38α | Inhibited | [1][2] | |
| p38β | Inhibited | [1] | |
| PDGFRα | Inhibited | [1][2] | |
| PDGFRβ | Inhibited | [1][2] |
Troubleshooting Guide
This section addresses common issues encountered when using this compound due to its limited selectivity.
Issue 1: Unexpected or Off-Target Phenotypes
Symptom: Your experimental results are inconsistent with the known function of EphB2, or you observe a phenotype that cannot be attributed to EphB2 inhibition alone.
Possible Cause: The observed phenotype is likely due to the inhibition of one or more off-target kinases by this compound.
Troubleshooting Workflow:
References
Technical Support Center: Managing Potential Autofluorescence of ALW-II-49-7 in Imaging Applications
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential autofluorescence issues when using the EphB2 kinase inhibitor, ALW-II-49-7, in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a concern in my imaging experiment with this compound?
A: Autofluorescence is the natural emission of light by biological structures or compounds when they absorb light, which can interfere with the detection of your intended fluorescent signal.[1] This can be a problem if this compound itself is autofluorescent, as its signal could be mistaken for or mask the signal from your fluorescent probes.[2] Autofluorescence can lead to false positives, reduced signal-to-noise ratio, and inaccurate quantification of your target.[3]
Q2: Is this compound known to be autofluorescent?
A: Currently, there is no specific documentation in the scientific literature that characterizes the autofluorescent properties of this compound. However, like many small molecules with conjugated ring systems, it has the potential to fluoresce.[4] Therefore, it is crucial to empirically determine if the compound contributes to background fluorescence in your specific experimental setup.
Q3: How can I determine if this compound is the source of autofluorescence in my experiment?
A: To identify the source of autofluorescence, you should include a crucial control in your experiment. Prepare a sample that includes this compound but omits your fluorescent dyes or antibodies.[2] Image this sample using the same settings (e.g., laser power, filters, exposure time) as your fully stained samples. If you observe a signal in the control, it is likely that this compound or the sample itself is autofluorescent.
Q4: What are other common sources of autofluorescence in imaging experiments?
A: Autofluorescence can originate from various sources within your biological sample and can be induced by sample preparation methods. Common sources include:
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Endogenous Molecules: Naturally fluorescent molecules such as collagen, elastin, flavins (NADH), and lipofuscin are common culprits.[2][5]
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Fixation: Aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) can react with amines in tissues to create fluorescent products.[6][7]
-
Red Blood Cells: The heme groups in red blood cells can cause significant autofluorescence.[6]
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Culture Media Components: Some components in cell culture media, like phenol (B47542) red and riboflavin, can be fluorescent.[2]
Q5: What are the general strategies to reduce or eliminate autofluorescence?
A: There are several approaches to combat autofluorescence, which can be broadly categorized as:
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Photobleaching: Intentionally fading the autofluorescent molecules by exposing the sample to light before imaging your target.[8][9]
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Chemical Quenching: Using chemical reagents to reduce or eliminate the autofluorescence signal.[6][7][10]
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Spectral Unmixing: Using specialized software and imaging hardware to computationally separate the autofluorescence spectrum from your specific fluorescent probe's spectrum.[11][12][13]
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Proper Fluorophore Selection: Choosing fluorescent dyes that emit in the far-red or near-infrared region of the spectrum, where autofluorescence is typically lower.[6][7]
Troubleshooting Guides
Problem 1: High background fluorescence is observed in my imaging channel.
Isolating the Source of Autofluorescence
Caption: Workflow to identify the source of autofluorescence.
Solutions:
-
If this compound is the source:
-
Optimize Concentration: Determine the lowest effective concentration of this compound that still provides the desired biological effect but minimizes the fluorescence signal.
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Spectral Unmixing: If your imaging system has this capability, you can create a spectral profile of the this compound autofluorescence and computationally subtract it from your images.[11][14]
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Fluorophore Selection: Switch to a fluorophore that is spectrally well-separated from the emission of this compound. You will first need to characterize the excitation and emission spectra of the compound.
-
-
If endogenous sources are the cause:
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Chemical Quenching: Treat your samples with a quenching agent. The choice of agent depends on the source of autofluorescence.
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Photobleaching: Expose your sample to light to photobleach the endogenous fluorophores before acquiring your final image.[8]
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Far-Red Fluorophores: Use dyes that emit in the far-red or near-infrared spectrum, as endogenous autofluorescence is often weaker in this range.[6]
-
Problem 2: My signal-to-noise ratio is poor, and I suspect autofluorescence.
Improving Signal-to-Noise Ratio
Caption: Decision tree for improving signal-to-noise ratio.
Solutions:
-
Reduce Background: Implement the strategies from "Problem 1" to reduce the autofluorescence background.
-
Amplify Signal:
-
Use Brighter Fluorophores: Select fluorophores with high quantum yields and extinction coefficients (e.g., phycoerythrin or allophycocyanin conjugates).[2]
-
Signal Amplification Techniques: Consider using methods like tyramide signal amplification (TSA) to increase the intensity of your specific signal.[15]
-
Antibody Titration: Optimize the concentration of your primary and secondary antibodies to maximize specific binding and minimize background.[15]
-
Data Presentation
Table 1: Common Chemical Quenching Agents for Autofluorescence
| Quenching Agent | Target Autofluorescence Source | Application Notes | Citations |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Can have variable effects and may increase autofluorescence from red blood cells.[6][7] | [6][7] |
| Sudan Black B | Lipofuscin | Very effective for lipofuscin but can introduce its own fluorescence in the far-red channel.[6][7] | [6][7] |
| Trypan Blue | General background reduction | Can reduce both conjugate and native fluorescence.[10] | [10] |
| Copper Sulfate (in Ammonium Chloride) | General background, red blood cells | Applied at a low pH.[6] | [6] |
| Commercial Reagents (e.g., TrueVIEW™) | Multiple sources including aldehydes, red blood cells, and collagen. | Often provide a standardized protocol and are compatible with many fluorophores.[3][6] | [3][6] |
Experimental Protocols
Protocol 1: General Photobleaching for Autofluorescence Reduction
Objective: To reduce autofluorescence from endogenous sources or the experimental compound by exposing the sample to intense light.
Materials:
-
Your prepared sample (on a slide or in a dish)
-
Fluorescence microscope with a broad-spectrum light source (e.g., mercury or xenon arc lamp) or LED illumination.[8][16]
-
Filter cube appropriate for exciting the autofluorescence (typically in the UV to green range).
Procedure:
-
Place your unstained or fully stained sample on the microscope stage.
-
Select a filter set that excites the autofluorescence you wish to bleach (e.g., a DAPI or FITC filter set).
-
Expose the sample to continuous illumination from the light source at high intensity.
-
The duration of photobleaching can range from 30 minutes to several hours and must be determined empirically.[1] Monitor the decrease in autofluorescence periodically.
-
Once the background fluorescence has been significantly reduced, proceed with your standard imaging protocol for your specific fluorophores.
Note: Ensure that the photobleaching process does not damage your sample or your target epitopes if you are performing immunofluorescence.
Protocol 2: Spectral Unmixing for Autofluorescence Removal
Objective: To computationally separate the autofluorescence signal from your specific fluorescent probe signals.
Requirements:
-
A confocal microscope equipped with a spectral detector.
-
Imaging software with linear unmixing capabilities.
Procedure:
-
Acquire Reference Spectra:
-
Autofluorescence Spectrum: Prepare a control sample containing only the source of autofluorescence (e.g., unstained tissue, or tissue treated with this compound but no fluorescent labels).
-
Using the spectral detector, perform a "lambda scan" to acquire the full emission spectrum of the autofluorescence.[1]
-
Fluorophore Spectra: Prepare samples stained with each of your individual fluorophores and acquire their emission spectra.
-
-
Acquire Image of Your Experimental Sample:
-
Image your fully stained experimental sample using the same spectral detector settings. This will create an image "stack" with spectral information at each pixel.
-
-
Perform Linear Unmixing:
-
In the imaging software, open the linear unmixing function.
-
Load the reference spectra you acquired in step 1.
-
The software will then calculate the contribution of each spectrum (including the autofluorescence) to the total signal in each pixel of your experimental image.[13][14]
-
The output will be a set of images where the signals are separated, allowing you to view the image of your specific probe without the contribution from autofluorescence.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. beckman.com [beckman.com]
- 6. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 7. biotium.com [biotium.com]
- 8. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative investigation of photobleaching-based autofluorescence suppression in formalin-fixed paraffin-embedded human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
- 11. In-vivo fluorescence imaging with a multivariate curve resolution spectral unmixing technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spiedigitallibrary.org [spiedigitallibrary.org]
- 13. The 5 Essentials To Successful Spectral Unmixing - ExpertCytometry [expertcytometry.com]
- 14. ZEISS Microscopy Online Campus | Practical Considerations for Spectral Imaging [zeiss-campus.magnet.fsu.edu]
- 15. biotium.com [biotium.com]
- 16. biorxiv.org [biorxiv.org]
Validation & Comparative
ALW-II-49-7: A Selective Alternative to Dasatinib for EphB2 Inhibition
For Immediate Release
In the landscape of kinase inhibitor research, the quest for compounds with high selectivity and potency remains a paramount objective. This guide provides a comparative analysis of ALW-II-49-7 and the well-established multi-kinase inhibitor, dasatinib (B193332), with a specific focus on their activity against the EphB2 receptor tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences between these two compounds and their potential applications in targeting EphB2-mediated signaling pathways.
Executive Summary
Ephrin receptors, the largest family of receptor tyrosine kinases, play crucial roles in a myriad of physiological and pathological processes, including axon guidance, tissue development, and cancer. The EphB2 receptor, in particular, has emerged as a significant target in oncology and neuroscience. While the multi-kinase inhibitor dasatinib is known to inhibit EphB2, its broad activity profile can lead to off-target effects. This compound presents itself as a more selective alternative, offering the potential for more targeted therapeutic intervention. This guide delves into the available experimental data to compare the potency, selectivity, and methodologies used to evaluate these two inhibitors against EphB2.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the available quantitative data for this compound and dasatinib against EphB2. It is critical to note that a direct head-to-head comparison under identical experimental conditions has not been reported in the literature. The data presented here is compiled from separate studies and should be interpreted with this consideration in mind.
Table 1: Cellular Potency against EphB2
| Compound | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | Cellular EphB2 Autophosphorylation Inhibition | U87 Glioblastoma | 40 nM | [1] |
Table 2: Biochemical/In Vitro Potency against Eph Kinases
| Compound | Target Kinase | Assay Type | Potency (IC50) | Reference |
| Dasatinib | EphA2 | In vitro kinase assay | 17 nM | [2] |
| Dasatinib | EphB2 | In vitro autophosphorylation assay | "Similar concentrations" to EphA2 | [2] |
| Dasatinib | Various (non-Src) | Not specified | < 30 nM | [3] |
Kinase Selectivity Profile
A key differentiator between this compound and dasatinib is their kinase selectivity. Dasatinib is a broad-spectrum inhibitor, targeting multiple kinase families, which can contribute to both its therapeutic efficacy and its side-effect profile.[4] In contrast, this compound was developed as a more selective Eph receptor inhibitor, although it also demonstrates potent inhibition of Discoidin Domain Receptors 1 and 2 (DDR1/2).
Table 3: Overview of Kinase Selectivity
| Compound | Primary Target(s) | Other Notable Targets | Selectivity Profile |
| This compound | EphB2 | EphA family, DDR1, DDR2 | Selective |
| Dasatinib | BCR-ABL, Src family kinases | Eph family, c-KIT, PDGFR, and others | Broad (Multi-kinase) |
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are reconstructed, detailed protocols for key assays used to characterize the inhibition of EphB2 by this compound and dasatinib, based on descriptions found in the cited literature.
Protocol 1: Cellular EphB2 Autophosphorylation Inhibition Assay (Western Blot)
This protocol is designed to assess the ability of an inhibitor to block ligand-induced autophosphorylation of EphB2 in a cellular context.
1. Cell Culture and Treatment:
- Culture U87 glioblastoma cells (or another suitable cell line endogenously expressing EphB2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates and grow to 80-90% confluency.
- Serum starve the cells for 4-6 hours in serum-free DMEM prior to treatment.
- Prepare stock solutions of this compound or dasatinib in DMSO.
- Pre-treat the cells with varying concentrations of the inhibitor (e.g., 0, 10, 50, 100, 500, 1000 nM) for 1-2 hours.
2. Ligand Stimulation:
- Stimulate the cells with pre-clustered ephrin-B1/Fc (e.g., 1 µg/mL) for 15-30 minutes at 37°C to induce EphB2 autophosphorylation. To pre-cluster the ligand, incubate ephrin-B1/Fc with an anti-Fc antibody at a 1:10 ratio for 1 hour at room temperature.
3. Cell Lysis:
- Wash the cells twice with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
4. Immunoprecipitation (IP):
- Determine the protein concentration of the supernatant using a BCA assay.
- Incubate 500 µg of total protein with an anti-EphB2 antibody overnight at 4°C with gentle rotation.
- Add Protein A/G agarose (B213101) beads and incubate for an additional 2 hours at 4°C.
- Wash the beads three times with ice-cold lysis buffer.
5. Western Blotting:
- Resuspend the beads in 2x Laemmli sample buffer and boil for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against phospho-tyrosine overnight at 4°C.
- Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Strip the membrane and re-probe with an anti-EphB2 antibody to assess total protein levels.
Protocol 2: In Vitro EphB2 Kinase Assay (Radiometric)
This protocol assesses the direct inhibitory effect of a compound on the kinase activity of purified or immunoprecipitated EphB2.
1. Enzyme Preparation:
- Express and purify the kinase domain of human EphB2, or immunoprecipitate endogenous EphB2 from a suitable cell line as described in Protocol 1.
2. Kinase Reaction:
- Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
- In a 96-well plate, add the purified EphB2 kinase domain or the immunoprecipitated EphB2 beads.
- Add varying concentrations of the inhibitor (e.g., dasatinib) and incubate for 10-15 minutes at room temperature.
- Initiate the kinase reaction by adding the kinase reaction mixture containing a suitable substrate (e.g., poly(Glu, Tyr) 4:1) and [γ-³²P]ATP.
- Incubate the reaction for 30-60 minutes at 30°C.
3. Detection of Phosphorylation:
- Stop the reaction by adding a stop solution (e.g., phosphoric acid).
- Spot the reaction mixture onto a phosphocellulose membrane.
- Wash the membrane extensively to remove unincorporated [γ-³²P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
4. Data Analysis:
- Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
- Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language for Graphviz.
Conclusion
Both this compound and dasatinib are potent inhibitors of EphB2. The primary distinction lies in their selectivity profiles. This compound offers a more targeted approach for researchers specifically interested in the effects of EphB2 inhibition, with known potent activity also against DDR1/2. Dasatinib, as a multi-kinase inhibitor, provides a tool for broader pathway analysis but with a higher potential for off-target effects that need to be considered in experimental design and data interpretation. The choice between these two compounds will ultimately depend on the specific research question and the desired level of target selectivity. The experimental protocols and comparative data provided in this guide aim to facilitate informed decision-making for researchers in the field of kinase signaling.
References
- 1. Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity (Journal Article) | OSTI.GOV [osti.gov]
A Comparative Analysis of Type II Kinase Inhibitors for Eph Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of prominent Type II kinase inhibitors targeting the Eph receptor family. Eph receptors, the largest family of receptor tyrosine kinases (RTKs), are crucial in a multitude of physiological and pathological processes, including embryonic development, axon guidance, and cancer, making them a significant target for therapeutic intervention.[1] Type II inhibitors stabilize the "DFG-out" inactive conformation of the kinase domain, offering a potential for higher selectivity compared to ATP-competitive Type I inhibitors.[2] This document provides a summary of quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes to aid in the selection and application of these inhibitors.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the inhibitory activities of selected Type II kinase inhibitors against various Eph receptors and other kinases. The data has been compiled from multiple sources and assay types, including biochemical IC50 values (measuring the concentration of inhibitor required to reduce enzyme activity by 50%) and cellular EC50 values (measuring the concentration required to elicit 50% of the maximal response in a cell-based assay). It is important to note that direct comparison between values obtained from different studies and assay formats should be made with caution.[3]
| Inhibitor | Target | Assay Type | IC50 / EC50 / Kd (nM) | Other Notable Off-Targets (IC50 / Kd in nM) |
| NVP-BHG712 | EphB4 | Cellular (Autophosphorylation) | 25 (ED50) | VEGFR2 (4200), c-Raf (395), c-Src (1266), c-Abl (1667)[4][5] |
| EphB2 | Cellular (Autophosphorylation) | More than EphB4 | ||
| EphA2 | Cellular (Autophosphorylation) | More than EphB2 | ||
| EphB3 | Cellular (Autophosphorylation) | More than EphA2 | ||
| EphA3 | Cellular (Autophosphorylation) | More than EphB3[6] | ||
| ALW-II-38-3 (Cmpd 6) | EphB2 | Cellular (Ba/F3) | 40 (EC50) | b-raf, CSF1R, DDR1, DDR2, Kit, Lck, p38α/β, PDGFRα/β, Raf1[2] |
| EphA3 | Binding | 240 (Kd) | ||
| ALW-II-49-7 (Cmpd 9) | EphB2 | Cellular (Ba/F3) | 40 (EC50) | b-raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB3, Frk, Kit, Lck, p38α/β, PDGFRα/β, Raf1[2][7] |
| EphA3 | Binding | 500 (Kd) | ||
| Dasatinib | EphA2 | Biochemical | - | Src, Abl[8] |
| EphB2 | Biochemical | - | ||
| EphB4 | Biochemical | - | ||
| Nilotinib | EphA3 | Biochemical | - | Abl[8] |
| EphA8 | Biochemical | - |
Note: Dasatinib and Nilotinib are multi-kinase inhibitors known to inhibit Eph receptors, often classified with Type II binding characteristics, though their primary targets are elsewhere.[8] Specific IC50 values against a comprehensive Eph panel are not consistently reported in the initial findings.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Eph receptor signaling pathway and a general workflow for evaluating kinase inhibitors.
Caption: Eph Receptor Forward Signaling Pathway.
Caption: General workflow for evaluating Eph kinase inhibitors.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of Eph receptor kinase inhibitors.
In Vitro Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from methodologies used for profiling kinase inhibitors and measures the amount of ADP produced in a kinase reaction as an indicator of enzyme activity.[9]
Objective: To determine the IC50 value of a test compound against a purified Eph kinase domain.
Materials:
-
Purified recombinant Eph kinase domain (e.g., EphB4)
-
Poly-Glu-Tyr (4:1) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)
-
Test inhibitor (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Add 2.5 µL of the diluted inhibitor or DMSO control to the wells of the 384-well plate.
-
Add 2.5 µL of a solution containing the Eph kinase and the substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration close to the Km for the specific kinase).
-
Incubate the reaction mixture at 30°C for 60 minutes.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, and then to light via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[10]
Cellular Eph Receptor Autophosphorylation Assay (ELISA-based)
This protocol describes a cell-based assay to measure the inhibition of ligand-induced Eph receptor autophosphorylation.[4]
Objective: To determine the cellular potency (EC50/ED50) of a test compound.
Materials:
-
Cells stably overexpressing a full-length Eph receptor (e.g., A375 cells expressing myc-tagged EphB4).[4]
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test inhibitor (serially diluted in DMSO).
-
Pre-clustered ephrin-B2/Fc (ligand).
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Anti-myc antibody (for capture).
-
Anti-phosphotyrosine antibody (e.g., 4G10) conjugated to HRP (for detection).
-
TMB substrate.
-
96-well microplates.
Procedure:
-
Seed the Eph-expressing cells in 96-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO control for 1-2 hours at 37°C.
-
Stimulate the cells with pre-clustered ephrin-B2/Fc (e.g., 1 µg/mL) for 20-30 minutes at 37°C.
-
Wash the cells with cold PBS and lyse them directly in the wells with lysis buffer.
-
Coat a separate 96-well ELISA plate with an anti-myc antibody overnight at 4°C.
-
Block the coated plate with a blocking buffer (e.g., 3% BSA in PBS).
-
Transfer the cell lysates to the coated plate and incubate for 2 hours at room temperature to capture the Eph receptor.
-
Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add the HRP-conjugated anti-phosphotyrosine antibody and incubate for 1 hour.
-
Wash the plate thoroughly.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with 1M H2SO4 and measure the absorbance at 450 nm.
-
Determine the ED50 value by plotting the inhibitor concentration against the percentage of inhibition of the phosphorylation signal.
This guide provides a foundational overview for the comparative analysis of Type II kinase inhibitors for Eph receptors. For further, in-depth studies, it is recommended to consult the primary literature for specific experimental details and to perform head-to-head comparisons under identical assay conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparability of Mixed IC50 Data – A Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The small molecule specific EphB4 kinase inhibitor NVP-BHG712 inhibits VEGF driven angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical and biophysical characterization of four EphB kinase domains reveals contrasting thermodynamic, kinetic and inhibition profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to EphB2 Inhibition: ALW-II-49-7 vs. SNEW Peptide Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The EphB2 receptor, a member of the largest family of receptor tyrosine kinases, plays a pivotal role in a multitude of physiological and pathological processes, including axon guidance, synaptic plasticity, and cancer progression. Its involvement in disease has made it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two distinct classes of EphB2 inhibitors: the small molecule kinase inhibitor ALW-II-49-7 and the SNEW series of peptide-based inhibitors. We present a comprehensive analysis of their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation.
Quantitative Efficacy Comparison
The following table summarizes the key efficacy data for this compound and the parent SNEW peptide inhibitor. It is important to note that the reported values are derived from different experimental assays, which should be taken into consideration when making a direct comparison. This compound's potency is primarily assessed through cellular assays measuring the inhibition of EphB2 autophosphorylation, while the SNEW peptide's efficacy is often characterized by its ability to disrupt the EphB2-ephrinB2 protein-protein interaction in biochemical assays.
| Inhibitor | Type | Target Domain | Assay Type | Potency | Reference |
| This compound | Small Molecule | Kinase Domain (ATP-binding site) | Cellular EphB2 Phosphorylation Assay | EC₅₀: 40 nM | [1][2][3] |
| Cellular EphB2 Phosphorylation Assay | EC₅₀: 100 nM - 1 µM | [4] | |||
| SNEW Peptide | Peptide | Extracellular Ligand-Binding Domain | ELISA (EphB2-ephrinB2 Binding Inhibition) | IC₅₀: ~15 µM | [5][6][7] |
| Isothermal Titration Calorimetry (Binding Affinity) | K_d_: 6 µM | [6][8] | |||
| Cellular EphB2 Phosphorylation Assay | Effective Concentration: ~100 µM | [8] |
Mechanisms of Inhibition
The fundamental difference between this compound and SNEW peptide inhibitors lies in their mechanism of action.
This compound is an ATP-competitive, type II kinase inhibitor. It selectively binds to the ATP-binding pocket of the EphB2 kinase domain, stabilizing the "DFG-out" (aspartate-phenylalanine-glycine) inactive conformation.[4] This prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor and downstream substrates, thereby blocking the initiation of the intracellular signaling cascade.
SNEW peptides , conversely, are competitive antagonists that target the extracellular ephrin-binding domain of the EphB2 receptor.[5][7] The 12-amino acid peptide, SNEWIQPRLPQH, occupies the hydrophobic ligand-binding cleft on the EphB2 surface, sterically hindering the binding of its natural ligand, ephrinB2.[5][9] This blockade at the cell surface prevents receptor activation and subsequent autophosphorylation of the intracellular kinase domain.
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the canonical EphB2 signaling pathway and the distinct points of intervention for this compound and SNEW peptide inhibitors.
Caption: EphB2 signaling pathway and points of inhibition.
Experimental Workflows
The determination of the efficacy of these inhibitors relies on distinct experimental procedures. The following diagrams outline the workflows for the key assays cited.
Caption: Experimental workflows for inhibitor efficacy assessment.
Experimental Protocols
This compound: Cellular EphB2 Phosphorylation Assay
This protocol is adapted from the methodology described for assessing the cellular activity of this compound.[4]
-
Cell Culture and Treatment: U87 glioblastoma cells, which endogenously express the EphB2 receptor, are cultured to approximately 80% confluency. The cells are then serum-starved for 4-6 hours. Following starvation, cells are pre-treated with varying concentrations of this compound (e.g., 0.01-10 µM) for 1 hour. Subsequently, the cells are stimulated with ephrinB1-Fc (e.g., 1 µg/mL) for 20-30 minutes to induce EphB2 phosphorylation.
-
Cell Lysis: After treatment, the cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors. The cell lysates are scraped, collected, and clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Immunoprecipitation: The supernatant (cleared lysate) is incubated with an anti-EphB2 antibody overnight at 4°C with gentle rotation. The following day, protein A/G agarose (B213101) beads are added to the lysate-antibody mixture and incubated for another 2-4 hours at 4°C to capture the antibody-EphB2 complex. The beads are then washed multiple times with lysis buffer to remove non-specific binding.
-
Western Blotting: The immunoprecipitated proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The samples are then resolved on a polyacrylamide gel and transferred to a PVDF membrane. The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against phosphotyrosine overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane can be stripped and re-probed with an anti-EphB2 antibody to confirm equal loading. The band intensities are quantified using densitometry software, and the EC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
SNEW Peptide: EphB2-ephrinB2 Binding Inhibition ELISA
This protocol is a generalized procedure based on descriptions of ELISAs used to determine the IC₅₀ of SNEW peptides.[10]
-
Plate Coating: A 96-well microplate is coated with recombinant ephrinB2-Fc (e.g., 1-2 µg/mL) in a suitable coating buffer (e.g., PBS) and incubated overnight at 4°C. The plate is then washed with PBS containing 0.05% Tween 20 (PBST) and blocked with a blocking buffer (e.g., 3% BSA in PBST) for 1-2 hours at room temperature.
-
Competitive Binding: A fixed concentration of recombinant EphB2 extracellular domain fused to an Fc tag (EphB2-Fc) is mixed with serial dilutions of the SNEW peptide. This mixture is then added to the ephrinB2-coated wells and incubated for 1-2 hours at room temperature.
-
Detection: The plate is washed to remove unbound proteins. A horseradish peroxidase (HRP)-conjugated anti-Fc antibody is added to each well and incubated for 1 hour at room temperature. This antibody will bind to the EphB2-Fc captured by the ephrinB2 on the plate.
-
Signal Development and Measurement: After another wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added to the wells, and the plate is incubated in the dark until a blue color develops. The reaction is stopped by adding a stop solution (e.g., 2N H₂SO₄), which turns the color to yellow. The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the SNEW peptide relative to the control (no peptide). The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound and SNEW peptide inhibitors represent two distinct and valuable strategies for targeting the EphB2 receptor. This compound offers high potency in a cellular context by directly inhibiting the kinase activity that drives downstream signaling. Its small molecule nature may offer advantages in terms of cell permeability and oral bioavailability. However, its selectivity profile indicates potential for off-target effects that need to be considered.
The SNEW peptide inhibitors provide a highly specific mode of antagonism by targeting the extracellular ligand-binding domain. This specificity is a key advantage, potentially reducing off-target effects. While the parent SNEW peptide exhibits lower potency compared to this compound in cellular assays, ongoing research into rationally designed and structurally constrained SNEW variants holds promise for significantly improving their efficacy.
The choice between these two inhibitor classes will depend on the specific research question or therapeutic application. For studies focused on dissecting the intracellular signaling cascade, a kinase inhibitor like this compound may be more appropriate. For applications where high specificity for the EphB2 receptor is paramount and modulation of the extracellular protein-protein interaction is the goal, the SNEW peptide platform offers a compelling alternative. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their investigations into the multifaceted roles of the EphB2 receptor.
References
- 1. This compound | Ephrin Receptor | TargetMol [targetmol.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the interactions between the EphB2 receptor and SNEW peptide variants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the Eph System with Peptides and Peptide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three-dimensional Structure of the EphB2 Receptor in Complex with an Antagonistic Peptide Reveals a Novel Mode of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ulab360.com [ulab360.com]
Comparative Analysis of ALW-II-49-7 Cross-Reactivity with Eph Receptors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of ALW-II-49-7 Selectivity.
This guide provides a detailed comparison of the kinase inhibitor this compound's cross-reactivity profile against various Erythropoietin-producing hepatocellular (Eph) receptors. The data presented is compiled from published biochemical and cellular assays to offer an objective resource for evaluating the inhibitor's selectivity.
Performance Data: Kinase Binding Affinity and Cellular Potency
This compound was identified as a potent, type-II inhibitor of EphB2.[1][2][3] Its selectivity has been profiled across a broad panel of kinases, revealing its activity against multiple members of the Eph receptor family. The following tables summarize the binding affinities (Kd) and cellular potencies (EC50/IC50) of this compound against various Eph receptors.
Table 1: Binding Affinity of this compound for Eph Receptors
| Eph Receptor | Dissociation Constant (Kd) in nM |
| EphA2 | 100 - 200 |
| EphA3 | ~500 |
| EphA4 | 100 - 200 |
| EphA5 | Not specified |
| EphA6 | >8000 |
| EphA7 | >8000 |
| EphA8 | 100 - 200 |
| EphB1 | >8000 |
| EphB2 | 100 - 200 |
| EphB3 | ~500 |
| EphB4 | 100 - 200 |
Data sourced from a review by T. T. W. Phan-Dinh and colleagues, referencing the original discovery paper.[4][5] The binding affinities were likely determined using a competitive binding assay.
Table 2: Inhibitory Activity of this compound against Eph Receptors
| Eph Receptor | Cellular EC50/IC50 in nM |
| EphB2 | 40 - 1000 |
EC50 value for EphB2 was determined in a cellular assay using U87 glioblastoma cells.[1][6][7] Further characterization suggests this compound acts as a pan-Eph inhibitor with reduced affinity for EphA1, A6, A7, and B1.[6][7]
Experimental Methodologies
The data presented in this guide is based on two primary experimental approaches: a kinase binding assay to determine the dissociation constant (Kd) and a cell-based assay to measure the half-maximal effective concentration (EC50) of the inhibitor on receptor autophosphorylation.
Kinase Binding Affinity Assay (Competition Binding Assay)
This method quantifies the binding of a test compound to a panel of kinases.
-
Principle: The assay is an ATP-site-dependent competition binding assay.[8] Kinases are tagged and immobilized on a solid support. The test compound (this compound) is added in competition with a known, immobilized ligand that binds to the kinase's active site. The amount of kinase bound to the immobilized ligand is measured in the presence and absence of the test compound. A lower signal in the presence of the compound indicates stronger binding.[5]
-
Protocol Outline:
-
Human kinases of interest are fused to a proprietary tag (e.g., T7 bacteriophage).[8]
-
The tagged kinases are incubated with an immobilized, active-site-directed ligand.
-
This compound is added at various concentrations to compete with the immobilized ligand for binding to the kinases.
-
After an incubation period, the amount of kinase bound to the solid support is quantified, often using quantitative PCR (qPCR) for the tag.[5]
-
The results are expressed as the percentage of kinase bound to the support relative to a DMSO control.
-
The dissociation constant (Kd) is calculated from the competition curve.
-
Cellular EphB2 Autophosphorylation Assay
This assay determines the functional inhibitory effect of a compound on receptor activation within a cellular context.
-
Principle: This method measures the ability of this compound to inhibit the ligand-induced autophosphorylation of EphB2 in cultured cells. The level of phosphorylated EphB2 is assessed by immunoprecipitation followed by Western blotting.
-
Protocol Outline:
-
Cell Culture and Treatment: U87 glioblastoma cells are cultured to a suitable confluency.[6][7] The cells are then treated with varying concentrations of this compound (e.g., 0.01-10 µM) for 1 hour.[1][6][7]
-
Ligand Stimulation: To induce receptor autophosphorylation, cells are stimulated with the EphB2 ligand, ephrin-B1.[6][7]
-
Cell Lysis: After treatment and stimulation, the cells are washed with ice-cold PBS and lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.[9]
-
Immunoprecipitation: The cell lysates are incubated with an anti-EphB2 antibody to specifically capture the EphB2 receptor. Protein A/G beads are then used to pull down the antibody-receptor complex.
-
Western Blotting:
-
The immunoprecipitated proteins are separated by size using SDS-PAGE and transferred to a PVDF membrane.[9]
-
The membrane is blocked (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is first incubated with a primary antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine).[6][7]
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.[9]
-
The signal is detected using an ECL substrate.[9]
-
-
Data Analysis: The intensity of the bands corresponding to phosphorylated EphB2 is quantified. The blot is then stripped and re-probed with an anti-EphB2 antibody to confirm equal loading of the receptor in all samples.[6][7] The EC50 value is determined by plotting the inhibition of phosphorylation against the concentration of this compound.
-
Visualized Pathways and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated.
Caption: Eph Receptor Forward Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental workflows for determining inhibitor binding affinity and cellular potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. abmole.com [abmole.com]
- 4. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ambitbio.com [ambitbio.com]
- 8. Assay in Summary_ki [bdb99.ucsd.edu]
- 9. benchchem.com [benchchem.com]
Validating ALW-II-49-7 Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ALW-II-49-7, a potent and selective type II kinase inhibitor primarily targeting the EphB2 receptor tyrosine kinase.[1][2] For researchers, scientists, and drug development professionals, confirming that a drug binds to its intended target within a cell is a critical step in preclinical development. This document outlines key experimental approaches, presents supporting data, and compares this compound with alternative molecules.
Overview of this compound
This compound was identified from a combinatorial library designed to mimic the "DFG-out" binding mode of nilotinib (B1678881), a known kinase inhibitor.[1] It potently inhibits EphB2 with a cellular EC50 of 40 nM.[1][2] While selective, it also demonstrates binding activity against a range of other kinases, including EphA2, EphA5, EphB3, CSF1R, and DDR1/2, among others.[1][2] Validating its engagement with EphB2 in a cellular context is essential to correlate target binding with downstream pharmacological effects.
Primary Methods for Validating Target Engagement
Two orthogonal methods are highlighted for robustly confirming the interaction of this compound with its target in cells: a functional assay measuring the inhibition of kinase activity (Western Blot) and a biophysical assay confirming direct target binding (Cellular Thermal Shift Assay).
Inhibition of Target Phosphorylation (Western Blot)
This method directly assesses the functional consequence of this compound binding to EphB2 by measuring the inhibition of ligand-induced autophosphorylation.
Experimental Workflow:
Caption: Western blot workflow for assessing EphB2 phosphorylation.
Experimental Protocol: This protocol is adapted from studies characterizing this compound.[1]
-
Cell Culture: Culture U87 glioblastoma cells in appropriate media until they reach 70-80% confluency.
-
Treatment: Starve cells (e.g., in serum-free media) for 2-4 hours. Treat the cells with increasing concentrations of this compound (e.g., 0.01 µM to 10 µM) for 1 hour. Include a DMSO-treated vehicle control.
-
Stimulation: Add the EphB2 ligand, ephrinB1 (e.g., at 2 µg/mL), to the media for a short period (e.g., 15-30 minutes) to induce receptor autophosphorylation.
-
Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation (Optional but recommended for specificity): Incubate cell lysates with an anti-EphB2 antibody to isolate the receptor, followed by protein A/G bead capture.
-
Western Blot: Separate proteins from the total lysate or immunoprecipitate by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with a primary antibody against phosphotyrosine (pTyr) to detect phosphorylated EphB2. Subsequently, strip the membrane and re-probe with a primary antibody against total EphB2 to confirm equal protein loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands. Quantify band intensity using densitometry software.
Quantitative Data Summary:
| Compound | Cell Line | Assay | Potency (EC50) | Reference |
| This compound | Ba/F3 (Tel-EphB2) | Cell Proliferation | 40 nM | [1] |
| This compound | U-87 MG | EphB2 Autophosphorylation | ~100 nM | [1][2] |
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method that confirms direct target engagement by measuring the thermal stabilization of a protein upon ligand binding.[3][4] A drug-bound protein is more resistant to heat-induced denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: This is a general protocol that can be adapted for this compound and its target EphB2.[3][4]
-
Cell Culture & Treatment: Grow cells (e.g., U-87 MG) to a high density. Harvest the cells and resuspend them in PBS. Treat the cell suspension with this compound (e.g., 10 µM) or a vehicle (DMSO) control for 1 hour at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Fractionation: Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Analysis: Carefully collect the supernatant (soluble fraction) and analyze the amount of soluble EphB2 remaining at each temperature using Western blotting or another quantitative protein detection method. A successful target engagement will result in more soluble EphB2 at higher temperatures in the drug-treated samples compared to the vehicle control.
Data Presentation: CETSA results are typically presented as melt curves (percentage of soluble protein vs. temperature) or as isothermal dose-response curves. The stabilization is quantified as a change in the melting temperature (ΔTm).
| Compound | Target Protein | Method | Expected Outcome |
| This compound | EphB2 | CETSA | Increased thermal stability of EphB2 in treated cells (positive ΔTm). |
Comparison with Alternative Probes and Methods
Validating a target with a single compound can be misleading. Comparing the engagement of this compound with alternative molecules and methods provides greater confidence in the results.
Alternative Small Molecule Kinase Inhibitors
Comparing this compound to other known EphB2 inhibitors can help establish a structure-activity relationship for target engagement and downstream effects.
| Compound | Primary Target(s) | Mechanism | Cellular EphB2 Potency | Key Features |
| This compound | EphB2 | Type II Kinase Inhibitor | 40 nM | High potency and good selectivity.[1] |
| Nilotinib | Abl, Kit, PDGFR, EphB2 | Type II Kinase Inhibitor | Not specified, but active | Lead compound for this compound development.[1] |
| Dasatinib | Bcr-Abl, SRC family, Eph family | Type I/II Kinase Inhibitor | Not specified, but active | Broad-spectrum kinase inhibitor.[1] |
| ALW-II-41-27 | EphA2 | Type II Kinase Inhibitor | Weaker vs EphB2 | A structural analog useful as a control for EphA2 vs. EphB2 specific effects.[5] |
Alternative Modalities: Peptide-Based Inhibitors
Unlike small molecules that target the intracellular kinase domain, some peptides target the extracellular ligand-binding domain, offering a different method to modulate Eph receptor signaling.
Caption: Binding sites of this compound vs. an alternative peptide inhibitor.
Comparison:
-
This compound: An ATP-competitive inhibitor that binds the intracellular kinase domain. It directly blocks the catalytic activity of the receptor, preventing phosphorylation and downstream signaling regardless of ligand binding.[1]
-
SNEW Peptide: A peptide identified by phage display that binds to the extracellular ephrin-binding pocket of EphB2.[6] It acts as a competitive antagonist, preventing receptor activation by its natural ligand, ephrin-B1.[6] This modality is useful for specifically studying ligand-dependent signaling.
Conclusion
Validating the target engagement of this compound in cells requires a multi-faceted approach. The most robust strategy involves combining a functional assay, such as measuring the inhibition of EphB2 autophosphorylation by Western Blot , with a direct biophysical binding assay like CETSA . This combination confirms both the physical interaction and its functional consequence. Furthermore, comparing the cellular effects of this compound with alternative inhibitors, such as the lead compound nilotinib or probes with different mechanisms of action like the SNEW peptide, provides critical context and strengthens the evidence for on-target activity.
References
- 1. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. EPHA2 blockade overcomes acquired resistance to EGFR kinase inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Eph Receptors with Peptides and Small Molecules: Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
Validating ALW-II-49-7 Specificity Through EphB2 Knockdown: A Comparative Guide
For researchers utilizing the selective EphB2 kinase inhibitor ALW-II-49-7, confirming its on-target specificity is a critical validation step. This guide provides a comparative framework and detailed experimental protocols for using EphB2 knockdown to rigorously assess the specificity of this compound. The primary principle is that the cellular effects of a specific inhibitor should be significantly diminished in cells lacking its target protein.
Comparative Data on Inhibitor Specificity
An essential first step in validating a kinase inhibitor is to understand its broader selectivity profile. This is often accomplished through large-scale kinase screening panels. The data below summarizes the selectivity of this compound against a panel of kinases, demonstrating its high affinity for EphB2 and a limited number of other kinases.
Table 1: Kinase Selectivity Profile of this compound
| Kinase Target | Percent of Control (@ 10 µM)¹ | Interpretation |
| EphB2 | < 1% | Strong Binding |
| EphA2 | < 5% | Strong Binding |
| EphA5 | < 5% | Strong Binding |
| EphA8 | < 5% | Strong Binding |
| EphB1 | < 5% | Strong Binding |
| EphB3 | < 5% | Strong Binding |
| DDR1 | < 1% | Strong Binding |
| DDR2 | < 1% | Strong Binding |
| CSF1R | < 5% | Strong Binding |
| Kit | < 5% | Strong Binding |
| PDGFRα | < 10% | Moderate Binding |
| PDGFRβ | < 10% | Moderate Binding |
| b-Raf | < 10% | Moderate Binding |
| Lck | > 35% | Weak/No Binding |
| p38α | > 35% | Weak/No Binding |
| Src | > 50% | Weak/No Binding |
¹Data derived from KINOMEscan™ binding assays, which measure the percent of kinase bound to an immobilized ligand in the presence of the test compound (this compound) relative to a DMSO control. A lower percentage indicates stronger displacement and higher affinity of the compound for the kinase.[1]
While informative, kinase panel screening does not fully capture the inhibitor's behavior in a complex cellular environment. Therefore, genetic knockdown of the intended target is the gold standard for confirming that the observed cellular phenotype is a direct result of inhibiting the target kinase.
Confirming On-Target Activity with EphB2 Knockdown
To definitively link the effects of this compound to its intended target, a comparison of its activity in wild-type cells versus cells where EphB2 has been knocked down using techniques like siRNA or shRNA is required. A specific inhibitor should show significantly reduced efficacy in cells lacking the EphB2 protein. The following table presents representative data from a cell viability experiment designed for this purpose.
Table 2: Representative Cell Viability Data Comparing this compound Efficacy in Control vs. EphB2 Knockdown Cells
| Cell Line Condition | Treatment | IC₅₀ Value (nM)² | Fold Change in IC₅₀ |
| Control (Scrambled siRNA) | This compound | 45 | - |
| EphB2 Knockdown (siRNA) | This compound | >1,500 | >33 |
| Control (Scrambled siRNA) | Staurosporine (Control) | 20 | - |
| EphB2 Knockdown (siRNA) | Staurosporine (Control) | 22 | 1.1 |
²IC₅₀ (half-maximal inhibitory concentration) values are determined from dose-response curves generated by a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase (shift to the right) in the IC₅₀ value in knockdown cells indicates the inhibitor's effect is dependent on the presence of EphB2. Staurosporine, a broad-spectrum kinase inhibitor, is used as a negative control and is not expected to show a significant IC₅₀ shift.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological and experimental logic is crucial for understanding the validation process.
Caption: EphB2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating this compound specificity using siRNA knockdown.
Experimental Protocols
EphB2 Knockdown using siRNA
This protocol describes the transient knockdown of EphB2 in a suitable cancer cell line (e.g., U87 glioblastoma or medulloblastoma cells) using small interfering RNA (siRNA).
Materials:
-
EphB2-specific siRNA duplexes (pool of 3 is recommended for higher efficiency).[2]
-
Non-targeting (scrambled) control siRNA.
-
Lipofectamine™ RNAiMAX Transfection Reagent or similar.
-
Opti-MEM™ I Reduced Serum Medium.
-
Complete cell culture medium (e.g., DMEM + 10% FBS).
-
6-well plates.
-
Antibodies for validation: anti-EphB2 and anti-β-actin (loading control).
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation: For each well, dilute 30-50 pmol of siRNA (either EphB2-specific or control) into 100 µL of Opti-MEM™ medium. Mix gently.
-
Transfection Reagent Preparation: In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine and Incubate: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 200 µL siRNA-lipid complex drop-wise to the cells in the 6-well plate. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest a subset of cells to validate knockdown efficiency. Prepare cell lysates and perform a Western blot using an anti-EphB2 antibody. The control siRNA group should show a strong EphB2 band, while the EphB2 siRNA group should show a significant reduction in protein levels.
Cell Viability Assay (MTT)
This protocol is performed after the 48-hour siRNA incubation to assess the dose-dependent effect of this compound on cell viability.
Materials:
-
Control and EphB2-knockdown cells (from Protocol 1).
-
96-well plates.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (cell culture grade).
-
Microplate reader.
Procedure:
-
Cell Seeding: After the initial 48-hour siRNA transfection, trypsinize and re-seed the control and EphB2-knockdown cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO at the same final concentration as the highest drug dose).
-
Dosing: Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to generate dose-response curves and determine the IC₅₀ values. A significant rightward shift in the curve and an increased IC₅₀ for the EphB2-knockdown cells confirms the on-target specificity of this compound.
References
A Comparative Analysis of In Vitro and In Vivo Efficacy of ALW-II-49-7, a Selective EphB2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ALW-II-49-7 demonstrates potent and selective inhibition of EphB2 kinase activity in cellular assays. It effectively blocks EphB2 autophosphorylation, a key step in its signaling cascade. However, a comprehensive understanding of its therapeutic potential is hindered by the limited availability of public in vivo data. Studies on the analogous compound, ALW-II-41-27, suggest potential in vivo anti-tumor activity, highlighting the need for further preclinical evaluation of this compound.
In Vitro Data for this compound
The in vitro activity of this compound has been characterized through various biochemical and cell-based assays.
Kinase Inhibition Profile
This compound is a selective inhibitor of the EphB2 kinase.
| Target | Assay Type | IC50/EC50 | Reference |
| EphB2 | Cellular Assay | 40 nM | [1][2] |
| EphA2, A4, A5, A8, B1, B3, B4 | Kinase Binding/Activity Assays | Inhibition observed | [1] |
| DDR1 | Kinase Assay | 12.4 nM | |
| DDR2 | Kinase Assay | 18.6 nM |
Cellular Activity
This compound has been shown to inhibit the autophosphorylation of EphB2 in a cellular context.
| Cell Line | Assay | Effect | Concentration | Reference |
| U87 Glioblastoma | EphB2 Autophosphorylation | Inhibition | EC50 between 100 nM and 1 µM | [3] |
In Vivo Data for the Structurally Related Compound ALW-II-41-27
Disclaimer: The following data pertains to ALW-II-41-27 and not this compound. Due to the structural similarity, these results may provide an indication of the potential in vivo activity of this class of compounds, but direct evidence for this compound is lacking.
Anti-Tumor Efficacy in Xenograft Models
ALW-II-41-27 has demonstrated anti-tumor effects in preclinical cancer models.
| Cancer Type | Animal Model | Treatment | Outcome | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | Xenograft Mouse Model | ALW-II-41-27 | Reduced tumor growth | |
| Colorectal Cancer | Xenograft Mouse Model | ALW-II-41-27 in combination with Cetuximab | Synergistic inhibition of tumor growth |
Pharmacokinetics
A study on ALW-II-41-27 revealed the following pharmacokinetic properties.
| Animal Model | Administration Route | Key Findings | Reference |
| Mice | Intraperitoneal (IP) | Well-tolerated with no significant toxicity observed. | [4] |
Signaling Pathway
The following diagram illustrates the canonical Ephrin B-EphB2 signaling pathway and the point of inhibition by this compound. Ephrin B ligands, upon binding to the EphB2 receptor, induce receptor clustering and autophosphorylation of the kinase domain. This initiates a downstream signaling cascade that can influence cell adhesion, migration, and proliferation. This compound, as a kinase inhibitor, blocks the autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical and Toxicology Assessment of ALW-II-41-27, an Inhibitor of the Eph Receptor A2 (EphA2) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ephrin Receptor Kinase Inhibitors: ALW-II-49-7 and ALW-II-41-27
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent Ephrin (Eph) receptor kinase inhibitors, ALW-II-49-7 and ALW-II-41-27. We will delve into their selectivity and potency, presenting supporting experimental data and methodologies to aid in the selection of the appropriate tool for your research needs.
Introduction
This compound and ALW-II-41-27 are potent, ATP-competitive small molecule inhibitors targeting the Eph receptor tyrosine kinase family. While both compounds exhibit activity against a range of kinases, they possess distinct primary targets and potency profiles, making them valuable for specific research applications. This compound is recognized primarily as a selective inhibitor of EphB2, whereas ALW-II-41-27 is a potent inhibitor of EphA2.
Potency and Selectivity: A Tabular Comparison
The following tables summarize the available quantitative data on the potency and selectivity of this compound and ALW-II-41-27. The data is compiled from various sources, with the primary kinase selectivity profiling attributed to Choi et al., 2009.
Table 1: Primary Target Potency
| Compound | Primary Target | Assay Type | Potency (nM) |
| This compound | EphB2 | Cellular EC50 | 40[1][2] |
| ALW-II-41-27 | EphA2 | Biochemical IC50 | 11[3] |
Table 2: Comparative Kinase Selectivity Profile
This table presents a list of kinases that have been identified as targets for both this compound and ALW-II-41-27 in a kinase screen where the compounds were tested at a concentration of 10 µM. It is important to note that this screen indicates binding and potential inhibition at this concentration, but does not provide a quantitative measure of potency (e.g., IC50) for each interaction. The primary publication by Choi et al. (2009) should be consulted for more detailed information.
| Kinase Target | This compound (Inhibited at 10 µM) | ALW-II-41-27 (Inhibited at 10 µM) |
| b-raf | Yes[1] | Yes |
| CSF1R | Yes[1] | Yes |
| DDR1 | Yes[1] | Yes |
| DDR2 | Yes[1] | Yes |
| EphA2 | Yes[1] | Yes |
| EphA5 | Yes[1] | Yes |
| EphA8 | Yes[1] | Yes |
| EphB1 | Yes[1] | Yes |
| EphB2 | Yes[1] | Yes |
| EphB3 | Yes[1] | Yes |
| Frk | Yes[1] | Yes |
| Kit | Yes[1] | Yes |
| Lck | Yes[1] | Yes |
| p38α | Yes[1] | Yes |
| p38β | Yes[1] | Yes |
| PDGFRα | Yes[1] | Yes |
| PDGFRβ | Yes[1] | Yes |
| Raf1 | Yes[1] | Yes |
Table 3: Additional Reported Potency Data
| Compound | Target | Assay Type | Potency (nM) |
| This compound | DDR1 | Biochemical IC50 | 12.4 |
| DDR2 | Biochemical IC50 | 18.6 | |
| ALW-II-41-27 | DDR2 | Biochemical IC50 | 51 |
| Src | Biochemical IC50 | 14 | |
| RET (wild-type) | Biochemical IC50 | 24.7 | |
| RET (V804L) | Biochemical IC50 | 94.2 | |
| RET (V804M) | Biochemical IC50 | 15.8 |
Signaling Pathways
Understanding the impact of these inhibitors on cellular signaling is crucial for interpreting experimental results.
ALW-II-41-27 and the EphA2-RhoA/ROCK Pathway
ALW-II-41-27 has been shown to inhibit the proliferation, migration, and invasion of cancer cells by blocking the RhoA/ROCK signaling pathway downstream of EphA2.[4][5][6] EphA2 activation can lead to the activation of RhoA, a small GTPase, which in turn activates ROCK (Rho-associated coiled-coil containing protein kinase). This pathway plays a significant role in regulating the actin cytoskeleton, cell adhesion, and motility.
Caption: ALW-II-41-27 inhibits EphA2, blocking the downstream RhoA/ROCK pathway.
This compound and EphB2 Signaling
This compound's primary target, EphB2, is involved in various signaling pathways that regulate cell proliferation and migration. One such pathway involves the non-receptor tyrosine kinase Abl and the cell cycle regulator cyclin D1.[7] EphB2 can interact with and modulate the activity of Abl kinase, influencing downstream signaling to regulate cell cycle progression.
Caption: this compound targets EphB2, potentially impacting Abl-Cyclin D1 signaling.
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of research findings. Below are representative methodologies for key experiments cited in the evaluation of these inhibitors.
1. Cellular Proliferation Assay (Ba/F3 Cell-Based)
This assay is commonly used to determine the potency of kinase inhibitors in a cellular context. The Ba/F3 cell line is dependent on interleukin-3 (IL-3) for survival; however, when transformed with a constitutively active kinase, the cells can proliferate in the absence of IL-3. Inhibition of the kinase restores the IL-3 dependence, leading to cell death.[8][9][10][11]
-
Cell Culture: Ba/F3 cells engineered to express the kinase of interest are cultured in appropriate media without IL-3.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of the inhibitor (e.g., this compound or ALW-II-41-27) for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read on a plate reader. The data is normalized to vehicle-treated controls, and the EC50 value (the concentration at which 50% of cell proliferation is inhibited) is calculated by fitting the data to a dose-response curve.
Caption: Workflow for a Ba/F3 cell proliferation assay.
2. Eph Receptor Phosphorylation Assay (Immunoprecipitation and Western Blot)
This assay directly measures the ability of an inhibitor to block the autophosphorylation of its target Eph receptor in cells.[12][13][14][15][16][17]
-
Cell Treatment: Cells endogenously or exogenously expressing the target Eph receptor (e.g., U87 glioblastoma cells for EphB2) are treated with the inhibitor (e.g., this compound) for a specified time. In some cases, cells are subsequently stimulated with the corresponding ephrin ligand to induce receptor phosphorylation.
-
Cell Lysis: Cells are lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Immunoprecipitation: The target Eph receptor is selectively isolated from the cell lysate using a specific primary antibody against the receptor. The antibody-receptor complex is then captured using protein A/G-conjugated beads.
-
Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a membrane, and probed with a primary antibody that specifically recognizes phosphorylated tyrosine residues (anti-phosphotyrosine). The membrane is subsequently stripped and re-probed with an antibody against the total Eph receptor to confirm equal loading.
-
Data Analysis: The intensity of the phosphotyrosine signal is quantified and normalized to the total receptor signal to determine the extent of inhibition.
Caption: Workflow for Eph receptor phosphorylation assay.
Conclusion
This compound and ALW-II-41-27 are valuable chemical probes for the study of Eph receptor biology. This compound demonstrates selectivity for EphB2, while ALW-II-41-27 is a potent inhibitor of EphA2. Both compounds exhibit off-target effects, and the provided selectivity data should be carefully considered when designing experiments and interpreting results. The choice between these inhibitors will depend on the specific Eph receptor and signaling pathway under investigation. This guide, with its compiled data and protocol outlines, serves as a starting point for researchers to make informed decisions for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and structural analysis of Eph receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ALW-II-41-27, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ALW-II-41-27, an EphA2 inhibitor, inhibits proliferation, migration and invasion of cervical cancer cells via inhibition of the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dissociation of EphB2 signaling pathways mediating progenitor cell proliferation and tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. BaF3 Assays - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 11. BAF3 Cell Proliferation Assay_BaF3 Assays_Ba/F3 Cell Line - BaF3 Cell Proliferation Assays - ICE Bioscience [en.ice-biosci.com]
- 12. Discovery and Structural Analysis of Eph Receptor Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]
- 14. Quantification of Dynamic Protein Interactions and Phosphorylation in LPS Signaling Pathway by SWATH-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Immunoprecipitation of Plasma Membrane Receptor-Like Kinases for Identification of Phosphorylation Sites and Associated Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
ALW-II-49-7: A Comparative Literature Review for Drug Development Professionals
An in-depth analysis of the selective EphB2 kinase inhibitor ALW-II-49-7, offering a comparative perspective against other kinase inhibitors, supported by experimental data and detailed protocols for researchers in oncology and neuroscience.
Introduction
This compound is a potent and selective small molecule inhibitor of the EphB2 receptor tyrosine kinase.[1] The Eph (erythropoietin-producing hepatocellular) receptor family, the largest subfamily of receptor tyrosine kinases (RTKs), and their ephrin ligands are crucial mediators of cell-cell communication, playing pivotal roles in developmental processes, tissue homeostasis, and various pathologies, including cancer and neurological disorders. This guide provides a comprehensive comparative analysis of this compound, summarizing its performance against other kinase inhibitors and detailing the experimental methodologies used for its characterization.
Mechanism of Action
This compound functions as a type II kinase inhibitor, binding to the ATP-binding site of the EphB2 kinase domain in its inactive "DFG-out" conformation. This specific binding mode contributes to its selectivity and potency. The interaction of this compound with the EphB2 kinase domain has been structurally characterized through co-crystallization studies with the related EphA7 kinase, providing a basis for further structure-based drug design.
Comparative Performance and Selectivity
This compound exhibits a high affinity for EphB2 with a cellular EC50 value of 40 nM.[1][2] Its selectivity has been profiled against a broad panel of kinases, revealing a distinct inhibition spectrum.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity of this compound and other representative kinase inhibitors against EphB2 and other kinases. This data, compiled from multiple studies, highlights the comparative potency and selectivity of this compound.
| Inhibitor | Target Kinase | IC50 / EC50 (nM) | Other Notable Targets (Inhibition >50% at 1µM or as specified) | Reference |
| This compound | EphB2 | 40 (EC50, cellular) | b-raf, CSF1R, DDR1, DDR2, EphA2, EphA5, EphA8, EphB1, EphB3, Frk, Kit, Lck, p38α, p38β, PDGFRα, PDGFRβ, Raf1 | [1][2] |
| Dasatinib | EphB2 | 1.6 | Abl, Src family, c-Kit, PDGFRβ | N/A |
| NVP-BHG712 | EphB4 | 17 | Pan-Eph family inhibitor | N/A |
| LDN-211904 oxalate | EphB3 | 79 | Selective for EphB3 | [3] |
Note: Data for Dasatinib and NVP-BHG712 are provided as examples of other Eph kinase inhibitors and may not have been generated in the same study as this compound. Direct comparative studies are limited.
Signaling Pathway
The EphB2 signaling pathway plays a critical role in cell proliferation, migration, and adhesion. Ligand binding (ephrin-B) to the EphB2 receptor induces receptor clustering and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a downstream signaling cascade involving multiple pathways, including the RAS/MAPK, PI3K/AKT, and Rho GTPase pathways. This compound, by inhibiting the kinase activity of EphB2, effectively blocks these downstream signals.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used to characterize this compound.
Experimental Workflow for Characterizing this compound
Cell Culture and Lysis of U87 Glioblastoma Cells
-
Cell Line: U87 MG (human glioblastoma).
-
Culture Medium: Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
-
Lysis Protocol:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
Immunoprecipitation and Western Blotting for EphB2 Phosphorylation
-
Immunoprecipitation:
-
Pre-clear cell lysates by incubating with Protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysate with an anti-EphB2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads three times with ice-cold lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-EphB2 (p-EphB2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody against total EphB2 for loading control.
-
In Vitro Kinase Assay (Example: ADP-Glo™ Kinase Assay)
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Procedure:
-
Set up the kinase reaction in a multi-well plate containing recombinant EphB2 kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.
-
Add serial dilutions of this compound or other test compounds.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compound.
-
Conclusion
This compound is a valuable research tool for investigating the roles of EphB2 in health and disease. Its high potency and well-characterized selectivity profile make it a strong candidate for further preclinical and clinical development. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the EphB2 signaling pathway. The continued development of selective Eph receptor inhibitors like this compound holds promise for the advancement of targeted therapies in oncology and other fields.
References
Safety Operating Guide
Proper Disposal Procedures for ALW-II-49-7
This guide provides essential safety and logistical information for the proper disposal of the research chemical ALW-II-49-7. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with standard laboratory practices.
Chemical and Physical Properties of this compound
For safe handling and disposal, it is important to be aware of the properties of this compound. A summary of its key characteristics is presented below.
| Property | Value |
| Molecular Formula | C₂₁H₁₇F₃N₄O₂ |
| Molecular Weight | 414.38 g/mol |
| CAS Number | 1135219-23-6 |
| Appearance | Solid |
| Hazard Classification | Not a hazardous substance or mixture[1] |
Experimental Protocols: Disposal of this compound
The following step-by-step protocols are based on the Safety Data Sheet (SDS) for this compound and general guidelines for the disposal of non-hazardous laboratory waste.
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat.
Step 1: Assess the Waste Form
Identify the form of the this compound waste. It can be in one of the following forms:
-
Solid this compound powder
-
Solutions containing this compound
-
Contaminated materials (e.g., absorbent, PPE, glassware)
-
Empty containers
Step 2: Follow the Appropriate Disposal Protocol
Based on the waste form, follow the corresponding disposal procedure below.
A. Disposal of Solid this compound
-
Collection: Collect waste this compound powder in a clearly labeled, sealed container.
-
Disposal: Since this compound is not classified as hazardous, small quantities of the solid waste can typically be disposed of in the regular laboratory trash, which is then sent to a sanitary landfill.[2] However, it is crucial to consult and adhere to your institution's specific policies and local regulations for non-hazardous chemical waste disposal.
B. Disposal of Solutions Containing this compound
-
Absorption: For spills or small quantities of solutions, absorb the liquid with a non-reactive, absorbent material such as diatomaceous earth or a universal binder.[1]
-
Collection: Place the absorbent material contaminated with this compound into a sealed, clearly labeled waste container.
-
Disposal of Absorbed Material: Dispose of the sealed container with the absorbed, non-hazardous material in the regular laboratory trash, in accordance with institutional and local guidelines.[3][4]
-
Aqueous Solutions: Do not pour solutions of this compound down the drain unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1] Some institutions may allow for the drain disposal of non-hazardous, water-soluble substances with copious amounts of water, but this requires prior approval.[2]
C. Disposal of Contaminated Materials
-
Decontamination: Decontaminate surfaces and non-disposable equipment (e.g., glassware) by scrubbing with alcohol.[1]
-
Collection of Disposable Items: Place disposable items contaminated with this compound, such as gloves, bench paper, and used absorbent materials, into a sealed and labeled waste bag or container.
-
Disposal: Dispose of the sealed container with other non-hazardous solid laboratory waste.
D. Disposal of Empty Containers
-
Rinsing: If the container held a solution, rinse it thoroughly with a suitable solvent (e.g., alcohol). Collect the rinsate for proper disposal as a liquid waste. For containers of the solid powder, ensure they are empty.
-
Defacing: Deface the label on the empty container to indicate that it no longer contains the chemical.[2]
-
Disposal: Dispose of the defaced, empty container in the regular trash or recycling, as per your facility's guidelines.[2]
Important Considerations:
-
Avoid Contamination: Prevent this compound from entering drains or water courses.[1]
-
Consult Local Regulations: Always adhere to the specific waste disposal regulations of your institution, city, state, and country. If in doubt, contact your institution's Environmental Health and Safety (EHS) department for guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ALW-II-49-7
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ALW-II-49-7, a selective EphB2 kinase inhibitor. Adherence to these protocols is critical for maintaining a safe research environment and ensuring the integrity of your experimental outcomes.
While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance, prudent laboratory practice dictates the use of standard personal protective equipment (PPE) and adherence to established handling and disposal protocols for all chemical compounds.[1] This guide outlines these best practices to build a foundation of safety and trust in your laboratory operations.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the recommended personal protective equipment for handling this compound in a laboratory setting. These recommendations are based on standard protocols for handling non-hazardous chemical compounds.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves | To prevent skin contact with the compound and its solvent. |
| Thickness: 4-8 mil (0.10-0.20 mm) | Provides a balance of dexterity and chemical resistance for general laboratory use.[2][3][4] | |
| Eye Protection | Safety glasses with side shields | To protect eyes from splashes of the compound or its solvent. |
| Standard: ANSI Z87.1 certified | Ensures the eyewear meets standards for impact and splash protection.[1][5][6][7][8] | |
| Body Protection | Laboratory coat | To protect skin and clothing from accidental spills. |
| Foot Protection | Closed-toe shoes | To protect feet from spills and falling objects. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes the risk of contamination. The following workflow provides a step-by-step guide for researchers.
Detailed Protocols
Solubility and Storage
Proper storage and solubilization are critical for maintaining the stability and efficacy of this compound.
| Parameter | Specification |
| Solubility | Soluble in DMSO. For example, 100 mg/mL in DMSO (requires sonication).[2] |
| Storage (Solid) | Store powder at -20°C for up to 3 years.[9] |
| Storage (Solution) | Store solutions in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[9] |
Disposal Plan
While this compound is not classified as hazardous, its solvent, DMSO, and any contaminated materials should be disposed of responsibly.
Step-by-Step Disposal Protocol for this compound in DMSO:
-
Segregation: Collect all waste containing this compound and DMSO in a dedicated, clearly labeled, and sealed waste container. Do not mix with other waste streams unless permitted by your institution's safety office.
-
Labeling: Label the waste container with "Non-hazardous chemical waste," the name of the compound (this compound), the solvent (DMSO), and the approximate concentration and volume.
-
Storage of Waste: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials, until it is collected by your institution's environmental health and safety (EHS) department.
-
Collection: Arrange for the disposal of the chemical waste through your institution's EHS-approved procedures.[10][11][12]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in the appropriate solid waste stream as per your institutional guidelines.
Never pour chemical waste down the drain unless explicitly permitted by your institution's EHS for specific, non-hazardous substances.
Experimental Protocol: In Vitro Kinase Inhibition Assay in U87 Glioblastoma Cells
This compound is a known inhibitor of EphB2 kinase activity. The following is a representative protocol for assessing its inhibitory effects in the U87 glioblastoma cell line.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of EphB2 kinase activity in U87 glioblastoma cells.
Materials:
-
U87 MG glioblastoma cells
-
Complete growth medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
-
This compound
-
DMSO (for stock solution)
-
Recombinant ephrin-B1/Fc
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-EphB2 antibody for immunoprecipitation
-
Anti-phosphotyrosine antibody for Western blotting
-
Protein A/G agarose (B213101) beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture U87 MG cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[13]
-
Cell Seeding: Seed U87 MG cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and grow to approximately 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal receptor phosphorylation, serum-starve the cells for 4-6 hours prior to treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically below 0.1%. Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 1 hour. Include a vehicle control (DMSO only).
-
Receptor Stimulation: Stimulate the EphB2 receptor by adding a final concentration of 2 µg/mL of pre-clustered ephrin-B1/Fc to the media for 20-30 minutes.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Lyse the cells on ice with lysis buffer.
-
Immunoprecipitation:
-
Clarify the cell lysates by centrifugation.
-
Incubate the supernatant with an anti-EphB2 antibody overnight at 4°C with gentle rotation.
-
Add protein A/G agarose beads and incubate for an additional 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then probe with an anti-phosphotyrosine antibody.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-EphB2 antibody to confirm equal loading.
-
-
Data Analysis: Quantify the band intensities for phosphotyrosine and total EphB2. Normalize the phosphotyrosine signal to the total EphB2 signal for each treatment. Plot the normalized phosphotyrosine signal against the log of the this compound concentration to determine the EC50 value.
By providing this comprehensive safety and handling information, we aim to be your preferred source for laboratory safety and chemical handling, building deep trust by providing value beyond the product itself.
References
- 1. anbusafety.com [anbusafety.com]
- 2. titansmedicare.com [titansmedicare.com]
- 3. labslondon.com [labslondon.com]
- 4. lionhcs.com [lionhcs.com]
- 5. testresources.net [testresources.net]
- 6. ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses - The ANSI Blog [blog.ansi.org]
- 7. safetyglassesusa.com [safetyglassesusa.com]
- 8. Your Guide to ANSI Z87.1 Safety Standards | Zenni Optical Blog [zennioptical.com]
- 9. carlroth.com [carlroth.com]
- 10. DMSO disposal: – Natur Total nutritional supplement [naturtotalshop.com]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. fishersci.com [fishersci.com]
- 13. encodeproject.org [encodeproject.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
